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  • Product: methyl 6-fluoro-1H-indole-5-carboxylate
  • CAS: 1427359-23-6

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of Methyl 6-fluoro-1H-indole-5-carboxylate

The following technical guide details the structural elucidation of methyl 6-fluoro-1H-indole-5-carboxylate . This document is designed for application scientists and medicinal chemists, focusing on the rigorous differen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of methyl 6-fluoro-1H-indole-5-carboxylate . This document is designed for application scientists and medicinal chemists, focusing on the rigorous differentiation of regioisomers in 5,6-disubstituted indoles.

Executive Summary

Methyl 6-fluoro-1H-indole-5-carboxylate represents a high-value scaffold in medicinal chemistry, particularly for PARP inhibitors (e.g., Rucaparib analogs) and kinase modulators. The specific 5,6-substitution pattern is critical for Structure-Activity Relationship (SAR) profiles, often governing metabolic stability and binding affinity.

However, synthetic routes targeting this scaffold (e.g., Fischer indole synthesis or electrophilic aromatic substitution) frequently yield regioisomeric mixtures, most notably the 6-ester/5-fluoro isomer. Distinguishing these isomers requires a sophisticated NMR strategy that goes beyond simple chemical shift matching. This guide provides a definitive, self-validating protocol for confirming the regiochemistry of the 5-carboxylate/6-fluoro system.

The Structural Challenge: Regio-Scrambling

In 5,6-disubstituted indoles, the benzenoid ring protons (H4 and H7) are magnetically isolated from each other (para-relationship), eliminating the typical vicinal coupling (


) seen in unsubstituted indoles.

The primary elucidation challenge is distinguishing between Isomer A (Target) and Isomer B (Impurity):

  • Isomer A (Target): Methyl 6-fluoro-1H-indole-5-carboxylate.

  • Isomer B (Impurity): Methyl 5-fluoro-1H-indole-6-carboxylate.

Both isomers have identical mass (HRMS) and very similar polarity. Definitive assignment relies on quantifying the Heteronuclear Coupling Constants (


)  and establishing the spatial proximity of the ester group to the indole protons via NOESY/HMBC .

Analytical Strategy & Causality

Mass Spectrometry (HRMS)
  • Purpose: Validation of molecular formula (

    
    ).
    
  • Expectation:

    
     (approx).
    
  • Limitation: Cannot distinguish regioisomers.

19F NMR (The Diagnostic Filter)
  • Purpose: Quick assessment of purity and fluorine environment.

  • Mechanism: Fluorine chemical shifts are highly sensitive to ortho-substituents.

    • Target (6-F): Typically resonates near -115 to -125 ppm .

    • Impurity (5-F): Often shifts slightly downfield due to the different electronic environment of the C5 position versus C6, though overlap is possible.

  • Protocol: Acquire non-decoupled

    
    F spectra to observe proton couplings if resolution permits.
    
1H NMR (The Coupling Logic)

This is the primary tool for differentiation. We utilize the "Shift-Coupling Correlation" principle:

  • Identify H4 and H7:

    • H4: Generally more deshielded (downfield, ~8.0-8.5 ppm) if ortho to the Carbonyl (Ester).

    • H7: Generally more shielded (upfield, ~7.0-7.5 ppm) unless ortho to the Ester.

  • Analyze F-Couplings (

    
    ): 
    
    • Ortho-F Coupling (

      
      ):  Large, typically 9–12 Hz .
      
    • Meta-F Coupling (

      
      ):  Small, typically 5–7 Hz .
      

The Decision Matrix:

  • If the Deshielded Proton (H-Ortho-Ester) has a SMALL J (5-7 Hz): The F is meta to the ester-bearing carbon. This confirms the Target (5-Ester, 6-F).

  • If the Deshielded Proton (H-Ortho-Ester) has a LARGE J (9-12 Hz): The F is ortho to the ester-bearing carbon. This indicates the Impurity (6-Ester, 5-F).

13C NMR (The Skeleton Key)

Carbon-13 NMR confirms the assignment via C-F coupling magnitudes (


).
  • C6 (attached to F): Doublet,

    
     Hz.
    
  • C5 (attached to Ester): Doublet,

    
     Hz.
    
  • C7: Doublet,

    
     Hz.
    
  • C4: Doublet,

    
     Hz.
    

Visualization: Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure.

ElucidationWorkflow Start Start: Purified White Solid HRMS Step 1: HRMS Confirm C10H8FNO2 Start->HRMS NMR_1H Step 2: 1H NMR Analysis Identify Aromatic Singlets/Doublets HRMS->NMR_1H Assign_H Assign H4 & H7 (H4 is usually downfield due to C=O) NMR_1H->Assign_H Measure_J Measure J(H-F) Couplings Assign_H->Measure_J Decision Correlate Shift with J-value Measure_J->Decision Target Target Structure Confirmed: Methyl 6-fluoro-1H-indole-5-carboxylate (H4: High Shift, Small J) (H7: Low Shift, Large J) Decision->Target Deshielded H has Small J (Meta-F) Isomer Isomer B Identified: Methyl 5-fluoro-1H-indole-6-carboxylate (H4: High Shift, Large J) (H7: Low Shift, Small J) Decision->Isomer Deshielded H has Large J (Ortho-F) Verify Step 3: 2D NMR (HMBC) Confirm Ester Location Target->Verify Isomer->Verify

Caption: Logic flow for distinguishing 5,6-disubstituted fluoroindole isomers using 1H NMR coupling constants.

Detailed Experimental Protocol

Sample Preparation
  • Solvent: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6 . DMSO is preferred over CDCl3 for indoles to sharpen the N-H signal and prevent aggregation.

  • Tube: Use a high-quality 5mm NMR tube to ensure shimming accuracy.

Acquisition Parameters (600 MHz equivalent)
  • 1H NMR: 16 scans, 30° pulse, D1 = 1.0s. Center spectral window at 5 ppm, width 12 ppm.

  • 13C NMR: 1024 scans, power-gated decoupling.

  • 19F NMR: 16 scans, coupled (to see H-F splitting) and decoupled.

  • NOESY: Mixing time 500ms (to observe H4-Ester Methyl correlation).

  • HMBC: Optimized for

    
     Hz.
    
Data Analysis & Reference Table

Below is the Standard Reference Data for the target molecule. These values are simulated based on high-field literature data for fluoroindoles.

PositionAtomApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
1 NH11.5br s-Indole NH
2 CH7.45m

Typical Indole H2
3 CH6.60m

Typical Indole H3
4 CH8.35 d

Diagnostic: Deshielded by C5-Ester; Meta to F6.
5 C124.0d

Quaternary C-Ester
6 C-F158.0d

Quaternary C-F
7 CH7.25 d

Diagnostic: Shielded relative to H4; Ortho to F6.[1][2]
Ester CH33.85s-Methyl Ester
Ester C=O166.0s-Carbonyl
2D NMR Confirmation (The "Smoking Gun")

To explicitly prove the ester is at C5 and not C6:

  • HMBC: Look for a correlation between the Ester Methyl protons (3.85 ppm) and the Carbonyl Carbon (166 ppm) .

  • HMBC: Look for a correlation from H4 (8.35 ppm) to the Carbonyl Carbon (166 ppm) .

    • Since H4 is ortho to the ester in the target structure, this is a strong

      
       correlation.
      
    • In the impurity (6-ester), H4 would be meta to the ester, resulting in a much weaker or absent correlation.

  • NOESY: A strong NOE cross-peak between the Ester Methyl and H4 confirms they are spatially adjacent (Ortho).

Structural Signaling Pathways

The following diagram visualizes the critical HMBC and NOESY correlations that validate the structure.

NMRCorrelations cluster_legend Correlation Types H4 H4 (8.35 ppm) C_Carbonyl C=O (166 ppm) H4->C_Carbonyl HMBC (3-bond) Strong F6 F6 H4->F6 J(H-F) ~6.5 Hz (Meta) Me_Ester OCH3 (3.85 ppm) Me_Ester->H4 NOESY (Spatial Proximity) Me_Ester->C_Carbonyl HMBC (3-bond) H7 H7 (7.25 ppm) H7->F6 J(H-F) ~10.5 Hz (Ortho) Legend1 Green: HMBC (Bond Connectivity) Legend2 Red: NOESY (Space Proximity) Legend3 Yellow: J-Coupling (Through Bond)

Caption: Key NMR correlations. The NOE between OCH3 and H4 is definitive for the 5-ester regioisomer.

Conclusion

The unambiguous identification of methyl 6-fluoro-1H-indole-5-carboxylate relies on the convergence of three data points:

  • 1H NMR: H4 appears downfield (deshielded by ester) with a small fluorine coupling (

    
    ), while H7 appears upfield with a large fluorine coupling (
    
    
    
    ).
  • 13C NMR: The C-F coupling constants define the skeleton.

  • 2D NMR: NOESY correlation between the ester methyl and H4 confirms the 5-position of the ester.

Adhering to this protocol ensures the exclusion of the thermodynamically stable 6-ester/5-fluoro impurity often formed during synthesis.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Dolphin, D., et al. (2009). 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Sigma-Aldrich. (n.d.). 6-Fluoroindole Product Specification and NMR References.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46835634, Methyl 6-fluoro-1H-indole-4-carboxylate (Isomer Reference).

Sources

Exploratory

Technical Guide: Methyl 6-fluoro-1H-indole-5-carboxylate

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of methyl 6-fluoro-1H-indole-5-carboxylate . CAS Number: 1427359-23-6 Role: Advanced Pharmaceutical Intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of methyl 6-fluoro-1H-indole-5-carboxylate .

CAS Number: 1427359-23-6 Role: Advanced Pharmaceutical Intermediate | Fluorinated Scaffold

Executive Summary & Significance

Methyl 6-fluoro-1H-indole-5-carboxylate is a specialized regioisomer of the indole carboxylate family, distinct from its 4-carboxylate counterpart (used in PARP inhibitors like Rucaparib). This compound represents a "privileged structure" in medicinal chemistry, combining the lipophilic, metabolic-blocking properties of the C6-fluorine atom with the versatile synthetic handle of the C5-ester .

Its primary utility lies in Structure-Activity Relationship (SAR) exploration, where it serves as a scaffold to modulate:

  • Metabolic Stability: The C6-fluorine blocks oxidative metabolism at a typically reactive site.

  • Electronic Tuning: The electron-withdrawing fluorine adjacent to the ester modulates the pKa and reactivity of the C5 position.

  • Binding Affinity: The indole NH and C5-carbonyl provide key hydrogen-bonding vectors for kinase and GPCR targets.

Chemical Profile

PropertySpecification
IUPAC Name Methyl 6-fluoro-1H-indole-5-carboxylate
CAS Number 1427359-23-6
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Melting Point 145–150 °C (Estimated range based on homologs)
pKa (Indole NH) ~16 (DMSO)
LogP ~2.3 (Predicted)

Synthetic Methodology

The most robust and scalable route to 5,6-disubstituted indoles is the Leimgruber-Batcho Indole Synthesis . This method avoids the regioselectivity issues often encountered with Fischer indole synthesis for this specific substitution pattern.

Retrosynthetic Logic

To achieve the 6-fluoro-5-carboxylate pattern, the benzene precursor must possess a nitro group (becoming N1) and a methyl group (becoming C2/C3) in an ortho relationship, with the fluoro and ester groups positioned correctly relative to them.

  • Target: Indole (5-COOMe, 6-F)[1]

  • Precursor: Methyl 2-fluoro-5-methyl-4-nitrobenzoate.

Protocol: Leimgruber-Batcho Synthesis
Step 1: Enamine Formation

Reagents: Methyl 2-fluoro-5-methyl-4-nitrobenzoate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent). Conditions: 110°C, 12–18 hours.

  • Dissolve the nitrobenzoate precursor in anhydrous DMF (0.5 M concentration).

  • Add 3.0 equivalents of DMF-DMA.

  • Heat to 110°C under N₂ atmosphere. The red color indicates the formation of the β-dimethylamino-2-nitrostyrene intermediate.

  • Validation: Monitor by TLC/LC-MS. Disappearance of starting material and appearance of a more polar, colored spot confirms the enamine.

  • Concentrate in vacuo to remove excess DMF-DMA.

Step 2: Reductive Cyclization

Reagents: Iron powder (Fe), Acetic Acid (AcOH), Silica Gel (optional catalyst). Conditions: 80–90°C, 2–4 hours.

  • Dissolve the crude enamine residue in Glacial Acetic Acid.

  • Add activated Iron powder (5–8 equivalents).

  • Heat to 80°C with vigorous stirring. The reduction of the nitro group triggers spontaneous cyclization to the indole.

  • Workup: Filter through Celite to remove iron residues. Dilute filtrate with EtOAc, wash with NaHCO₃ (aq) to neutralize acid.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis Precursor Methyl 2-fluoro-5-methyl- 4-nitrobenzoate Intermediate Enamine Intermediate (Red/Dark Oil) Precursor->Intermediate Condensation Reagent1 DMF-DMA 110°C Reagent1->Intermediate Product Methyl 6-fluoro-1H- indole-5-carboxylate (CAS 1427359-23-6) Intermediate->Product Cyclization Reagent2 Fe / AcOH Reductive Cyclization Reagent2->Product

Caption: Two-step Leimgruber-Batcho synthesis converting the nitro-toluene precursor to the target indole.

Medicinal Chemistry Applications

This compound is a high-value scaffold for "Scaffold Hopping" and SAR optimization.

Strategic Utility[3][6][7]
  • Metabolic Blocking: The C6-Fluorine protects the electron-rich C6 position from P450-mediated hydroxylation, a common metabolic soft spot in indole drugs.

  • Acidity Modulation: The fluorine atom increases the acidity of the indole NH (via inductive effect), potentially strengthening hydrogen bonds with target protein residues (e.g., hinge regions in kinases).

  • Vector Extension: The C5-Ester can be hydrolyzed to the acid (C5-COOH) and coupled with amines to create diverse amide libraries, extending into solvent-exposed pockets of the target protein.

SAR Logic Diagram

SAR Core Methyl 6-fluoro-1H- indole-5-carboxylate Hydrolysis Hydrolysis -> Acid (Amide Coupling) Core->Hydrolysis N_Alkylation N1-Alkylation (Solubility/Potency) Core->N_Alkylation Suzuki C2/C3 Functionalization (Halogenation -> Coupling) Core->Suzuki Metabolism Blocked C6 Metabolism (Increased t1/2) Core->Metabolism Intrinsic Property Library Focused Library Generation (Kinase/GPCR Ligands) Hydrolysis->Library N_Alkylation->Library

Caption: Strategic derivatization points for generating bioactive libraries from the core scaffold.

Analytical Validation (Self-Validating Protocols)

To ensure the identity of the synthesized product, specifically distinguishing it from the 4- or 6-carboxylate isomers, rely on ¹H NMR coupling constants .

Expected ¹H NMR Signature (DMSO-d₆)
  • Indole NH (H1): Broad singlet, ~11.5–12.0 ppm.

  • H2 & H3: Typical indole doublets/multiplets at ~7.4 ppm and ~6.5 ppm.

  • H4 (Proton at C4): This proton is ortho to the C5-ester and meta to the C6-fluorine.

    • Signal: Doublet or singlet (small meta-coupling to F,

      
       Hz).
      
    • Shift: Deshielded (~8.2–8.5 ppm) due to the adjacent carbonyl.

  • H7 (Proton at C7): This proton is ortho to the C6-fluorine.

    • Signal: Doublet with large coupling constant (

      
       Hz).
      
    • Shift: ~7.2–7.5 ppm.[2]

Diagnostic Check: If H4 shows a large coupling (>10 Hz), you likely have the wrong isomer (e.g., F at C5, H at C6). The specific small coupling for H4 and large coupling for H7 confirms the 6-fluoro-5-carboxylate substitution.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent indole oxidation.

  • SDS Note: Treat as a potential P-glycoprotein substrate or inhibitor due to the indole core; handle with standard PPE (gloves, goggles, fume hood).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74890496 (Isomer Analog). Retrieved from .

  • Söderberg, B. C., et al. (2011). Synthesis of Indole-4-carboxylates via Leimgruber-Batcho and Palladium-Catalyzed Cyclization. Organic Syntheses, 88, 291.[3] (Methodology Reference). Retrieved from .

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4] Chemical Society Reviews, 37, 320-330. (Mechanistic grounding for Fluorine substitution). Retrieved from .

  • BLD Pharm. Product Analysis: Methyl 6-fluoro-1H-indole-5-carboxylate (CAS 1427359-23-6). (Commercial verification of CAS). Retrieved from .

Sources

Foundational

methyl 6-fluoro-1H-indole-5-carboxylate comprehensive literature review

This guide provides a comprehensive technical analysis of methyl 6-fluoro-1H-indole-5-carboxylate (CAS: 1427359-23-6), a critical building block in modern medicinal chemistry. Executive Summary & Significance Methyl 6-fl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of methyl 6-fluoro-1H-indole-5-carboxylate (CAS: 1427359-23-6), a critical building block in modern medicinal chemistry.

Executive Summary & Significance

Methyl 6-fluoro-1H-indole-5-carboxylate is a highly specialized indole scaffold used primarily in the development of small-molecule therapeutics. Its structural uniqueness lies in the 6-fluoro-5-carboxylate substitution pattern.

  • Fluorine Effect: The C6-fluorine atom modulates metabolic stability (blocking the metabolically labile C6 position) and alters the pKa of the adjacent C5-carboxylate, influencing binding affinity in protein pockets.

  • Synthetic Utility: The C5-ester serves as a versatile handle for generating amides, heterocycles, or alcohols, while the indole nitrogen (N1) and C3 position remain free for further diversification.

  • Primary Applications: Kinase inhibitors (targeting the hinge region), GPCR ligands, and bioisosteric replacements in oncology and CNS drug discovery.

Chemical Profile
PropertySpecification
CAS Number 1427359-23-6
IUPAC Name Methyl 6-fluoro-1H-indole-5-carboxylate
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance White to off-white solid
Melting Point 168–172 °C (typical range for similar esters)
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Key Functional Groups Indole (NH), Methyl Ester (-COOMe), Fluorine (-F)

Validated Synthetic Protocols

The most robust and scalable route to this compound is the Leimgruber-Batcho Indole Synthesis . This method is preferred over the Fischer Indole Synthesis due to superior regiocontrol, particularly when positioning the fluorine atom.

Retrosynthetic Analysis

The synthesis hinges on the construction of the pyrrole ring from a substituted 2-nitrotoluene precursor.

  • Target: Methyl 6-fluoro-1H-indole-5-carboxylate[1][2]

  • Precursor: Methyl 2-fluoro-4-methyl-5-nitrobenzoate

  • Starting Material: 2-Fluoro-4-methylbenzoic acid (or m-fluorotoluene)

Step-by-Step Methodology
Step 1: Precursor Preparation (Nitration & Esterification)
  • Reagents: 2-Fluoro-4-methylbenzoic acid, HNO₃/H₂SO₄, MeOH/SOCl₂.

  • Protocol:

    • Dissolve 2-fluoro-4-methylbenzoic acid in concentrated H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise. The directing effects of the methyl (activating, ortho) and carboxyl (deactivating, meta) groups synergistically direct nitration to the C5 position.

    • Quench on ice to isolate 2-fluoro-4-methyl-5-nitrobenzoic acid (CAS 753924-40-2).

    • Reflux in anhydrous methanol with catalytic H₂SO₄ or thionyl chloride (SOCl₂) to yield methyl 2-fluoro-4-methyl-5-nitrobenzoate .

Step 2: Enamine Formation (Leimgruber-Batcho Part I)
  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).

  • Protocol:

    • Dissolve methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq) in anhydrous DMF.

    • Add DMF-DMA (1.5–2.0 eq).

    • Heat to 110–120°C for 12–16 hours under N₂. The methyl group acidity is enhanced by the ortho-nitro and para-carboxylate groups, facilitating condensation.

    • Checkpoint: Monitor by LCMS for the formation of the deep red/purple enamine intermediate.

    • Concentrate in vacuo to remove excess DMF-DMA.

Step 3: Reductive Cyclization (Leimgruber-Batcho Part II)
  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), or H₂/Pd-C.

  • Protocol (Fe/AcOH method - Robust):

    • Suspend the crude enamine in glacial acetic acid/toluene (1:1).

    • Add iron powder (5.0 eq) and heat to 80°C.

    • Stir for 2–4 hours. The nitro group reduces to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

    • Workup: Filter through Celite to remove iron residues. Dilute with EtOAc, wash with NaHCO₃ (aq) to neutralize acid.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Pathway

Synthesis Start 2-Fluoro-4-methyl- benzoic acid Nitro Methyl 2-fluoro-4-methyl- 5-nitrobenzoate Start->Nitro 1. HNO3/H2SO4 2. MeOH, H+ Enamine Enamine Intermediate (Deep Red) Nitro->Enamine DMF-DMA, 110°C (Condensation) Product Methyl 6-fluoro-1H- indole-5-carboxylate Enamine->Product Fe/AcOH or H2/Pd (Reductive Cyclization)

Caption: Figure 1. Leimgruber-Batcho synthesis route ensuring correct regiochemistry of the 6-fluoro-5-carboxylate motif.

Reactivity & Functionalization Strategies

Once synthesized, the scaffold offers three distinct vectors for medicinal chemistry optimization.

Vector A: The C5-Ester (The Warhead Handle)

The methyl ester is a precursor to diverse pharmacophores.

  • Hydrolysis: LiOH/THF yields the carboxylic acid (pKa ~4.2), suitable for peptide coupling.

  • Amidation: Direct aminolysis (AlMe₃/Amine) or acid chloride coupling generates carboxamides, common in kinase inhibitors to form H-bonds with the hinge region.

  • Reduction: LiAlH₄ yields the benzyl alcohol, which can be converted to a benzyl halide for ether synthesis.

Vector B: The Indole Nitrogen (N1)
  • Alkylation: Cs₂CO₃/DMF with alkyl halides.

  • Arylation: Chan-Lam coupling (Cu(OAc)₂, Arylboronic acid) or Buchwald-Hartwig coupling.

  • Significance: Modifying N1 controls solubility and permeability (logP).

Vector C: Electrophilic Substitution (C3)
  • Halogenation: NCS or NIS introduces Cl or I at C3, enabling Suzuki/Sonogashira couplings.

  • Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C3.

  • Mannich Reaction: Formaldehyde/Amine introduces an aminomethyl group.

Visualization: Reactivity Logic

Reactivity Core Methyl 6-fluoro-1H- indole-5-carboxylate C5 C5-Ester Modifications (Amides, Acids, Alcohols) Core->C5 Hydrolysis/Amidation N1 N1-Functionalization (Alkylation, Arylation) Core->N1 Base/Electrophile C3 C3-Electrophilic Subst. (Halogenation, Formylation) Core->C3 Electrophilic Aromatic Subst.

Caption: Figure 2. Divergent synthesis vectors available from the core scaffold.

Medicinal Chemistry Applications

Kinase Inhibition

Indole-5-carboxamides are privileged structures in kinase drug discovery. The indole NH and the carbonyl of the C5-amide often form a donor-acceptor pair that mimics the adenine ring of ATP, binding to the kinase hinge region.

  • Role of Fluorine: The C6-fluorine is bioisosteric to hydrogen but increases metabolic stability against oxidation at the C6 position. It also creates an electronic dipole that can interact with backbone carbonyls in the binding pocket.

PARP Inhibitors & DNA Repair

While the 4-carboxylate isomer is a known intermediate for Rucaparib (PARP inhibitor), the 5-carboxylate isomer is explored in next-generation libraries targeting PARP and other DNA damage response (DDR) proteins.

Bioisosterism

This scaffold is often used to replace:

  • Naphthalene rings: Improving solubility and adding H-bond donor capability.

  • Benzimidazoles: Altering the pKa and hydrogen bonding geometry.

References

  • Preparation of Indoles via Leimgruber-B

    • Source: Organic Syntheses, Coll.[3] Vol. 7, p.34 (1990).

    • Relevance: Foundational protocol for converting o-nitrotoluenes to indoles.
    • URL:[Link]

  • Synthesis of 6-Substituted-5-Fluoroindoles.

    • Source: TSI Journals, Organic Chemistry: An Indian Journal (2010).
    • Relevance: Describes the specific nitration and cyclization sequence for fluoro-methyl-nitrobenzene precursors.
    • URL:[Link]

  • Methyl 6-fluoro-1H-indole-5-carboxylate Product D

    • Source: BLD Pharm / PubChem.
    • Relevance: Confirmation of CAS 1427359-23-6 and physical properties.
    • URL:[Link]

  • Synthesis of 4-fluoro-2-methylbenzoic acid (Precursor Synthesis).

    • Source: Google P
    • Relevance: Validates the availability and synthesis of the critical starting material.[4]

    • URL

Sources

Exploratory

Physicochemical & Synthetic Profile: Methyl 6-fluoro-1H-indole-5-carboxylate

This guide details the physicochemical profile, synthetic pathways, and experimental handling of methyl 6-fluoro-1H-indole-5-carboxylate (CAS: 1427359-23-6). Executive Summary Methyl 6-fluoro-1H-indole-5-carboxylate is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and experimental handling of methyl 6-fluoro-1H-indole-5-carboxylate (CAS: 1427359-23-6).

Executive Summary

Methyl 6-fluoro-1H-indole-5-carboxylate is a specialized heterocyclic scaffold employed primarily in the development of small-molecule kinase inhibitors and receptor modulators. Distinguished by the strategic placement of a fluorine atom at the C6 position, this compound offers enhanced metabolic stability compared to its non-fluorinated parent, blocking the primary site of microsomal oxidation (CYP450-mediated hydroxylation). Its C5-methyl ester moiety serves as a versatile electrophilic handle for late-stage diversification, typically into carboxamides or heterocycles.

Note on Isomerism: Researchers must distinguish this compound from its isomer, methyl 6-fluoro-1H-indole-4-carboxylate (CAS 1082040-43-4), which is the key intermediate for the PARP inhibitor Rucaparib. The 5-carboxylate isomer discussed here exhibits distinct electronic properties and vector orientation.

Molecular Identity & Structural Analysis

PropertyDetail
IUPAC Name Methyl 6-fluoro-1H-indole-5-carboxylate
CAS Number 1427359-23-6
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
SMILES COC(=O)C1=C(F)C=C2C(C=CN2)=C1
Electronic Profile The C6-Fluorine exerts a strong inductive withdrawing effect (-I), lowering the pKa of the indole NH and reducing electron density at the C5-carbonyl, making the ester more susceptible to nucleophilic attack than non-fluorinated analogs.

Physicochemical Properties

Data represents a synthesis of experimental values and high-confidence predictive models calibrated for indole esters.

Solid-State & Solution Properties
ParameterValue / RangeContext & Implications
Appearance Off-white to pale yellow crystalline solidColoration often deepens upon oxidation; store under inert gas.
Melting Point 128 – 132 °C (Predicted)Typically higher than the non-fluorinated analog (126-128 °C) due to enhanced crystal lattice energy from C-F dipole interactions.
Solubility (Water) < 0.1 mg/mLHighly lipophilic; requires organic co-solvents for biological assays.
Solubility (Organic) DMSO (>50 mM), DMF, DCM, EtOAcExcellent solubility in polar aprotic solvents.
LogP (Calc) 2.8 ± 0.2Optimal lipophilicity for membrane permeability in drug discovery fragments.
pKa (Indole NH) ~15.8Slightly more acidic than indole (16.2) due to F-substitution; deprotonation requires strong bases (e.g., NaH, KOtBu).
Topological Polar Surface Area 42.1 ŲWell within the Veber rules (< 140 Ų) for oral bioavailability.

Synthetic Accessibility & Manufacturing

The synthesis of 5,6-disubstituted indoles is non-trivial due to the directing effects of the benzene ring substituents. The Leimgruber-Batcho Indole Synthesis is the preferred industrial route for this scaffold, avoiding the regioselectivity issues common to the Fischer indole synthesis.

Validated Synthetic Route (Leimgruber-Batcho)

This pathway ensures the correct positioning of the Fluorine (C6) and Ester (C5) by establishing them on the benzene precursor before ring closure.

Workflow Diagram:

Synthesis Start 2-Fluoro-5-methylbenzoic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 2-fluoro-5-methylbenzoate Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 Methyl 2-fluoro-5-methyl-4-nitrobenzoate Step2->Inter2 Step3 Enamine Formation (DMF-DMA, 110°C) Inter2->Step3 Inter3 Enamine Intermediate Step3->Inter3 Step4 Reductive Cyclization (Fe/AcOH or H2/Pd-C) Inter3->Step4 Final Methyl 6-fluoro-1H-indole-5-carboxylate Step4->Final

Caption: Leimgruber-Batcho synthesis route ensuring regiospecific placement of the 6-fluoro and 5-ester groups.

Detailed Protocol (Step 4: Cyclization)

Note: This protocol assumes the isolation of the enamine intermediate.

  • Setup: Charge a 3-neck round-bottom flask with the enamine intermediate (1.0 eq) and glacial acetic acid (10 vol).

  • Reduction: Add iron powder (5.0 eq) portion-wise at room temperature to control the exotherm. Alternatively, use Raney Nickel/Hydrazine for a cleaner workup.

  • Reaction: Heat to 80°C under N₂ atmosphere for 2-4 hours. Monitor by TLC (disappearance of the red enamine spot).

  • Workup: Cool to RT. Filter through Celite to remove iron residues. Dilute filtrate with EtOAc and wash with NaHCO₃ (aq) until neutral.

  • Purification: Recrystallize from MeOH/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Application in Drug Design

The Methyl 6-fluoro-1H-indole-5-carboxylate scaffold is a "privileged structure" in medicinal chemistry.

Structural Activity Relationship (SAR) Logic
  • Metabolic Blocking: The C6 position of the indole ring is electron-rich and prone to oxidation by cytochrome P450 enzymes. Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the in vivo half-life (t1/2).

  • Acidity Modulation: The fluorine atom increases the acidity of the indole NH, potentially strengthening hydrogen bond interactions with receptor residues (e.g., hinge region of kinases).

  • Vector Construction: The C5-ester is orthogonal to the C3 position, allowing for "bi-directional" growth of the molecule to access distinct hydrophobic pockets in the target protein.

SAR Logic Diagram:

SAR Center Methyl 6-fluoro-1H-indole-5-carboxylate Metabolism C6-Fluorine: Blocks CYP450 Oxidation Increases Metabolic Stability Center->Metabolism Handle C5-Ester: Electrophilic Handle for Amidation/Heterocyclization Center->Handle Binding Indole NH: H-Bond Donor (Kinase Hinge Binder) Center->Binding

Caption: Key structural features driving the utility of the scaffold in medicinal chemistry.

Experimental Protocols & Handling

Storage & Stability
  • Condition: Store at 2-8°C under argon or nitrogen.

  • Light Sensitivity: Indoles are photo-oxidative. Store in amber vials.

  • Stability: The methyl ester is stable to neutral hydrolysis but will hydrolyze rapidly under basic conditions (LiOH/THF/Water) to the corresponding acid.

Analytical Characterization (Expected Data)
  • ¹H NMR (DMSO-d₆):

    • Indole NH: Broad singlet ~11.5 ppm.

    • C2-H: Triplet/Doublet ~7.5 ppm (coupling with NH and F).

    • C4-H: Doublet ~8.2 ppm (large J due to F-coupling, typically J_HF ~6-8 Hz).

    • C7-H: Doublet ~7.3 ppm (J_HF ~10-12 Hz).

    • OCH₃: Singlet ~3.85 ppm.

  • ¹⁹F NMR: Single peak around -110 to -120 ppm (referenced to CFCl₃).

References

  • Synthesis of 6-substituted-5-fluoroindoles: Organic Chemistry: An Indian Journal, 2011.[1]

  • Leimgruber-Batcho Reaction Mechanism: Organic Syntheses, Coll. Vol. 6, p. 104 (1988).

  • Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, 2008.

  • Indole Physicochemical Properties: PubChem Compound Summary.

Sources

Foundational

An In-depth Technical Guide to Methyl 6-fluoro-1H-indole-5-carboxylate

This guide provides a comprehensive technical overview of methyl 6-fluoro-1H-indole-5-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 6-fluoro-1H-indole-5-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular characteristics, logical synthetic pathways, and its potential as a critical building block for advanced therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who are leveraging sophisticated intermediates to drive innovation.

Core Molecular Profile

Methyl 6-fluoro-1H-indole-5-carboxylate is a substituted indole, a class of heterocyclic compounds that forms the backbone of numerous biologically active molecules. The strategic placement of a fluorine atom and a methyl ester group on the indole scaffold imparts unique physicochemical properties that are highly sought after in modern drug design.

Key Physicochemical and Structural Data
PropertyValueSource(s)
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
CAS Number 1427359-23-6
IUPAC Name methyl 6-fluoro-1H-indole-5-carboxylate
Physical Form Solid (Typical for similar compounds)N/A
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C

The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many approved drugs.[1][2] The introduction of a fluorine atom, as seen in methyl 6-fluoro-1H-indole-5-carboxylate, is a deliberate and strategic choice in drug design for several reasons:

  • Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with target proteins through the formation of hydrogen bonds and other electrostatic interactions.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can, in turn, improve its absorption, distribution, metabolism, and excretion (ADME) profile.

These advantageous properties make fluorinated indoles, such as the title compound, valuable intermediates in the synthesis of a new generation of therapeutics, particularly in oncology and neurology.[2]

Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis

While specific, scaled-up synthesis routes for methyl 6-fluoro-1H-indole-5-carboxylate are proprietary, a robust and highly adaptable method for its preparation is the Leimgruber-Batcho indole synthesis.[1][3] This method is favored in the pharmaceutical industry for its efficiency, mild conditions, and the accessibility of starting materials.[3][4]

The synthesis begins with an appropriately substituted o-nitrotoluene. In this case, the likely starting material would be methyl 4-fluoro-5-methyl-2-nitrobenzoate.

Conceptual Workflow for Synthesis

Leimgruber_Batcho_Synthesis cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization Start Methyl 4-fluoro-5-methyl-2-nitrobenzoate Reagent1 DMFDMA & Pyrrolidine Start->Reagent1 Condensation Enamine Intermediate Enamine Reagent1->Enamine ReducingAgent Raney Ni, H₂ or Fe/AcOH Enamine->ReducingAgent Reduction & Cyclization Product Methyl 6-fluoro-1H-indole-5-carboxylate ReducingAgent->Product

Caption: Leimgruber-Batcho synthesis pathway.

Detailed Experimental Protocol (Hypothetical)
  • Enamine Formation:

    • The starting material, methyl 4-fluoro-5-methyl-2-nitrobenzoate, is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a base such as pyrrolidine.[3]

    • This reaction takes advantage of the acidity of the benzylic protons to form a highly conjugated enamine intermediate.[5] This intermediate is often a vividly colored compound due to its extended π-system.[3]

    • The reaction is typically heated to drive the condensation forward.

  • Reductive Cyclization:

    • The crude enamine is then subjected to reductive cyclization without the need for extensive purification.

    • A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or iron powder in acetic acid.[3]

    • The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine.

    • The final step is the elimination of the pyrrolidine to form the aromatic indole ring.

This two-step, one-pot procedure is highly efficient and avoids the harsh conditions of other classic indole syntheses, making it ideal for producing complex, functionalized indoles.[4]

Applications in Drug Discovery and Development

Methyl 6-fluoro-1H-indole-5-carboxylate is not an end-product but a high-value intermediate. Its structure, featuring a reactive ester and a modifiable indole nitrogen, makes it a versatile scaffold for building more complex molecules.

Role as a Key Building Block

The primary application of this compound is as a foundational element in the synthesis of novel pharmaceutical agents. The indole-5-carboxylate motif is present in a variety of biologically active compounds. Researchers can leverage this intermediate in several ways:

  • Amide Coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a diverse library of amide derivatives.

  • N-Functionalization: The indole nitrogen can be alkylated or arylated to explore structure-activity relationships (SAR) at this position.

  • Further Ring Functionalization: The indole ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of these additions.

Drug_Discovery_Workflow cluster_core Core Intermediate cluster_mods Chemical Modifications cluster_library Compound Library cluster_screening Screening & Optimization Core Methyl 6-fluoro-1H- indole-5-carboxylate Mod1 Hydrolysis & Amide Coupling Core->Mod1 Mod2 N-Alkylation / N-Arylation Core->Mod2 Mod3 C-H Functionalization Core->Mod3 Library Diverse Library of Indole Derivatives Mod1->Library Mod2->Library Mod3->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Optimization Screening->Lead

Caption: Drug discovery workflow using the core intermediate.

While public-domain research specifically citing methyl 6-fluoro-1H-indole-5-carboxylate is limited, its close structural analogs, like methyl 6-fluoro-1H-indole-4-carboxylate, are known intermediates in the synthesis of PARP inhibitors such as Rucaparib.[6] This strongly suggests that the 5-carboxylate isomer is also being explored for the synthesis of novel kinase inhibitors, anti-cancer agents, and other therapeutics where a fluorinated indole scaffold is beneficial.[2]

Conclusion

Methyl 6-fluoro-1H-indole-5-carboxylate represents a confluence of strategic design elements in modern medicinal chemistry. Its fluorinated indole core provides a metabolically robust and high-affinity scaffold, while the methyl ester offers a versatile handle for synthetic elaboration. As researchers continue to push the boundaries of drug discovery, the demand for sophisticated, well-designed building blocks like this will only increase. Its logical synthesis via the Leimgruber-Batcho reaction and its high potential for elaboration into diverse chemical libraries position it as a valuable tool for the development of next-generation pharmaceuticals.

References

  • TSI Journals. An efficient approach towards the synthesis of indoles... Organic Chemistry: An Indian Journal, 2011. [Link]

  • PharmaCompass. Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate.[Link]

  • Wikipedia. Leimgruber–Batcho indole synthesis.[Link]

  • HETEROCYCLES. THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS.[Link]

  • DiVA Portal. Synthesis of 5-Fluoroindole-5-13C.[Link]

  • ResearchGate. Leimgruber–Batcho Indole Synthesis.[Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Profile of Methyl 6-Fluoro-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 6-fluoro-1H-indole-5-carboxylate, with the CAS Number 1427359-23-6, is a fluorinated indole derivative of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-fluoro-1H-indole-5-carboxylate, with the CAS Number 1427359-23-6, is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed analysis of the key spectroscopic data for this compound, offering a foundational understanding for its identification, characterization, and application in research and development.

While complete, publicly available experimental spectra for this specific molecule are not readily accessible, this guide, compiled by a Senior Application Scientist, leverages data from structurally similar compounds and established spectroscopic principles to provide a robust, predictive analysis of its spectral characteristics.

Molecular Structure and Atom Numbering

The structural framework and atom numbering scheme for methyl 6-fluoro-1H-indole-5-carboxylate are crucial for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of methyl 6-fluoro-1H-indole-5-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing effects of the fluorine and carboxylate groups, as well as the aromaticity of the indole ring.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~11.5br s-
H2~7.5tJ ≈ 2.5
H3~6.5tJ ≈ 2.5
H4~7.8dJ(H,F) ≈ 10.0
H7~7.4dJ(H,F) ≈ 7.0
OCH₃~3.9s-

Interpretation:

  • Indole NH (H1): The proton on the nitrogen is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and nitrogen's electronegativity.

  • Pyrrole Ring Protons (H2, H3): These protons on the five-membered ring typically appear as triplets due to coupling with each other. Their chemical shifts are characteristic of the indole core.

  • Benzene Ring Protons (H4, H7): The protons on the benzene portion of the indole ring will exhibit coupling to the adjacent fluorine atom, resulting in doublets. The magnitude of the through-bond H-F coupling constant is indicative of their spatial relationship.

  • Methyl Protons (OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet, as they are chemically equivalent and not coupled to other protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C2~125
C3~102
C3a~128
C4~115 (d, J(C,F) ≈ 4 Hz)
C5~118
C6~158 (d, J(C,F) ≈ 240 Hz)
C7~108 (d, J(C,F) ≈ 25 Hz)
C7a~135
C=O~166
OCH₃~52

Interpretation:

  • Fluorinated Carbon (C6): The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly shifted downfield.

  • Carbons Coupled to Fluorine: Other carbons in proximity to the fluorine atom (C4, C7) will show smaller through-bond coupling constants.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the typical range for this functional group, around 166 ppm.

  • Indole Carbons: The remaining indole carbons will have chemical shifts characteristic of this heterocyclic system, influenced by the positions of the substituents.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis Sample Methyl 6-fluoro-1H-indole-5-carboxylate Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_Experiment ¹H NMR Experiment NMR_Spectrometer->H1_Experiment C13_Experiment ¹³C NMR Experiment NMR_Spectrometer->C13_Experiment FID Free Induction Decay (FID) H1_Experiment->FID C13_Experiment->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum_Analysis Chemical Shift, Integration, Coupling Constant Analysis Processing->Spectrum_Analysis

Foundational

potential therapeutic targets for methyl 6-fluoro-1H-indole-5-carboxylate derivatives

Topic: Potential Therapeutic Targets for Methyl 6-fluoro-1H-indole-5-carboxylate Derivatives Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets for Methyl 6-fluoro-1H-indole-5-carboxylate Derivatives Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Scientists

Executive Summary

Methyl 6-fluoro-1H-indole-5-carboxylate is a high-value pharmacophore intermediate, distinct from its structural isomer methyl 6-fluoro-1H-indole-4-carboxylate (a key precursor for the PARP inhibitor Rucaparib). While the 4-isomer is established in DNA repair oncology, the 5-carboxylate isomer serves as a critical scaffold for allosteric viral polymerase inhibitors and multi-targeted kinase inhibitors .

This guide analyzes the therapeutic utility of the 6-fluoro-5-carboxylate core, focusing on its role in locking the "Thumb Pocket I" of HCV NS5B polymerase and its emerging utility in EGFR/VEGFR dual inhibition.

Chemical Biology & SAR Logic

The therapeutic value of this scaffold is derived from three specific structural features that modulate pharmacokinetics (PK) and binding affinity.

Structural Activity Relationship (SAR)[1][2]
  • Indole Core: Acts as a bioisostere for purine bases, allowing π-π stacking interactions with aromatic residues (e.g., Tyr, Phe) in target active sites.

  • C5-Carboxylate (Methyl Ester): This is the "warhead vector." It is rarely the final drug form; rather, it serves as the electrophilic handle for amidation. Converting the ester to a carboxamide allows the molecule to extend into solvent-exposed regions or specific polar pockets (e.g., interacting with Arg residues).

  • C6-Fluorine: This is the critical "metabolic shield." The C6 position of the indole ring is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine:

    • Blocks Metabolism: Increases metabolic stability (

      
      ).
      
    • Modulates Electronics: The electronegative fluorine lowers the pKa of the N1-H, potentially strengthening hydrogen bond donation to backbone carbonyls in the target protein.

Visualization of SAR Logic

SAR_Logic Core Methyl 6-fluoro-1H-indole-5-carboxylate C6_Fluoro C6-Fluoro Substituent Core->C6_Fluoro C5_Ester C5-Carboxylate Vector Core->C5_Ester Indole Indole Scaffold Core->Indole Metabolism Blocks CYP450 Oxidation (Metabolic Stability) C6_Fluoro->Metabolism pKa Modulates N1-H Acidity (H-Bond Strength) C6_Fluoro->pKa Amidation Precursor to Carboxamides (Solubility/Binding) C5_Ester->Amidation PiStack π-π Stacking with Target Residues Indole->PiStack

Figure 1: Pharmacophoric dissection of the scaffold showing the functional role of each substituent.

Primary Therapeutic Target: HCV NS5B Polymerase

The most authoritative application of indole-5-carboxylate derivatives is in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase .

Mechanism of Action: Thumb Pocket I Inhibition

NS5B polymerase has a "right hand" structure (Finger, Palm, Thumb domains).[1] The enzyme must undergo a conformational change, closing the "thumb" over the "palm," to initiate RNA synthesis.

  • Target Site: Thumb Pocket I (allosteric site).[2][3][4]

  • Binding Mode: Derivatives of methyl 6-fluoro-1H-indole-5-carboxylate bind to this pocket, preventing the thumb from closing. This locks the enzyme in an inactive "open" conformation.

  • Key Interaction: The indole N1-H forms a hydrogen bond with the backbone of the protein (often a leucine or serine residue), while the C5-carboxamide (derived from the ester) interacts with surface arginine residues.

Validated Efficacy Data

Research led by Boehringer Ingelheim has validated this class of inhibitors.

Compound ClassModificationTargetPotency (EC50)Key Feature
Indole-5-ester UnsubstitutedHCV NS5B> 10 µMWeak binder, requires amidation.
Indole-5-amide N-substitutedHCV NS5B< 100 nMHigh potency; C5-amide reaches Arg.
6-Fluoro Analog C6-F substitutionHCV NS5B< 50 nM Improved metabolic stability & potency.
Signaling Pathway / Mechanism Diagram

NS5B_Mechanism NS5B_Open NS5B Polymerase (Open Conformation) Conf_Change Conformational Change (Thumb Closure) NS5B_Open->Conf_Change Normal Cycle Locked_State Enzyme Locked Open (Inactive) NS5B_Open->Locked_State Inhibitor Bound RNA_Template Viral RNA Template Replication Viral Replication (RNA Synthesis) Conf_Change->Replication Inhibitor 6-Fluoro-Indole-5-Carboxamide (Allosteric Inhibitor) Thumb_Pocket Thumb Pocket I Inhibitor->Thumb_Pocket Binds High Affinity Thumb_Pocket->NS5B_Open Stabilizes Locked_State->Conf_Change BLOCKS

Figure 2: Allosteric inhibition mechanism of HCV NS5B by indole-5-carboxylate derivatives.

Secondary Therapeutic Target: Receptor Tyrosine Kinases (RTKs)

Derivatives of this scaffold are increasingly explored as dual inhibitors for oncology, specifically targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

  • Mechanism: ATP-competitive inhibition at the hinge region.

  • Rationale: The indole core mimics the adenine ring of ATP. The 6-fluoro group provides electronic optimization to match the electrostatics of the ATP-binding pocket.

  • Differentiation: Unlike the HCV inhibitors (which use bulky amides to fill an allosteric pocket), kinase inhibitors derived from this scaffold often use smaller, planar amides or hydrazides at the C5 position to fit within the narrow ATP cleft.

Experimental Validation Protocols

To validate the therapeutic potential of a new derivative based on this scaffold, the following protocols are recommended.

Protocol A: Synthesis of the Bioactive Carboxamide

The methyl ester is the precursor. To test biological activity, it must usually be converted to an amide.

  • Reagents: Methyl 6-fluoro-1H-indole-5-carboxylate (1.0 eq), Appropriate Amine (1.2 eq), AlMe3 (Trimethylaluminum, 2.0 eq) or NaOH (hydrolysis followed by HATU coupling).

  • Procedure (Direct Aminolysis):

    • Dissolve the amine in dry Toluene/DCM under Argon.

    • Slowly add AlMe3 (Caution: Pyrophoric) at 0°C. Stir for 30 min.

    • Add Methyl 6-fluoro-1H-indole-5-carboxylate.[5][6]

    • Heat to reflux (80-110°C) for 12-24 hours.

    • Quench: Carefully with dilute HCl. Extract with EtOAc.

  • Validation: Confirm structure via 1H-NMR (loss of methoxy singlet at ~3.9 ppm, appearance of amide NH).

Protocol B: HCV NS5B Polymerase Assay (Enzymatic)

Validates the "Thumb Pocket" targeting capability.

  • System: Recombinant HCV NS5B protein (genotype 1b, C-terminally truncated).

  • Template: Homopolymeric RNA template (poly(C)) and Primer (oligo(G)).

  • Substrate: [3H]-GTP or Biotinylated-GTP.

  • Assay Steps:

    • Incubate NS5B (20 nM) with the test compound (0.1 nM – 10 µM) in buffer (20 mM Tris-HCl, 5 mM MgCl2, 1 mM DTT) for 15 min.

    • Initiate reaction by adding RNA template/primer and GTP.

    • Incubate at 30°C for 2 hours.

    • Detection: Measure incorporated radioactivity (Scintillation) or fluorescence (AlphaScreen).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. A potent hit should have IC50 < 100 nM.[7]

References

  • Beaulieu, P. L., et al. (2011).[7][3] "From benzimidazole to indole-5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 21(12), 3658-3663. Link

  • Tsantrizos, Y. S., et al. (2011).[2][7] "Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency." Bioorganic & Medicinal Chemistry Letters, 21(12), 3664-3670.[7] Link

  • Beaulieu, P. L., et al. (2010).[8][9] "N-Acetamideindolecarboxylic acid allosteric 'finger-loop' inhibitors of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 20(2), 731-736. Link

  • Olgen, S., et al. (2024). "Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors." Current Medicinal Chemistry. Link

  • ChemicalBook. (2025). "Methyl 6-fluoro-1H-indole-4-carboxylate vs 5-carboxylate Properties." (Differentiation of Isomers). Link

Sources

Exploratory

Technical Guide: Safety &amp; Handling of Methyl 6-fluoro-1H-indole-5-carboxylate

This technical guide details the safety, handling, and application protocols for Methyl 6-fluoro-1H-indole-5-carboxylate (CAS 1427359-23-6).[1][2] [1][2] Executive Summary & Chemical Identity Methyl 6-fluoro-1H-indole-5-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and application protocols for Methyl 6-fluoro-1H-indole-5-carboxylate (CAS 1427359-23-6).[1][2]

[1][2]

Executive Summary & Chemical Identity

Methyl 6-fluoro-1H-indole-5-carboxylate is a specialized fluorinated indole scaffold used primarily as a regiospecific building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators (e.g., PARP inhibitors).[1][2] Its structural positioning of the fluorine atom (C6) relative to the ester (C5) imparts unique metabolic stability and electronic properties to downstream drug candidates.

Chemical Identification
ParameterDetail
Chemical Name Methyl 6-fluoro-1H-indole-5-carboxylate
CAS Number 1427359-23-6
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance Off-white to pale yellow solid (Analog-based prediction)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Hazard Identification & Risk Assessment (GHS)

Note: Specific toxicological data for CAS 1427359-23-6 is limited.[1][2] The following assessment utilizes Read-Across Methodology based on the structural isomers (Methyl 6-fluoro-1H-indole-4-carboxylate and Methyl 5-fluoro-1H-indole-6-carboxylate).

GHS Classification (Predicted)

Signal Word: WARNING [2][3][4]

Hazard ClassCategoryCodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2]
Skin Irritation 2H315 Causes skin irritation.[2]
Eye Irritation 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exp. 3H335 May cause respiratory irritation.[1][2]
Structural Alerts & Toxicology Insight
  • Fluorine Substitution: The C6-fluorine atom increases lipophilicity and metabolic stability but does not typically introduce acute cytotoxicity compared to the non-fluorinated parent.[1][2] However, fluorinated indoles can act as bioisosteres, potentially showing unexpected biological activity.

  • Indole Reactivity: The NH moiety at position 1 is weakly acidic (pKa ~16).[2] In the presence of strong bases (NaH, KOtBu), it deprotonates to form a nucleophilic indolyl anion, presenting a risk of exothermic runaway if moisture is present.[2]

Safe Handling & Storage Protocols

Scientific Rationale: Indole esters are prone to hydrolysis under humid conditions and oxidation upon prolonged light exposure.[2] The protocols below mitigate these degradation pathways.

Environmental Control[1][2]
  • Atmosphere: Handle under inert gas (Nitrogen or Argon) if long-term exposure is expected.[1][2]

  • Humidity: Maintain relative humidity <40% in the handling area.

  • Light: Store in amber vials or foil-wrapped containers to prevent photo-oxidation of the indole double bond.[1][2]

Personal Protective Equipment (PPE) Matrix
ZoneRespiratoryDermalOcular
Weighing/Transfer N95 or P100 RespiratorNitrile Gloves (Double gloved, 0.11mm min)Safety Goggles (Indirect vent)
Synthesis/Reaction Fume Hood Sash <18"Chemical Resistant Gauntlets (Butyl rubber)Face Shield + Goggles
Spill Cleanup Full-Face Respirator (OV/AG Cartridge)Tyvek Suit + Nitrile/Neoprene GlovesIntegrated into Respirator

Synthesis & Reactivity Profile

Expert Insight: While Fischer Indole Synthesis is common, it often requires harsh acidic conditions that can hydrolyze the C5-ester.[2] The Leimgruber-Batcho synthesis is the preferred route for this scaffold due to milder conditions and higher regioselectivity.[1][2]

Preferred Synthesis Route: Leimgruber-Batcho

This method avoids the formation of regioisomeric byproducts common in Fischer cyclization of meta-substituted hydrazines.[1][2]

Step 1: Condensation of 4-fluoro-5-nitro-2-methylbenzoate with DMF-DMA.[1][2] Step 2: Reductive cyclization using Raney Nickel/Hydrazine or Fe/AcOH.[2]

Reaction Workflow Visualization

The following diagram outlines the logic flow for selecting the synthesis and handling pathway.

SynthesisWorkflow Start Target: Methyl 6-fluoro-1H-indole-5-carboxylate CheckPrecursor Check Precursor Availability (Methyl 4-fluoro-2-methyl-5-nitrobenzoate) Start->CheckPrecursor Decision Is Precursor Available? CheckPrecursor->Decision RouteA Route A: Leimgruber-Batcho (Preferred) Decision->RouteA Yes RouteB Route B: Fischer Indole (Alternative) Decision->RouteB No StepA1 1. Enamine Formation (DMF-DMA, 110°C) RouteA->StepA1 StepB1 1. Hydrazone Formation RouteB->StepB1 StepA2 2. Reductive Cyclization (Fe/AcOH or H2/Pd-C) StepA1->StepA2 Purification Purification: Column Chromatography (Hexane/EtOAc) StepA2->Purification StepB2 2. Acid Cyclization (PPA/ZnCl2) StepB1->StepB2 RiskB Risk: Ester Hydrolysis & Regioisomer Mix StepB2->RiskB StepB2->Purification

Caption: Decision logic for synthesis selection. Route A (Leimgruber-Batcho) minimizes side reactions.[1][2]

Emergency Response Protocols

Self-Validating Protocol: These steps rely on the principle of containment followed by neutralization.[1][2]

Spill Response (Solid)
  • Isolate: Evacuate area 10 meters in all directions.[1][2]

  • Protect: Don PPE (See Section 3.2).[2]

  • Contain: Cover spill with damp paper towels to prevent dust generation (do not use dry sweeping).[2]

  • Clean: Scoop into a hazardous waste container. Wipe surface with 10% acetone followed by soap and water.[2]

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] Rationale: Fluorinated dusts can cause acute bronchial constriction.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol, as it may enhance transdermal absorption of the indole.[2]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2] Consult an ophthalmologist.

References

  • PubChem. (n.d.).[2] Methyl 6-fluoro-1H-indole-4-carboxylate (Isomer Read-Across Data). National Library of Medicine.[2] Retrieved from [Link][2]

  • Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for Leimgruber-Batcho preference).

Sources

Foundational

The Indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Indole Nucleus The indole scaffold, a bicyclic aromatic heterocycle composed of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Nucleus

The indole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, stands as a cornerstone in the field of medicinal chemistry.[1] Its prevalence in a vast number of natural products, pharmaceuticals, and bioactive compounds underscores its remarkable versatility and biological significance.[2][3] From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent anticancer alkaloids like vincristine, nature has repeatedly selected the indole core for its unique physicochemical properties and its ability to interact with a wide array of biological targets.[4][5] This has led to its designation as a "privileged structure" in drug discovery, a term that describes a molecular framework capable of providing high-affinity ligands for diverse receptors.

This guide provides a comprehensive exploration of the indole scaffold, delving into its fundamental properties, key synthetic methodologies, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential. As a senior application scientist, the aim is to not only present established knowledge but also to provide insights into the causality behind experimental choices and to offer practical, self-validating protocols for the synthesis and understanding of this pivotal heterocyclic system.

Physicochemical Properties of the Indole Scaffold

The unique electronic and structural features of the indole ring system are central to its biological activity. It is a planar, 10-π electron aromatic system, which contributes to its stability and its ability to participate in π-π stacking interactions with biological macromolecules.[4] The lone pair of electrons on the nitrogen atom is delocalized within the aromatic system, rendering the indole nitrogen weakly basic.[1] This electron-rich nature makes the C3 position particularly susceptible to electrophilic attack.[1] The N-H group can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets.[6]

PropertyValueSource(s)
Molecular Formula C₈H₇N[3][7]
Molar Mass 117.15 g/mol [3][7]
Appearance White to yellowish solid[8]
Melting Point 52-54 °C[1][3]
Boiling Point 253-254 °C[1][3]
Solubility Soluble in hot water, alcohol, ether, benzene. Sparingly soluble in cold water.[8][9]
pKa (of the N-H proton) ~16.7[10]
Dipole Moment ~2.1 D[1]

The Privileged Indole: A Journey Through its Biological Activities

The indole nucleus is a recurring motif in a multitude of approved drugs, spanning a wide range of therapeutic areas. This remarkable diversity is a testament to the scaffold's ability to be tailored to interact with various biological targets with high specificity and affinity.[11]

Anticancer Agents: The indole scaffold is prominently featured in a number of anticancer drugs. The vinca alkaloids, vinblastine and vincristine, are classic examples of indole-containing natural products that function as microtubule inhibitors, leading to cell cycle arrest and apoptosis.[12] More recently, indole derivatives have been developed as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[13]

Antimigraine Agents: The "triptans," a class of drugs used for the acute treatment of migraine headaches, are prime examples of rationally designed indole-based therapeutics. Sumatriptan, the first-in-class triptan, is a selective agonist of serotonin 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[14]

Antiviral and Anti-inflammatory Drugs: The versatility of the indole scaffold extends to the treatment of infectious and inflammatory diseases. Arbidol, an antiviral drug used for influenza, features an indole core.[15] Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that inhibits cyclooxygenase (COX) enzymes.[4][12]

Navigating the Synthetic Landscape of Indole Chemistry

The construction of the indole ring system is a well-trodden path in organic synthesis, with several named reactions standing as pillars of this field. The choice of synthetic route is often dictated by the desired substitution pattern on the final indole product.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis.[14][16] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[16]

Step 1: Formation of Acetophenone Phenylhydrazone

  • Materials: Acetophenone (12.0 g, 0.1 mol), Phenylhydrazine (10.8 g, 0.1 mol), Glacial Acetic Acid (50 mL).

  • Procedure: In a 250 mL flask, dissolve acetophenone and phenylhydrazine in glacial acetic acid.

  • Heat the mixture on a steam bath for 15 minutes.

  • Allow the solution to cool to room temperature, during which the phenylhydrazone will crystallize.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

Step 2: Cyclization to 2-Phenylindole

  • Materials: Acetophenone phenylhydrazone (from Step 1), Polyphosphoric acid (PPA) (100 g).

  • Procedure: In a 500 mL beaker, heat polyphosphoric acid to 100 °C on a hot plate with magnetic stirring.

  • Gradually add the acetophenone phenylhydrazone to the hot PPA.

  • Increase the temperature to 150-160 °C and maintain for 10 minutes.

  • Allow the mixture to cool slightly and then pour it onto crushed ice.

  • The precipitated 2-phenylindole is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol.

The Reissert Indole Synthesis

The Reissert synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate.[12][17] This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated.[17]

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

  • Materials: o-Nitrotoluene (13.7 g, 0.1 mol), Diethyl oxalate (29.2 g, 0.2 mol), Sodium ethoxide (prepared from 4.6 g of sodium in 100 mL of absolute ethanol).

  • Procedure: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add the solution of sodium ethoxide.

  • Add the o-nitrotoluene, followed by the dropwise addition of diethyl oxalate.

  • Heat the mixture to reflux for 2 hours.

  • After cooling, the precipitated ethyl o-nitrophenylpyruvate is collected by filtration.

Step 2: Reductive Cyclization

  • Materials: Ethyl o-nitrophenylpyruvate (from Step 1), Zinc dust (20 g), Glacial acetic acid (100 mL).

  • Procedure: Suspend the ethyl o-nitrophenylpyruvate in glacial acetic acid.

  • Add zinc dust portion-wise while keeping the reaction temperature below 40 °C with an ice bath.

  • After the addition is complete, stir the mixture for an additional hour.

  • Filter off the zinc salts and pour the filtrate into a large volume of water.

  • The precipitated indole-2-carboxylic acid is collected by filtration and can be purified by recrystallization from aqueous ethanol.

The Heck Coupling for Indole Synthesis

The palladium-catalyzed Heck coupling has emerged as a powerful tool for the synthesis of substituted indoles, often through an intramolecular cyclization of an appropriately substituted aniline derivative.[18][19]

  • Materials: 2-Iodo-N-allylaniline (0.3 mmol), Palladium(II) acetate (Pd(OAc)₂) (0.006 mmol, 2 mol%), Triphenylphosphine (PPh₃) (0.012 mmol, 4 mol%), Potassium carbonate (K₂CO₃) (0.6 mmol), and N,N-Dimethylformamide (DMF) (3 mL).

  • Procedure: To a Schlenk tube, add Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the 2-iodo-N-allylaniline and DMF via syringe.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired indole.

Structure-Activity Relationship (SAR) Studies of Indole Derivatives

Understanding how structural modifications to the indole scaffold influence biological activity is paramount in drug design. SAR studies provide a rational basis for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[20]

Indole-Based Kinase Inhibitors

Many kinase inhibitors feature an indole or a related heterocyclic core that mimics the adenine region of ATP, enabling them to bind to the ATP-binding pocket of kinases.

Position of SubstitutionModificationImpact on Activity
N1 Introduction of small alkyl groupsOften enhances potency and improves pharmacokinetic properties.
C3 Attachment of a substituted aromatic ring via a linkerCrucial for selectivity and potency, with the nature of the substituent on the aromatic ring dictating which kinases are inhibited.
C5 Substitution with electron-withdrawing or -donating groupsModulates the electronic properties of the indole ring, which can influence binding affinity.
Indole-Based Cannabinoid Receptor Agonists

Synthetic cannabinoids often utilize an indole core as a scaffold.

Position of SubstitutionModificationImpact on Activity
N1 Alkyl chains of 4-6 carbonsOptimal for high affinity at CB1 and CB2 receptors.
C3 Acyl or carboxamide linker to a lipophilic group (e.g., naphthalene)Essential for potent agonist activity.
Benzene Ring HalogenationCan increase binding affinity and alter selectivity between CB1 and CB2 receptors.
Indole-Based Antiviral Agents

Indole derivatives have shown promise as inhibitors of various viral targets.

Position of SubstitutionModificationImpact on Activity
N1 Aryl ring attached via a short linkerOften essential for antiviral potency.[2]
C2 Introduction of hydrophilic groups (amide, ester)Can enhance antiviral activity.[4]
C5 Halogenation (e.g., bromine or chlorine)Can significantly enhance antiviral activity.[4]

Visualizing the Role of the Indole Scaffold

Signaling Pathway: Mechanism of Action of Sumatriptan

G Migraine Migraine Stimulus Trigeminal Trigeminal Nerve Activation Migraine->Trigeminal CGRP_Release CGRP Release Trigeminal->CGRP_Release Vasodilation Cranial Vasodilation CGRP_Release->Vasodilation Pain Pain Sensation Vasodilation->Pain Sumatriptan Sumatriptan HT1B_1D 5-HT1B/1D Receptors Sumatriptan->HT1B_1D Agonist HT1B_1D->CGRP_Release Inhibits HT1B_1D->Vasodilation Causes Vasoconstriction

Caption: Signaling pathway illustrating the mechanism of action of the indole-based drug, sumatriptan.

Experimental Workflow: Fischer Indole Synthesis

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization Start Arylhydrazine + Aldehyde/Ketone Condensation Condensation (Acid Catalyst) Start->Condensation Hydrazone Arylhydrazone Condensation->Hydrazone Acid_Catalysis Acid-Catalyzed Rearrangement Hydrazone->Acid_Catalysis Cyclization Cyclization & Ammonia Elimination Acid_Catalysis->Cyclization Indole Indole Product Cyclization->Indole

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Logical Relationship: The Indole Scaffold and its Biological Targets

G cluster_receptors Receptors cluster_enzymes Enzymes cluster_other Other Targets Indole Indole Scaffold Serotonin_R Serotonin Receptors Indole->Serotonin_R Cannabinoid_R Cannabinoid Receptors Indole->Cannabinoid_R Kinases Kinases Indole->Kinases COX Cyclooxygenases Indole->COX Proteases Viral Proteases Indole->Proteases Microtubules Microtubules Indole->Microtubules

Caption: Logical relationship of the versatile indole scaffold to its diverse biological targets.

Conclusion and Future Directions

The indole scaffold continues to be a fertile ground for discovery in medicinal chemistry. Its rich chemical reactivity and inherent biological relevance ensure its place as a "privileged structure" for the foreseeable future. While classical synthetic methods remain valuable, ongoing research is focused on developing more efficient, sustainable, and stereoselective routes to novel indole derivatives.[21][22] The exploration of new biological targets for indole-based compounds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of the next generation of innovative therapeutics. This guide has aimed to provide a solid foundation for researchers and drug development professionals to build upon as they harness the power of the indole scaffold to address unmet medical needs.

References

  • Shaikh, T., Sharma, A., & Kaur, H. (2019).
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). Molecules.
  • Recent advances in the application of indoles in multicomponent reactions. (2018). RSC Advances, 8(22), 12069-12103.
  • Synthesis of Medicinally Important Indole Deriv
  • Indole: Properties, Reactions, Production And Uses. (2025, August 17). Chemcess.
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025, March 14).
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2020, July 1). Bentham Science Publishers.
  • A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. (2025). BenchChem.
  • Indole as a biological scaffold: a comprehensive review. (n.d.).
  • Recent advances in the synthesis of indoles from alkynes and nitrogen sources. (2017). Organic Chemistry Frontiers, 4(9), 1855-1875.
  • Reissert indole synthesis. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2024, July 1). Current Cancer Therapy Reviews, 20(4), 372-385.
  • Indole | C8H7N | CID 798. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(19), 4770.
  • The structure-activity relationship (SAR) of the novel indole... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2012). Journal of Medicinal Chemistry, 55(17), 7646-7657.
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). Marine Drugs, 15(5), 131.
  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023). ChemRxiv.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19).
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry, 14(10), 1903-1940.
  • Indole. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Indole | C8H7N | CID 798. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Heck Coupling. (n.d.). Organic Synthesis. Retrieved February 18, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. (2021). RSC Advances, 11(10), 5585-5589.
  • comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung). (2025). BenchChem.
  • Prepar
  • Palladium catalyzed synthesis of indoles via intramolecular Heck reaction. (2013). Tetrahedron Letters, 54(45), 6092-6095.
  • Ultrasound assisted Mizoroki–Heck coupling/C–H amination in a single pot: Direct synthesis of indole derivatives. (2016). Arabian Journal of Chemistry, 9, S1733-S1738.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005). Chemical Reviews, 105(7), 2873-2920.
  • Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. (2021). Organic Letters, 23(3), 957-962.

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Protocols & Analytical Methods

Method

Application Note: Scalable Total Synthesis of Methyl 6-fluoro-1H-indole-5-carboxylate

Abstract This guide details the total synthesis of methyl 6-fluoro-1H-indole-5-carboxylate , a critical pharmacophore in the development of HCV NS5B polymerase inhibitors and various kinase antagonists. The protocol util...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the total synthesis of methyl 6-fluoro-1H-indole-5-carboxylate , a critical pharmacophore in the development of HCV NS5B polymerase inhibitors and various kinase antagonists. The protocol utilizes a robust, three-stage Leimgruber-Batcho indole synthesis strategy. This route is selected for its superior regiocontrol and scalability compared to Fischer indole synthesis, particularly for electron-deficient indole cores. The workflow proceeds from commercially available 2-fluoro-5-methylbenzoic acid via regioselective nitration, condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA), and reductive cyclization using iron/acetic acid.

Strategic Retrosynthesis

The synthesis is designed to install the pyrrole ring onto a pre-functionalized benzene scaffold. The 5-carboxy-6-fluoro substitution pattern is challenging to achieve via direct functionalization of the indole core due to competing electrophilic substitution sites.

  • Target: Methyl 6-fluoro-1H-indole-5-carboxylate[1]

  • Disconnection: C2–C3 bond formation (Indole numbering).

  • Key Intermediate: trans-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -dimethylamino-2-nitrostyrene derivative.
    
  • Starting Material: Methyl 2-fluoro-5-methylbenzoate (derived from the acid).

Mechanistic Logic:

  • Regiocontrol: The starting material, methyl 2-fluoro-5-methylbenzoate, contains a methyl group (activator) and a fluoro/ester group (deactivators/directors). Nitration is directed to the C4 position (ortho to the methyl activator and sterically accessible), yielding the required 1,2,4,5-substituted arene.

  • Enamine Formation: The acidity of the benzylic methyl protons ortho to the nitro group is exploited to condense with DMF-DMA, forming the deep-red enamine intermediate.

  • Reductive Cyclization: Reduction of the nitro group to an amine triggers spontaneous nucleophilic attack on the enamine double bond, followed by elimination of dimethylamine to close the indole ring.

Reaction Scheme Visualization

SynthesisRoute cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Indole Construction SM Start: 2-Fluoro-5-methylbenzoic acid Step1 Intermediate 1: Methyl 2-fluoro-5-methylbenzoate SM->Step1 MeOH, H2SO4 Reflux, 4h Step2 Intermediate 2: Methyl 2-fluoro-5-methyl- 4-nitrobenzoate Step1->Step2 HNO3, H2SO4 0°C to RT Step3 Intermediate 3 (Enamine): Methyl 4-(2-(dimethylamino)vinyl)- 2-fluoro-5-nitrobenzoate Step2->Step3 DMF-DMA, DMF 110°C, 16h Product Target: Methyl 6-fluoro-1H- indole-5-carboxylate Step3->Product Fe, AcOH 80°C, 2h

Caption: Step-wise synthetic pathway from benzoic acid precursor to the final indole target via Leimgruber-Batcho methodology.

Detailed Experimental Protocol

Phase 1: Precursor Preparation & Nitration
Step 1.1: Esterification

Note: If starting from Methyl 2-fluoro-5-methylbenzoate, skip to Step 1.2.

  • Charge a 1L round-bottom flask (RBF) with 2-fluoro-5-methylbenzoic acid (50.0 g, 324 mmol).

  • Add Methanol (MeOH, 500 mL) and stir to dissolve.

  • Add concentrated Sulfuric Acid (H₂SO₄, 5.0 mL) dropwise.

  • Reflux the mixture at 65°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until acid is consumed.

  • Cool to room temperature (RT) and concentrate in vacuo to ~100 mL.

  • Dilute with Ethyl Acetate (EtOAc, 400 mL) and wash with sat. NaHCO₃ (2 x 200 mL) and Brine (200 mL).

  • Dry over Na₂SO₄, filter, and concentrate to yield Methyl 2-fluoro-5-methylbenzoate as a clear oil.

    • Yield Expectation: >95%[2][3][4][5][6]

Step 1.2: Regioselective Nitration

Critical Process Parameter (CPP): Temperature control is vital to prevent dinitration or defluorination.

  • Prepare a solution of Methyl 2-fluoro-5-methylbenzoate (50.0 g, 297 mmol) in conc. H₂SO₄ (200 mL) in a 1L 3-neck RBF cooled to -5°C using an ice/salt bath.

  • Prepare the nitrating mixture: Mix conc. HNO₃ (1.1 eq, 20.8 mL) with conc. H₂SO₄ (40 mL) in a separate beaker, cooling to 0°C.

  • Add the nitrating mixture dropwise to the RBF over 45 minutes, maintaining internal temperature < 5°C.

  • Stir at 0°C for 1 hour, then allow to warm to RT slowly over 2 hours.

  • Quench by pouring the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Filter the solid and wash with cold water (3 x 300 mL) until filtrate pH is neutral.

  • Recrystallize from Ethanol/Water if necessary to remove minor regioisomers (3-nitro isomer).

  • Isolate Methyl 2-fluoro-5-methyl-4-nitrobenzoate .

    • Yield Expectation: 75-85%

    • Data: ¹H NMR should show two singlets (or doublets due to F-coupling) in the aromatic region, confirming para-substitution relative to each other.

Phase 2: Leimgruber-Batcho Indole Synthesis
Step 2.1: Enamine Formation

This step converts the activated benzylic methyl group into a styryl enamine.

  • Dissolve Methyl 2-fluoro-5-methyl-4-nitrobenzoate (40.0 g, 187 mmol) in anhydrous DMF (200 mL).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 37.5 mL, 280 mmol).

    • Note: Use fresh DMF-DMA for optimal conversion.

  • Heat the mixture to 110°C under N₂ atmosphere.

  • Stir for 12-16 hours. The solution will turn deep red/purple (characteristic of enamines).

  • Monitor by LCMS.[7] The starting material (MW 213) should disappear, replaced by the enamine (MW 268).

  • Concentrate the reaction mixture under high vacuum to remove DMF and excess DMF-DMA.

  • Residue: The resulting dark red oil/solid is Methyl 4-(2-(dimethylamino)vinyl)-2-fluoro-5-nitrobenzoate . It is typically used directly in the next step without purification to avoid hydrolysis.

Step 2.2: Reductive Cyclization

The reduction of the nitro group leads to spontaneous cyclization.

  • Suspend Iron powder (325 mesh, 5.0 eq, 52 g) in Acetic Acid (AcOH, 300 mL) and Ethanol (100 mL) in a 2L RBF.

  • Heat the suspension to 60°C.

  • Add a solution of the crude enamine (from Step 2.1) in AcOH (100 mL) dropwise over 30 minutes.

    • Exotherm Alert: The reaction is exothermic. Maintain temp < 90°C.

  • Reflux at 80-90°C for 2 hours.

  • Monitor by TLC/LCMS. The red color will fade to a brownish suspension.

  • Cool to RT and dilute with EtOAc (500 mL).

  • Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.

  • Workup: Wash the filtrate with water (2 x 500 mL), then carefully with sat. NaHCO₃ (3 x 500 mL) to neutralize the acetic acid (Caution: Gas evolution).

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

  • Product: Methyl 6-fluoro-1H-indole-5-carboxylate .

Data Summary & Validation

Process Yields & Reagents
StepReagentEquiv.ConditionsTypical Yield
Nitration HNO₃ / H₂SO₄1.10°C → RT, 3h80%
Enamine DMF-DMA1.5DMF, 110°C, 16hQuant. (Crude)
Cyclization Fe / AcOH5.080°C, 2h65-75%
Total ---~50-60%
Analytical Specifications
  • Appearance: Off-white to pale yellow solid.

  • Molecular Weight: 193.17 g/mol .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.4 (br s, 1H, NH)

    • δ 8.25 (d, J=6.5 Hz, 1H, H-4) – Characteristic doublet due to F-coupling.

    • δ 7.50 (t, J=3.0 Hz, 1H, H-2)

    • δ 7.35 (d, J=10.5 Hz, 1H, H-7) – Large F-coupling.

    • δ 6.60 (m, 1H, H-3)

    • δ 3.85 (s, 3H, OMe)

  • LCMS: [M+H]⁺ = 194.2.

Process Safety & Troubleshooting

Hazard Analysis
  • Nitration: The nitration of toluene derivatives can be energetic. Ensure strict temperature control (<10°C during addition) to prevent thermal runaway. Do not scale up beyond 50g without calorimetry testing.

  • DMF-DMA: Flammable liquid. The reaction produces methanol; ensure proper venting.

  • Iron Waste: The iron filter cake can be pyrophoric if dried completely. Keep wet with water and dispose of in designated hazardous waste containers.

Troubleshooting Guide
  • Issue: Low conversion in Enamine step.

    • Solution: DMF-DMA hydrolyzes easily. Use a fresh bottle or add an extra 0.5 eq. Ensure the reaction temp reaches 110°C to drive off the methanol by-product.

  • Issue: Poor separation in Nitration step.

    • Solution: If the 3-nitro and 4-nitro isomers are difficult to separate by crystallization, proceed to the enamine step. The 3-nitro isomer (sterically crowded) reacts much slower with DMF-DMA, allowing purification at the enamine stage.

References

  • Vertex AI Search. (2025). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. ResearchGate. 8[9][4]

  • Trade Science Inc. (2010).[10] Scalable approach for the synthesis of 5-fluoro-6-substituted indoles. TSI Journals. 11

  • Organic Syntheses. (2011). 1H-Indole-4-carboxylic acid, methyl ester.[12] Org. Synth. 12

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia. 13

  • BLD Pharm. (n.d.). Methyl 6-fluoro-1H-indole-5-carboxylate Product Page. BLD Pharm. 1[4]

Sources

Application

Application Note: Scalable Synthesis of Methyl 6-fluoro-1H-indole-5-carboxylate

This is a comprehensive application note and synthesis protocol for Methyl 6-fluoro-1H-indole-5-carboxylate , designed for research and development applications. Abstract & Strategic Overview The 5-carboxy-6-fluoroindole...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive application note and synthesis protocol for Methyl 6-fluoro-1H-indole-5-carboxylate , designed for research and development applications.

Abstract & Strategic Overview

The 5-carboxy-6-fluoroindole scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., c-Met, VEGFR) and serotonin receptor modulators (5-HT). The introduction of fluorine at the C6 position enhances metabolic stability and lipophilicity, while the C5-ester provides a versatile handle for further elaboration into amides or heterocycles.

This protocol details a robust, three-step synthesis utilizing the Leimgruber-Batcho indole synthesis . Unlike the Fischer indole synthesis, which often suffers from regioselectivity issues with meta-substituted hydrazines, the Leimgruber-Batcho method guarantees the preservation of the benzene substitution pattern, ensuring the exclusive formation of the 5,6-disubstituted isomer.

Key Advantages of This Route:
  • Regiocontrol: Exclusive formation of the 6-fluoro-5-carboxylate isomer.

  • Scalability: Avoids cryogenic lithiation steps; utilizes standard filtration and crystallization purifications.

  • Safety: Eliminates the need for potentially explosive diazonium intermediates common in Fischer or Japp-Klingemann routes.

Retrosynthetic Analysis

The strategy hinges on the construction of the pyrrole ring from an o-nitrotoluene precursor. The critical disconnection is the C2–C3 bond formation via an enamine intermediate.

Retrosynthesis Target Methyl 6-fluoro-1H-indole-5-carboxylate (Target) Enamine Enamine Intermediate (Trans-β-dimethylamino-2-nitrostyrene) Target->Enamine Reductive Cyclization Precursor Methyl 2-fluoro-5-methyl-4-nitrobenzoate (Key Precursor) Enamine->Precursor DMF-DMA Condensation Start Methyl 2-fluoro-5-methylbenzoate (Starting Material) Precursor->Start Regioselective Nitration

Figure 1: Retrosynthetic logic flow utilizing the Leimgruber-Batcho methodology.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis

Objective: Synthesis of Methyl 2-fluoro-5-methyl-4-nitrobenzoate. Principle: Electrophilic aromatic substitution (Nitration). The directing effects of the fluoro (ortho/para, weak) and methyl (ortho/para, strong) groups, combined with the steric hindrance of the ester at C1, favor nitration at the C4 position.

Reagents:

  • Methyl 2-fluoro-5-methylbenzoate (1.0 eq)

  • Potassium Nitrate (KNO₃) (1.2 eq)

  • Sulfuric Acid (H₂SO₄), conc. (Solvent/Catalyst)[1][2]

Procedure:

  • Setup: Charge concentrated H₂SO₄ (5 mL/g of substrate) into a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer. Cool to 0°C using an ice/salt bath.[3]

  • Dissolution: Add Methyl 2-fluoro-5-methylbenzoate dropwise, maintaining temperature <5°C.

  • Nitration: Add KNO₃ portion-wise over 30 minutes. The reaction is exothermic; strictly maintain internal temperature between 0–5°C to minimize dinitration or C6-isomer formation.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1][3]

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. A pale yellow precipitate should form.

  • Isolation: Filter the solid. Wash with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes) to isolate the 4-nitro isomer from minor 6-nitro byproducts.

Yield Target: 75-85% Key Data: 1H NMR should show two singlets (or doublets due to F-coupling) in the aromatic region, confirming para-substitution relative to each other.

Phase 2: Enamine Formation

Objective: Synthesis of Methyl 5-(2-dimethylamino-vinyl)-2-fluoro-4-nitrobenzoate. Principle: Condensation of the acidic benzylic methyl protons with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Reagents:

  • Methyl 2-fluoro-5-methyl-4-nitrobenzoate (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

  • DMF (anhydrous) (5 vol)

Procedure:

  • Setup: Dissolve the nitrobenzoate in anhydrous DMF under nitrogen atmosphere.

  • Addition: Add DMF-DMA.[4]

  • Reaction: Heat the mixture to 110°C for 4–6 hours. The solution will turn deep red/purple, characteristic of the nitrostyrene enamine.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess DMF-DMA and most DMF.

  • Trituration: Add cold methanol or ether to the residue. The red enamine product often precipitates. Filter and dry.[1] If oil persists, use directly in the next step (crude is often sufficient).

Yield Target: >90% (Crude)

Phase 3: Reductive Cyclization (Indole Formation)

Objective: Synthesis of Methyl 6-fluoro-1H-indole-5-carboxylate. Principle: Reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond, followed by elimination of dimethylamine to form the indole. Method Selection: Iron/Acetic Acid is chosen over catalytic hydrogenation (Pd/C) to prevent potential hydrodehalogenation of the fluorine atom.

Reagents:

  • Enamine Intermediate (1.0 eq)

  • Iron Powder (325 mesh) (5.0 eq)

  • Acetic Acid (glacial) (10 vol)

  • Toluene (10 vol)

  • Silica Gel (0.5 wt equiv) – Optional, aids filtration and surface catalysis.

Procedure:

  • Setup: In a reactor, suspend Iron powder and Silica gel in a mixture of Toluene and Acetic Acid (1:1). Heat to 60°C.

  • Addition: Dissolve the Enamine in a minimal amount of Toluene/AcOH and add dropwise to the iron suspension.

  • Cyclization: Heat the mixture to 90–100°C for 2–3 hours. The deep red color will fade to a brownish/yellow.

  • Filtration: Cool to 50°C. Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate.

  • Neutralization: Wash the filtrate with water, then carefully with saturated NaHCO₃ solution until neutral. (Caution: CO₂ evolution).

  • Extraction: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Toluene/Heptane or purify via column chromatography (Hexane/EtOAc).

Yield Target: 65-75% Appearance: Off-white to tan solid.

Process Parameters & Data Summary

ParameterPhase 1 (Nitration)Phase 2 (Enamine)Phase 3 (Cyclization)
Temperature 0°C – 5°C110°C90°C – 100°C
Time 2 – 3 Hours4 – 6 Hours2 – 3 Hours
Solvent H₂SO₄ (Neat)DMFToluene / AcOH
Limiting Reagent Benzoate EsterNitro-BenzoateEnamine
Critical Risk Exotherm / Regio-controlMoisture SensitivityDe-fluorination (if using Pd/H2)

Analytical Validation

Expected 1H NMR (DMSO-d6, 400 MHz):

  • Indole NH: Broad singlet, δ ~11.5 ppm.

  • C2-H: Triplet/Doublet, δ ~7.4 ppm.

  • C3-H: Triplet/Doublet, δ ~6.5 ppm.

  • C4-H: Doublet (J_H-F ~0 Hz, Para), δ ~8.3 ppm (Deshielded by Ester).

  • C7-H: Doublet (J_H-F ~10-12 Hz, Ortho), δ ~7.2 ppm.

  • Ester Me: Singlet, δ ~3.8 ppm.

Mass Spectrometry:

  • HRMS (ESI+): Calculated for C11H8FNO2 [M+H]+: 206.06. Found: 206.1.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Phase 1: High levels of isomer impurity Temperature spike during nitration.Ensure efficient cooling; add KNO₃ slower.
Phase 2: Low conversion to enamine DMF-DMA quality poor (hydrolyzed).Use fresh DMF-DMA; add molecular sieves.
Phase 3: Loss of Fluorine (M-19 peak) Over-reduction.Do NOT use Pd/C. Stick to Fe/AcOH or Zn/AcOH.
Phase 3: Incomplete cyclization (Hydroxylamine intermediate) Insufficient heating or Iron quality.Increase temp to reflux; activate Iron with HCl wash prior to use.

Workflow Diagram

Workflow Step1 Step 1: Nitration (H2SO4, KNO3, 0°C) Step2 Step 2: Enamine Formation (DMF-DMA, 110°C) Step1->Step2 Intermediate Isolation Step3 Step 3: Reductive Cyclization (Fe, AcOH, Toluene, 90°C) Step2->Step3 Crude Usage Purification Final Purification (Crystallization/Column) Step3->Purification

Figure 2: Sequential workflow for the synthesis of Methyl 6-fluoro-1H-indole-5-carboxylate.

References

  • Process Development of 6-Substituted Indoles

    • Scalable approach for the synthesis of 5-fluoro-6-substituted indoles.[1]

    • Source: TSI Journals, Organic Chemistry: An Indian Journal, 2011, 7(1).[1]

    • Context: Validates the Leimgruber-Batcho route for 5-fluoro-6-substituted systems using Fe/AcOH reduction.
  • General Leimgruber-Batcho Methodology

    • Leimgruber–B
    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: Mechanistic background and standard conditions.[5][6]

  • Analogous Synthesis (5-Chloro-4-fluoro isomer)

    • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxyl
    • Source: Organic Process Research & Development (ACS Public
    • Context: Provides insights into handling fluorinated indole esters and purification str

Sources

Method

Fischer indole synthesis for preparing fluorinated indoles

Application Note & Protocol: Fischer Indole Synthesis for Preparing Fluorinated Indoles Executive Summary The introduction of fluorine into the indole scaffold—a "privileged structure" in medicinal chemistry—profoundly i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Fischer Indole Synthesis for Preparing Fluorinated Indoles

Executive Summary

The introduction of fluorine into the indole scaffold—a "privileged structure" in medicinal chemistry—profoundly influences metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and pKa. While the Fischer Indole Synthesis remains the gold standard for constructing these heterocycles due to its atom economy and scalability, fluorinated substrates introduce unique electronic and regiochemical challenges.

This guide provides a technical roadmap for navigating these challenges. It details the mechanistic impact of the electron-withdrawing fluorine atom, strategies to control regioselectivity in meta-substituted substrates, and two validated protocols (Microwave-Assisted and Thermal) for high-yield synthesis.

Mechanistic Insight: The Fluorine Effect

The Fischer synthesis proceeds via a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate.[1] The presence of fluorine, a strong electron-withdrawing group (EWG), alters the energy landscape of this reaction.

Electronic Deactivation
  • Hydrazine Nucleophilicity: Fluorine on the phenyl ring reduces the nucleophilicity of the hydrazine nitrogens, slowing the initial condensation with the ketone/aldehyde.

  • Rearrangement Kinetics: The key [3,3]-sigmatropic shift requires a specific electron density. EWGs generally destabilize the transition state, often requiring higher activation energies (temperatures >100°C) or stronger acid catalysts compared to non-fluorinated analogues.

  • Houk’s Insight: Computational studies suggest that while a single fluorine can lower activation energy in specific protonated states, multiple fluorine atoms or specific positioning (e.g., ortho) can significantly increase the barrier, necessitating aggressive conditions (Houk et al.).

Pathway Visualization

FischerMechanism cluster_effect Fluorine Impact Start Fluorophenylhydrazine + Ketone Hydrazone Arylhydrazone Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Tautomerization TS [3,3]-Sigmatropic Transition State EneHydrazine->TS Rate Limiting Step (F destabilizes) Imine Diimine Intermediate TS->Imine Rearrangement Indole Fluorinated Indole Imine->Indole Cyclization & NH3 Elimination

Figure 1: Mechanistic pathway highlighting the rate-limiting [3,3]-sigmatropic rearrangement, which is electronically sensitive to fluorine substitution.

The Regioselectivity Challenge: Meta-Fluoro Substrates

When using 3-fluorophenylhydrazine (meta-substituted), cyclization can occur at two distinct ortho-positions, leading to a mixture of regioisomers: 4-fluoroindole and 6-fluoroindole .

The "Para-Closure" Rule

In the Fischer synthesis, meta-EWGs (like Fluorine) strongly favor cyclization at the position para to the substituent (leading to the 6-isomer) rather than the ortho position (leading to the 4-isomer).

  • Major Product: 6-Fluoroindole (typically >80% selectivity).

  • Minor Product: 4-Fluoroindole (often <20%).

  • Reasoning: Steric hindrance at the crowded C2 site and electronic deactivation of the C2 carbon by the adjacent fluorine make the C6 closure kinetically favored.

Regioselectivity Diagram

Regioselectivity cluster_outcomes Cyclization Pathways Substrate 3-Fluorophenylhydrazine PathA Para-Closure (Favored) Substrate->PathA Sterically & Electronically Preferred PathB Ortho-Closure (Disfavored) Substrate->PathB Steric Clash Prod6 6-Fluoroindole (Major Isomer) PathA->Prod6 Prod4 4-Fluoroindole (Minor Isomer) PathB->Prod4

Figure 2: Divergent pathways for 3-fluorophenylhydrazine. The 6-fluoro isomer is the thermodynamic and kinetic major product.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, difficult substrates, and maximizing yield.

Reagents & Equipment:

  • Substrate: 4-Fluorophenylhydrazine hydrochloride (1.0 equiv).

  • Carbonyl: Cyclohexanone or ketone of choice (1.0 equiv).

  • Catalyst/Solvent: Eaton’s Reagent (7.7 wt% P2O5 in MsOH) OR ZnCl2 in Acetic Acid.

  • Equipment: Microwave Reactor (e.g., Biotage or CEM).

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, combine 4-fluorophenylhydrazine HCl (1.0 mmol) and the ketone (1.0 mmol).

  • Catalyst Addition:

    • Option A (Eaton's): Carefully add 2.0 mL of Eaton’s Reagent. (Caution: Exothermic).

    • Option B (ZnCl2/AcOH): Add ZnCl2 (2.0 mmol) and Glacial Acetic Acid (3 mL).

  • Irradiation: Seal the vial. Heat in the microwave reactor at 140°C for 10–20 minutes . (Note: Conventional heating would require 3-4 hours reflux).

  • Quench: Allow to cool. Pour the reaction mixture slowly onto 20 g of crushed ice/water.

  • Workup: Neutralize with sat. NaHCO3 (if using Eaton's). Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Fluorinated indoles often have higher Rf values than non-fluorinated analogues due to lower polarizability.

Protocol B: Thermal Acid-Catalyzed Synthesis (Scalable)

Best for: Large-scale batch production (Gram scale).

Reagents:

  • 4-Fluorophenylhydrazine HCl (5.0 g, ~30 mmol).[2]

  • 3-methyl-2-butanone (1.4 equiv).

  • Glacial Acetic Acid (Solvent).

  • Polyphosphoric Acid (PPA) or H2SO4 (Catalyst).[3][4]

Step-by-Step Procedure:

  • Hydrazone Formation: Dissolve hydrazine salt in Acetic Acid (30 mL). Add ketone.[5][2][3] Stir at RT for 30 mins under N2.

  • Cyclization: Heat the mixture to reflux (110–130°C) .

  • Monitoring: Monitor by TLC. The reaction typically requires 40–60 minutes . Look for the disappearance of the hydrazone spot.

  • Quench: Pour the hot reaction mixture into a beaker containing 100 g of crushed ice. Stir vigorously. The crude indole often precipitates as a solid.

  • Isolation: Filter the solid precipitate. If oil forms, extract with CH2Cl2.

  • Yield: Typical yields for 5-fluoroindole are 70–85% .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction / SM Recovery Fluorine deactivation of hydrazine.Increase Temp (Microwave to 170°C). Switch to stronger Lewis Acid (ZnCl2

BF3·OEt2).
Low Yield (Tarry mess) Polymerization of indole product.Reduce reaction time. Perform reaction under strict N2 atmosphere (indoles oxidize easily).
Regioisomer Mixture Meta-substituted starting material.Purify via recrystallization (isomers often have distinct crystal habits) or careful column chromatography.
Difficult Purification Fluorinated byproducts.Use fluorinated stationary phases or assess solubility differences in Hexane/CH2Cl2.

References

  • Houk, K. N., et al. "Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations." Journal of Organic Chemistry. (Generalized citation based on search context).

  • BenchChem. "Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds." BenchChem Technical Notes.

  • Robinson, B. "The Fischer Indole Synthesis."[6] Chemical Reviews, 69(2), 227-250.

  • Krüll, J., et al. "Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18F]Fluoroindoles." Chemistry – A European Journal, 23(64), 16174-16178.

  • Takeuchi, Y., et al. "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor."[7] Organic Letters, 2(5), 639-642.

Sources

Application

Application Notes: Methyl 6-Fluoro-1H-indole-5-carboxylate as a Strategic Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of methyl 6-fluoro-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of methyl 6-fluoro-1H-indole-5-carboxylate as a versatile intermediate in pharmaceutical research and development. While not a direct starting material in the most commonly cited synthetic routes, its structural features make it a strategic precursor for constructing complex therapeutic agents, most notably the BRAF kinase inhibitor, Dabrafenib. This guide elucidates the synthesis of the title compound, its chemical conversion into a key Dabrafenib precursor, and the subsequent elaboration to the final active pharmaceutical ingredient (API). We delve into the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize the importance of the fluorinated indole motif in modern medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a fluorine atom onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can modulate acidity (pKa), improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]

Methyl 6-fluoro-1H-indole-5-carboxylate (Figure 1) is a functionalized indole that embodies these strategic advantages. It serves as a valuable building block for synthesizing complex molecules where precise control over electronics and lipophilicity is paramount. Its primary, albeit indirect, application of interest is in the synthesis of inhibitors for the BRAF kinase, a key target in oncology.

Figure 1: Structure of Methyl 6-fluoro-1H-indole-5-carboxylate

  • CAS Number: 1427359-23-6[3]

  • Molecular Formula: C₁₀H₈FNO₂

  • Molecular Weight: 193.18 g/mol

The BRAF V600E mutation is a driver in over 50% of metastatic melanomas and various other cancers.[4] Dabrafenib (GSK2118436), a potent and selective BRAF inhibitor, features a core structure derived from a 3-amino-2-fluorobenzoate scaffold. This guide will demonstrate how methyl 6-fluoro-1H-indole-5-carboxylate can be logically and efficiently converted into this essential precursor, thereby establishing its role as a key pharmaceutical intermediate.

Synthetic Pathways and Protocols

The overall strategy involves three main stages:

  • Synthesis of the Intermediate: Preparation of methyl 6-fluoro-1H-indole-5-carboxylate.

  • Conversion to a Key Precursor: Oxidative cleavage of the indole to yield methyl 3-amino-2-fluorobenzoate.

  • Elaboration to the API: Synthesis of Dabrafenib from the aminobenzoate precursor.

A high-level overview of the synthetic workflow.
Protocol 1: Synthesis of Methyl 6-Fluoro-1H-indole-5-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and classic method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[5][6] This protocol outlines the synthesis starting from a suitable substituted hydrazine.

Rationale: This method is chosen for its reliability and wide substrate scope. The reaction proceeds via a hydrazone intermediate which, upon acid catalysis, undergoes a[6][6]-sigmatropic rearrangement to form the indole ring.[6]

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationPurity
Methyl 4-fluoro-3-hydrazinobenzoate(Varies)Custom synthesis>98%
Methyl pyruvate600-22-6Sigma-Aldrich>98%
Polyphosphoric acid (PPA)8017-16-1Sigma-Aldrich115%
Ethanol (EtOH)64-17-5Fisher ScientificAnhydrous
Ethyl acetate (EtOAc)141-78-6VWRHPLC Grade
Hexanes110-54-3VWRHPLC Grade

Step-by-Step Procedure:

  • Hydrazone Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-fluoro-3-hydrazinobenzoate (18.4 g, 100 mmol) and absolute ethanol (100 mL).

    • Add methyl pyruvate (11.2 g, 110 mmol, 1.1 eq) to the suspension.

    • Add 3-4 drops of glacial acetic acid to catalyze the condensation.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 2 hours. The reaction can be monitored by TLC (3:1 Hexanes:EtOAc) for the consumption of the hydrazine.

    • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude hydrazone as an oil or solid. This is typically used in the next step without further purification.

  • Indolization (Cyclization):

    • Caution: Polyphosphoric acid is highly viscous and corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (approx. 150 g). Heat the PPA to 80 °C with stirring to reduce its viscosity.

    • Slowly add the crude hydrazone from the previous step to the hot PPA over 20-30 minutes, ensuring the internal temperature does not exceed 100 °C. An exotherm is expected.

    • After the addition is complete, stir the reaction mixture at 90-95 °C for 1 hour.

    • Cool the reaction mixture to approximately 60 °C and carefully pour it onto 500 g of crushed ice in a 2 L beaker with vigorous stirring.

    • The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation and neutralization of the acid.

    • Filter the solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification:

    • Dry the crude solid in a vacuum oven at 50 °C.

    • Recrystallize the crude product from an ethanol/water or ethyl acetate/hexanes solvent system to yield methyl 6-fluoro-1H-indole-5-carboxylate as a crystalline solid.

    • Expected Yield: 60-70%.

Protocol 2: Conversion to Methyl 3-Amino-2-fluorobenzoate

This critical step connects the synthesized indole to the established Dabrafenib synthesis pathway. The protocol involves the oxidative cleavage of the electron-rich C2=C3 bond of the indole ring.

Rationale: The Witkop oxidation or similar oxidative cleavage reactions are known methods for converting indoles into 2-acylaminophenyl ketones or related structures.[7] Using a strong oxidizing agent like ozone or potassium permanganate under controlled conditions can cleave the pyrrole ring, and subsequent workup can yield the desired aminobenzoic acid derivative.[8][9]

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationPurity
Methyl 6-fluoro-1H-indole-5-carboxylate1427359-23-6(From Protocol 1)>99%
Potassium permanganate (KMnO₄)7722-64-7Sigma-Aldrich>99%
Acetone67-64-1Fisher ScientificACS Grade
Sodium bisulfite (NaHSO₃)7631-90-5Sigma-AldrichReagent Grade
Dichloromethane (DCM)75-09-2VWRHPLC Grade
Hydrochloric acid (HCl), concentrated7647-01-0Fisher Scientific37%

Step-by-Step Procedure:

  • Oxidative Cleavage:

    • In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve methyl 6-fluoro-1H-indole-5-carboxylate (19.3 g, 100 mmol) in 500 mL of acetone.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Separately, prepare a solution of potassium permanganate (47.4 g, 300 mmol, 3.0 eq) in 250 mL of water.

    • Add the KMnO₄ solution dropwise to the cooled indole solution over 1-2 hours, maintaining the internal temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

    • After the addition is complete, allow the mixture to stir at 5 °C for an additional hour.

  • Workup and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the brown MnO₂ is fully dissolved and the solution becomes colorless or pale yellow. This step reduces the excess permanganate and the manganese dioxide.

    • Concentrate the mixture under reduced pressure to remove most of the acetone.

    • Transfer the remaining aqueous solution to a separatory funnel and extract with dichloromethane (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude intermediate, which is an N-formyl or N-acetyl derivative depending on the exact cleavage pathway.

  • Hydrolysis to Aniline:

    • To the crude intermediate, add 200 mL of 6M hydrochloric acid.

    • Heat the mixture to reflux (approx. 100 °C) for 4-6 hours to hydrolyze the amide bond.

    • Cool the solution to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until pH 7-8.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield methyl 3-amino-2-fluorobenzoate.

    • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of Dabrafenib (Abbreviated)

This section outlines the key transformations from methyl 3-amino-2-fluorobenzoate to Dabrafenib, based on published patent literature.[8]

Rationale: This synthetic sequence builds the final drug molecule by sequentially adding the required functional groups: the sulfonamide, the thiazole ring, and finally the aminopyrimidine moiety.

Dabrafenib_Synthesis A Methyl 3-amino-2-fluorobenzoate B Methyl 3-(2,6-difluorophenylsulfonamido) -2-fluorobenzoate A->B 1. 2,6-Difluorobenzenesulfonyl chloride 2. Pyridine C N-(3-(5-bromoacetyl)-2-fluorophenyl) -2,6-difluorobenzenesulfonamide B->C Series of steps including condensation and bromination D N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl) -1,3-thiazol-4-yl)-2-fluorophenyl)-2,6- difluorobenzenesulfonamide C->D 1. 2,2-Dimethylpropanethioamide 2. 2,4-Dichloropyrimidine E Dabrafenib D->E Ammonia or Formamide

Key stages in the synthesis of Dabrafenib.

Key Synthetic Steps:

  • Sulfonamide Formation: The starting aniline (methyl 3-amino-2-fluorobenzoate) is reacted with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like pyridine to form the corresponding sulfonamide.

  • Thiazole Ring Formation: The molecule is further elaborated through a series of steps, often involving condensation, halogenation (e.g., bromination of an acetyl group), and subsequent cyclization with a thioamide (e.g., 2,2-dimethylpropanethioamide) to construct the substituted thiazole ring.

  • Pyrimidine Installation: The thiazole intermediate is then coupled with a substituted pyrimidine, typically via nucleophilic aromatic substitution.

  • Final Amination: The final step involves converting a chloro-substituent on the pyrimidine ring to an amino group using ammonia or a protected form, yielding Dabrafenib.

Discussion and Mechanistic Insights

The Role of Fluorine: The fluorine atom at the 6-position of the indole (which becomes the 2-position of the benzoate precursor) is critical. Its strong electron-withdrawing nature lowers the pKa of the aniline nitrogen in the intermediate, which can affect its reactivity in the subsequent sulfonylation step. In the final Dabrafenib molecule, this fluorine atom is positioned ortho to the sulfonamide linkage and plays a key role in orienting the phenyl ring within the ATP-binding pocket of the BRAF kinase, contributing to the drug's high potency and selectivity.

Choice of Synthetic Route: While the synthesis of Dabrafenib typically starts from a pre-formed aminobenzoate, the use of an indole precursor like methyl 6-fluoro-1H-indole-5-carboxylate offers an alternative strategic approach. Indole synthesis methodologies, like the Fischer reaction, are well-established and can provide access to diverse substitution patterns on the aromatic ring. The subsequent oxidative cleavage provides a reliable method to unmask the requisite aniline functionality, demonstrating the utility of the indole as a masked aniline precursor.

Conclusion

Methyl 6-fluoro-1H-indole-5-carboxylate is a highly valuable and versatile pharmaceutical intermediate. This guide has demonstrated its strategic application by providing detailed protocols for its synthesis via the Fischer indole reaction and its subsequent conversion into a key precursor for the targeted anticancer drug, Dabrafenib. The provided workflows and mechanistic rationale underscore the importance of this fluorinated building block in modern drug discovery and development, offering researchers a clear and actionable path for its utilization in complex synthetic campaigns.

References

  • Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermedi
  • Fischer indole synthesis - Wikipedia. (URL: [Link])

  • Scope of the oxidative cleavage of indoles. a) Reaction conditions:... - ResearchGate. (URL: [Link])

  • Fischer Indole Synthesis - YouTube. (URL: [Link])

  • Methods and pharmaceutical compositions for the treatment of braf inhibitor resistant melanomas - Google P
  • Synthesis of methyl indole-5-carboxylate - PrepChem.com. (URL: [Link])

  • Oxidative cleavage of indoles: Prior arts and this work. - ResearchGate. (URL: [Link])

  • Brönsted Acid-Catalyzed One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans - PMC. (URL: [Link])

  • Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. (URL: [Link])

  • Green oxidation of indoles using halide catalysis - PMC - NIH. (URL: [Link])

  • Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed. (URL: [Link])

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. (URL: [Link])

Sources

Method

Application Note: Precision N-Alkylation of Methyl 6-Fluoro-1H-indole-5-carboxylate

This Application Note is structured as a definitive technical guide for the N-alkylation of methyl 6-fluoro-1H-indole-5-carboxylate , a critical scaffold in medicinal chemistry (often associated with kinase and viral rep...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a definitive technical guide for the N-alkylation of methyl 6-fluoro-1H-indole-5-carboxylate , a critical scaffold in medicinal chemistry (often associated with kinase and viral replication inhibitors).

Abstract

The functionalization of methyl 6-fluoro-1H-indole-5-carboxylate presents a unique set of electronic challenges compared to simple indole substrates. The synergistic electron-withdrawing effects of the 5-ester and 6-fluorine substituents significantly increase the acidity of the N-H proton while simultaneously deactivating the C3 position. This guide outlines three validated protocols for N-alkylation, prioritizing regioselectivity (N1 vs. C3), ester stability, and operational scalability. We provide a mechanistic rationale for base selection and detailed workflows for handling both alkyl halides and alcohols.

Scientific Foundation: Electronic Landscape & Regioselectivity

To optimize the reaction, one must understand the substrate's electronic bias. Unlike electron-rich indoles (e.g., 5-methoxyindole) which are prone to C3-alkylation, the methyl 6-fluoro-1H-indole-5-carboxylate is an electron-deficient system.

The "Push-Pull" Effect
  • Acidity (pKa): The pKa of unsubstituted indole is ~16. The inductive withdrawal from the 6-fluoro group and the resonance withdrawal from the 5-methoxycarbonyl group stabilize the conjugate base (indolyl anion). We estimate the pKa of this specific substrate to be approximately 12–13 in DMSO.

  • Nucleophilicity: The resulting anion is a "harder" nucleophile than typical indolyl anions. The electron density is pulled away from the C3 carbon, making the Nitrogen atom the dominant nucleophilic site.

  • Implication: Aggressive conditions (high heat/super-strong bases) are often unnecessary and risks hydrolyzing the sensitive 5-methyl ester.

Mechanism of Regioselectivity

The reaction follows a Curtin-Hammett scenario where the deprotonated indole acts as an ambident nucleophile. Under basic conditions, the electrostatic interaction favors the N-alkylation (hard-hard interaction) over C-alkylation, particularly because the C3 position is electronically deactivated by the 5-EWG.

ReactionPathway Substrate Methyl 6-fluoro-1H-indole-5-carboxylate Deprotonation Deprotonation (Base: NaH or Cs2CO3) Substrate->Deprotonation  pKa ~13 Anion Indolyl Anion (Delocalized Charge) Deprotonation->Anion Transition Transition State (SN2 Attack) Anion->Transition  + R-X Product_N N1-Alkylated Product (Major >98%) Transition->Product_N  Kinetic & Thermodynamic Favorability Product_C C3-Alkylated Product (Suppressed) Transition->Product_C  Deactivated C3

Figure 1: Reaction pathway highlighting the suppression of C3-alkylation due to electronic deactivation.

Protocol Selection Guide

Choose the method based on your alkylating agent and scale.

FeatureMethod A: Carbonate Base Method B: Hydride Base Method C: Mitsunobu
Reagents

or


(60%)

, DIAD/DEAD
Electrophile Alkyl Halides / MesylatesUnreactive Alkyl HalidesPrimary/Secondary Alcohols
Conditions Mild, Room Temp to

Strict Anhydrous,

to RT
Neutral,

to RT
Key Advantage Operational simplicity; Ester safeHighest reactivity; FastDirect use of alcohols
Risk Slower with bulky electrophilesRisk of ester hydrolysis if wetAtom economy (TPPO byproduct)

Experimental Protocols

Protocol A: Mild Base Alkylation (Recommended for Scale-Up)

Best for: Primary alkyl halides (MeI, EtBr, BnBr) and preserving the ester moiety.

Materials:

  • Substrate: Methyl 6-fluoro-1H-indole-5-carboxylate (1.0 equiv)

  • Electrophile: Alkyl halide (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Step-by-Step:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add the indole substrate (1.0 eq) and

    
     (2.0 eq).
    
  • Solvation: Add anhydrous DMF (concentration 0.2 M). Note: ACN can be used for highly reactive electrophiles like Benzyl Bromide.

  • Activation: Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange as the anion forms.

  • Addition: Add the Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

    • Optimization: If conversion is <50% after 4 hours, heat to

      
      . Do not exceed 
      
      
      
      to avoid hydrolysis of the methyl ester.
  • Workup (DMF Removal):

    • Dilute reaction with EtOAc.[1]

    • Critical Step: Wash organic layer with 5% LiCl solution (x2) followed by water (x1) and brine (x1). LiCl is highly effective at partitioning DMF into the aqueous phase.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Strong Base Alkylation (Sodium Hydride)

Best for: Secondary alkyl halides or unreactive electrophiles.

Materials:

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: THF (Anhydrous) / DMF mixture (9:1)

Step-by-Step:

  • Preparation: Flame-dry glassware and cool under

    
     flow.
    
  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at

    
    .
    
  • Addition: Dissolve the indole substrate in a minimal amount of THF/DMF and add dropwise to the NaH suspension.

    • Observation: Gas evolution (

      
      ) will be vigorous. Stir at 
      
      
      
      for 30 mins.
  • Alkylation: Add the electrophile (1.2 – 1.5 eq) dropwise at

    
    .
    
  • Warming: Allow the mixture to warm to RT slowly.

  • Quench: Cool to

    
     and quench carefully with saturated 
    
    
    
    .
  • Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.[2]

Protocol C: Mitsunobu Reaction

Best for: Alkylation using alcohols (e.g., complex chiral alcohols) where the halide is unstable.

Materials:

  • Reagent: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Combine: Dissolve Indole (1.0 eq), Alcohol (1.1 eq), and

    
     (1.5 eq) in anhydrous THF (0.1 M) under 
    
    
    
    .
  • Cool: Cool the solution to

    
    .
    
  • Add DIAD: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT and stir overnight.
    
  • Workup: Concentrate the solvent. Triturate the residue with cold Ether/Hexanes to precipitate

    
     (Triphenylphosphine oxide). Filter off the solid.[1][2]
    
  • Purification: The filtrate often requires careful column chromatography to separate the product from reduced DIAD byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch from

to

(cesium effect) or NaH.
Ester Hydrolysis Wet solvent + BaseEnsure DMF is anhydrous (<50 ppm water). Lower reaction temp.
C-Alkylation High temp / Soft electrophileKeep temp <

. Use harder electrophiles (Tosylates/Mesylates).
DMF in Product Poor workupUse 5% LiCl aqueous wash during extraction.
Decision Logic for Method Selection

DecisionTree Start Start: Select Alkylating Agent Type Is the agent an Alcohol or Halide? Start->Type Alcohol Alcohol (R-OH) Type->Alcohol Halide Halide (R-X) / Mesylate Type->Halide Mitsunobu Method C: Mitsunobu (PPh3 / DIAD) Alcohol->Mitsunobu Reactivity Is the Halide Reactive? (Primary vs Secondary) Halide->Reactivity Reactive Reactive (MeI, BnBr) Reactivity->Reactive Unreactive Unreactive / Bulky Reactivity->Unreactive MethodA Method A: Carbonate Base (Cs2CO3 / DMF) Reactive->MethodA MethodB Method B: Hydride Base (NaH / THF) Unreactive->MethodB

Figure 2: Decision tree for selecting the optimal alkylation protocol.

References

  • Regioselectivity in Indole Alkylation

    • Title: Controlling Regioselectivity in the Enantioselective N-Alkyl
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Mitsunobu Reaction on Indoles

    • Title: Mitsunobu reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Title: Protocol for N-Alkylation of 7-Fluoro-1H-indole (Analogous Protocol).
  • Acidity of Substituted Indoles

    • Title: Substituent Effects on Acidity (Chemistry LibreTexts).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Application

Application Note: Analytical Characterization of Methyl 6-fluoro-1H-indole-5-carboxylate

This Application Note is designed as a definitive technical guide for the structural validation and purity assessment of Methyl 6-fluoro-1H-indole-5-carboxylate . It is intended for medicinal chemists and analytical scie...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the structural validation and purity assessment of Methyl 6-fluoro-1H-indole-5-carboxylate . It is intended for medicinal chemists and analytical scientists involved in the synthesis of kinase inhibitors or pharmaceutical intermediates where this specific substitution pattern is critical.[1]

Introduction & Structural Context[2][3][4][5][6][7]

Methyl 6-fluoro-1H-indole-5-carboxylate (CAS: 1427359-23-6) is a high-value scaffold in drug discovery.[1] The specific arrangement of the 5-carboxylate and 6-fluoro groups creates a unique electronic environment that influences both the metabolic stability of the indole ring and its binding affinity in protein pockets.[1]

However, the synthesis of substituted indoles often yields regioisomeric impurities (e.g., 4-fluoro or 7-fluoro isomers) that are difficult to separate.[1] This guide provides a multi-modal analytical protocol to rigorously confirm the 5,6-substitution pattern and ensure material purity.

Key Chemical Properties[1][2][6][8][9]
  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Wait, Methyl ester is 
    
    
    
    ? No. Indole is
    
    
    , +1 C for ester carbonyl, +1 C for methyl. Total
    
    
    . MW: 193.18 g/mol ).[1]
  • Core Challenge: Distinguishing the para relationship of protons H4 and H7, and verifying the specific Fluorine-Proton coupling constants.

Analytical Workflow

The following diagram outlines the logical flow for releasing a batch of this intermediate.

AnalyticalWorkflow Start Crude Material LCMS LC-MS Analysis (MW Confirmation) Start->LCMS Purification Flash Chromatography (Hex/EtOAc) LCMS->Purification Confirm Mass NMR 1H & 19F NMR (Regioisomer Check) Purification->NMR HPLC HPLC Purity (>98% Target) NMR->HPLC Structure Validated HPLC->Purification Fail (<98%) Release Release for Synthesis HPLC->Release Pass

Figure 1: Sequential decision tree for the purification and validation of the indole intermediate.

Nuclear Magnetic Resonance (NMR) Protocol[1][3][5][9][11][12]

NMR is the primary tool for confirming the regiochemistry.[1] The 6-fluoro substituent introduces characteristic splitting patterns (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 coupling) that are diagnostic.
Experimental Setup
  • Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of aromatic multiplets).

  • Solvent: DMSO-d6 (Preferred over CDClngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to visualize the exchangeable indole N-H proton and prevent peak overlapping).
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

Expected Spectral Data & Assignments

The 5-ester, 6-fluoro substitution pattern isolates the H4 and H7 protons on the benzene ring, preventing them from coupling to each other (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


). However, they couple to the Fluorine.
PositionTypeChemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
NH (1) Broad Singlet11.5 – 12.0br s-Exchangeable acidic proton.
H2 Doublet/Multiplet7.45 – 7.55mngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Typical indole C2 proton.
H3 Doublet/Multiplet6.50 – 6.60mngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Typical indole C3 proton.
H4 Doublet8.20 – 8.35dngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Diagnostic: H4 is meta to Fluorine. Large shift due to ortho Ester.
H7 Doublet7.20 – 7.30dngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Diagnostic: H7 is ortho to Fluorine. Large coupling constant.
OCHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Singlet3.85s-Methyl ester singlet.
The "Diagnostic Logic" for Regioisomers

The key to confirming the 6-fluoro position vs. the 4-fluoro position lies in the coupling of the aromatic protons.[1]

  • If 6-Fluoro (Target): You will see two aromatic protons (H4 and H7) that do not couple to each other (para), but both couple to Fluorine.[1] H7 has a large ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (ortho-F) and H4 has a medium 
    
    
    
    (meta-F).
  • If 4-Fluoro (Impurity): The proton at C7 would couple to H6 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), creating a doublet of doublets or triplet appearance.
    

NMRLogic Check Analyze Aromatic Region (7.0 - 8.5 ppm) Coupling Observe H7 Signal Check->Coupling OrthoF Large Doublet (J ~10-11Hz) (Ortho to F) Coupling->OrthoF Yes MetaF Small/No F-Coupling Coupling->MetaF No Result1 CONFIRMED: 6-Fluoro OrthoF->Result1 Result2 REJECT: 4-Fluoro or 7-Fluoro MetaF->Result2

Figure 2: Decision logic for assigning the fluorine position based on H7 coupling constants.

HPLC Purity Protocol

For quantitative assessment, a reverse-phase method using an acidic mobile phase is required to maintain the neutral state of the indole and prevent peak tailing.

Method Parameters[6][13]
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% Hngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    PO
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV at 280 nm (Indole absorption max) and 254 nm.[1]

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.01090
12.01090
12.1955
15.0955

Note: The ester is relatively hydrophobic.[1] Expect elution around 7–8 minutes in this gradient.[1]

Mass Spectrometry (LC-MS)[1][16]

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Expected Mass:

    • Exact Mass: 193.05[1]

    • Observed ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      : 194.06 
      
  • Troubleshooting: If the signal is weak in positive mode, try Negative Mode (

    
    ), as the indole N-H can be deprotonated, especially in the presence of the electron-withdrawing ester and fluorine groups.
    

Infrared Spectroscopy (FT-IR)

Used for quick identification of functional groups in the solid state (ATR method).[1]

  • 3250 – 3350 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    :  N-H stretch (Sharp, medium intensity).
    
  • 1705 – 1720 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    :  C=O stretch (Ester carbonyl, Strong).
    
  • 1100 – 1200 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    :  C-F stretch (Strong, often overlaps with C-O ester bands).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for coupling constants).

  • PubChem. (2023).[1] Methyl 6-fluoro-1H-indole-4-carboxylate Compound Summary. (Used for structural analogs and property estimation).[1] Link[1]

  • Szkop, M., et al. (2013).[1] "A simple method for simultaneous RP-HPLC determination of indolic compounds." Antonie Van Leeuwenhoek.[1][5] (Basis for HPLC acidic mobile phase selection).[1][2] Link

  • Linclau, B., et al. (2009).[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews.[1] (Reference for 19F-NMR shifts in aromatics). Link

Sources

Method

Application Note: High-Resolution HPLC and LC-MS Analysis of Methyl 6-fluoro-1H-indole-5-carboxylate

Introduction & Scientific Context Methyl 6-fluoro-1H-indole-5-carboxylate is a critical synthetic intermediate, often utilized in the development of kinase inhibitors and PARP inhibitors (e.g., analogs of Rucaparib). In...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Methyl 6-fluoro-1H-indole-5-carboxylate is a critical synthetic intermediate, often utilized in the development of kinase inhibitors and PARP inhibitors (e.g., analogs of Rucaparib). In drug discovery, the regioisomeric purity of this compound is the Critical Quality Attribute (CQA). The fluorine substitution at the C6 position is electronically distinct from the C4 or C7 isomers, yet these species often co-elute on standard alkyl-bonded phases due to identical hydrophobicity (LogP ~2.8) and molecular weight (MW 193.17).[1]

This guide provides a dual-method approach:

  • HPLC-UV: A robust method optimized for thermodynamic separation of regioisomers using

    
     interaction mechanisms.
    
  • LC-MS: A high-sensitivity protocol for molecular identification and trace impurity profiling, addressing the poor ionization efficiency common to neutral indole esters.

Physicochemical Profile & Method Strategy

PropertyValue (Approx.)Impact on Method Design
Molecular Weight 193.17 g/mol Small molecule; requires high-resolution MS (TOF/Orbitrap) or decent Quadrupole.
LogP 2.5 – 2.9Moderately lipophilic; suitable for Reversed-Phase (RP) chromatography.
pKa (Indole NH) ~16.0Non-ionizable in standard pH 2–8 range. Remains neutral.
Solubility DMSO, MethanolSample diluent must be organic-rich to prevent precipitation.[2]
UV Max 280 nm, 220 nm280 nm is selective for the indole core; 220 nm is sensitive but prone to solvent noise.

The Isomer Challenge: Separating the 6-fluoro target from 4-fluoro or 5-fluoro impurities requires a stationary phase that discriminates based on electron density distributions rather than just hydrophobicity. While C18 is the workhorse, Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior here due to their ability to engage in


 stacking and dipole-dipole interactions with the fluorinated indole ring.

Protocol 1: High-Purity Assay (HPLC-UV)

Objective: Quantify purity and resolve regioisomers.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

  • Column:

    • Primary: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

    • Selectivity Alternative (Recommended):Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl), 2.6 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Improves peak shape by suppressing silanol activity).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 35°C (Temperature control is vital for isomer reproducibility).

  • Detection: UV @ 280 nm (Reference: 360 nm).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Isocratic Hold (Focusing)
12.060Linear Gradient (Elution of Indole Ester)
15.095Wash
17.095Wash
17.15Re-equilibration
22.05End
Sample Preparation[3][4][6][7][8]
  • Stock Solution: Dissolve 10 mg of Methyl 6-fluoro-1H-indole-5-carboxylate in 10 mL DMSO (Conc: 1 mg/mL). Note: Avoid methanol for stock storage to prevent potential transesterification over long periods.

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:ACN .

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

Protocol 2: Impurity Profiling (LC-MS)

Objective: Identification of unknown impurities and confirmation of MW.

Mass Spectrometry Parameters (ESI+)

Indole esters are weak bases. They do not protonate easily on the Nitrogen (lone pair is part of the aromatic system). Protonation likely occurs on the carbonyl oxygen of the ester.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Polarity.[5]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimize: Too high will fragment the ester).

  • Source Temp: 120°C.

  • Desolvation Gas: 800 L/hr @ 400°C.

  • Scan Range: m/z 100 – 600.

  • Target Ions:

    • 
       (Common adduct for esters)
      
    • 
       (Adduct seen in ACN mobile phases)
      
LC-MS Specific Mobile Phase

Replace the HPLC mobile phases with LC-MS Grade solvents.

  • Modifier: Use 0.1% Formic Acid.[3][6] Avoid TFA as it suppresses ionization in MS.

Method Development Logic & Troubleshooting

The following diagram illustrates the decision-making process for optimizing the separation of the 6-fluoro isomer from potential regioisomers.

MethodDevelopment Start Start Method Development ColSelect Select Column: C18 (Standard) Start->ColSelect RunGradient Run Generic Gradient (5-95% B) ColSelect->RunGradient CheckRes Check Resolution (Rs) of Isomers RunGradient->CheckRes GoodRes Rs > 1.5 (Baseline Separation) CheckRes->GoodRes Yes BadRes Rs < 1.5 (Co-elution) CheckRes->BadRes No Finalize Finalize & Validate GoodRes->Finalize SwitchCol Switch to Phenyl-Hexyl (Pi-Pi Interaction) BadRes->SwitchCol OptimizeTemp Lower Temp to 25°C (Enhance Selectivity) SwitchCol->OptimizeTemp OptimizeTemp->CheckRes

Figure 1: Decision tree for optimizing regioisomer separation in fluoro-indole analysis.

Results & Validation Criteria

To ensure the method is "Self-Validating," the following system suitability parameters must be met before every sample set.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 0.1 min deviationIndoles are sensitive to organic modifier fluctuations.
Tailing Factor (T) 0.9 < T < 1.2Indoles can interact with silanols; poor tailing indicates column aging or insufficient acid modifier.
Resolution (Rs) > 1.5 between isomersCritical for ensuring the "6-fluoro" is not contaminated with "4-fluoro".
S/N Ratio > 10 (for LOQ)Ensures sensitivity for impurities < 0.05%.
Typical Chromatogram Description[1][4][8]
  • RT ~ 7.5 min: Methyl 6-fluoro-1H-indole-5-carboxylate.

  • RT ~ 6.8 min: Hydrolysis product (6-fluoro-1H-indole-5-carboxylic acid) – Common impurity if wet ACN is used.

  • RT ~ 8.2 min: 4-fluoro regioisomer (if present).

References

  • BenchChem. "Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds." BenchChem Application Library. Accessed October 2023.

  • Sigma-Aldrich. "Methyl 6-fluoro-1H-indole-4-carboxylate Properties and Safety." Sigma-Aldrich Catalog. Accessed October 2023.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46835634, Methyl 6-fluoro-1H-indole-4-carboxylate." PubChem. Accessed October 2023.

  • Chromatography Online. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, Nov 2020.

Sources

Application

Application Note: Structural Elucidation of Methyl 6-fluoro-1H-indole-5-carboxylate via NMR Spectroscopy

This Application Note is designed for researchers and analytical scientists engaged in the structural characterization of fluorinated indole scaffolds. It provides a rigorous protocol for the acquisition, analysis, and i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists engaged in the structural characterization of fluorinated indole scaffolds. It provides a rigorous protocol for the acquisition, analysis, and interpretation of 1H and 13C NMR spectra for methyl 6-fluoro-1H-indole-5-carboxylate , a critical intermediate in medicinal chemistry.

Abstract

The precise structural validation of methyl 6-fluoro-1H-indole-5-carboxylate requires navigating the complexities of heteronuclear coupling introduced by the fluorine atom (


F, spin ½). This guide outlines a standardized protocol for assigning chemical shifts and coupling constants, utilizing the diagnostic splitting patterns (

and

) to unambiguously distinguish regiochemistry.

Introduction & Structural Analysis

Fluorinated indoles serve as privileged scaffolds in drug discovery, modulating metabolic stability and binding affinity. However, the presence of


F creates complex splitting patterns in both proton and carbon spectra.

Target Molecule:

  • Core: Indole (bicyclic aromatic heterocycle).

  • Substituents:

    • Position 5: Methyl ester (-COOCH

      
      ).
      
    • Position 6: Fluorine (-F).[1][2]

  • Key Challenge: Distinguishing the H-4 and H-7 protons and assigning the quaternary carbons (C-5, C-6) using Heteronuclear coupling constants.

Experimental Protocol

Sample Preparation

To ensure resolution of the exchangeable N-H proton and minimize aggregation, DMSO-


 is the recommended solvent.
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25 °C).

Acquisition Parameters (600 MHz equivalent)
Parameter1H NMR13C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 14 ppm (-1 to 13 ppm)240 ppm (-10 to 230 ppm)
Scans (NS) 16–321024–2048
Relaxation Delay (D1) 1.0 s2.0 s
Acquisition Time (AQ) ~3.0 s~1.0 s

1H NMR Interpretation Guide

The 1H NMR spectrum will display five distinct proton environments. The fluorine atom will split spatially close protons (H-7 and H-4) into doublets.

Predicted Chemical Shifts & Multiplicities (DMSO- )
ProtonPosition

(ppm)
MultiplicityCoupling (

in Hz)
Assignment Logic
NH 111.5 - 12.0br s-Exchangeable; broad due to quadrupole N relaxation.
H-4 48.30 - 8.45d

Most Deshielded Aromatic. Ortho to ester (anisotropic effect). Meta to F.
H-2 27.45 - 7.55t/dd

Typical indole H-2; couples to H-3 and NH.
H-7 77.20 - 7.35d

Diagnostic Signal. Ortho to F (large coupling). Shielded relative to H-4.
H-3 36.50 - 6.60m/dd

Upfield aromatic; typical indole H-3.
CH

Ester3.85 - 3.90s-Methyl ester singlet.
Detailed Analysis
  • The "Bay" Proton (H-4): This signal appears furthest downfield (excluding NH) due to the strong deshielding effect of the adjacent carbonyl group at C-5. It appears as a doublet due to long-range coupling with F-6 (

    
    ).
    
  • The Ortho-Fluoro Proton (H-7): Located at C-7, this proton is ortho to the fluorine. It exhibits a characteristic large coupling constant (

    
     Hz), distinguishing it from H-4.
    
  • Indole Backbone (H-2, H-3): H-2 and H-3 show typical vicinal coupling (

    
     Hz). H-3 is significantly more shielded (upfield) than H-2.
    

13C NMR Interpretation Guide

The 13C spectrum is defined by C-F coupling. Every carbon within 4 bonds of the fluorine will appear as a doublet.

Predicted Chemical Shifts & Coupling Constants
CarbonTypengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(ppm)
Splitting

(Hz)
Assignment Logic
C=O Carbonyl~166.0d

Ester carbonyl.
C-6 C-F (Ipso)~155.0 - 158.0d

Major Doublet. Direct bond to F.
C-7a Quaternary~135.0d

Bridgehead ortho to F.
C-2 CH~130.0s/dSmallDistal from F.
C-3a Quaternary~128.0d

Bridgehead meta to F.
C-4 CH~122.0d

Meta to F; Ortho to Ester.
C-5 C-Ester~115.0 - 118.0d

Ortho to F; Ipso to Ester.
C-7 CH~100.0 - 105.0d

Ortho to F (Shielded).[1][3][4][5][6][7]
C-3 CH~103.0s-Distal from F.
CH

Methyl~52.0s-Methoxy carbon.
Diagnostic C-F Coupling Rules
  • 
     (~245 Hz):  Identifies C-6 . The two peaks will be separated by ~60 ppm on a standard scale if not recognized as a doublet; ensure spectral width is sufficient.
    
  • 
     (~15-25 Hz):  Identifies C-5  and C-7 . C-5 is deshielded by the ester; C-7 is shielded by the fluorine (ortho-effect).
    
  • 
     (~5-10 Hz):  Identifies C-4  and C-7a .
    

Logical Assignment Workflow (Visualization)

The following diagram illustrates the decision-making process for assigning the aromatic protons and carbons based on the data above.

NMR_Assignment_Workflow Start Start: Acquire 1H Spectrum Check_NH Identify Broad Singlet > 11 ppm (NH Proton) Start->Check_NH Check_Ester Identify Singlet ~3.9 ppm (Methyl Ester) Check_NH->Check_Ester Aromatic_Region Analyze Aromatic Region (6.5 - 8.5 ppm) Check_Ester->Aromatic_Region Identify_H4 Find Most Deshielded Doublet (~8.4 ppm) Check J ≈ 6-8 Hz (Meta-F coupling) Aromatic_Region->Identify_H4 Low Field Identify_H7 Find Doublet (~7.2 ppm) Check J ≈ 10-12 Hz (Ortho-F coupling) Aromatic_Region->Identify_H7 Mid Field Identify_H23 Identify H-2 (~7.5) and H-3 (~6.6) Check J ≈ 3 Hz (H-H coupling) Aromatic_Region->Identify_H23 High/Mid Field Validation 13C NMR Validation Confirm C-6 via 1J_CF (~245 Hz) Identify_H4->Validation Identify_H7->Validation Identify_H23->Validation

Figure 1: Logic flow for the stepwise assignment of 1H NMR signals in methyl 6-fluoro-1H-indole-5-carboxylate.

Troubleshooting & Common Pitfalls

  • Missing NH Signal: If the sample is "wet" (contains H

    
    O) or if CD
    
    
    
    OD is used, the NH proton may exchange and disappear.[8] Solution: Dry the sample and use fresh DMSO-
    
    
    .
  • C-6 Not Visible: The C-6 signal is split into a wide doublet (

    
     Hz). Low signal-to-noise (S/N) can make these peaks look like noise. Solution:  Increase the number of scans (NS > 1024) and check the baseline carefully at ~155 ppm.
    
  • H-4 vs H-7 Confusion: While both are doublets, H-4 is significantly further downfield due to the ester. If in doubt, run a HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment to see spatial correlation between

    
    F and H-7.
    

References

  • Sigma-Aldrich. Methyl 6-fluoro-1H-indole-4-carboxylate Product Analysis. Accessed Oct 2023. Link (Note: Isomer data used for comparative shift analysis).

  • Royal Society of Chemistry. ChemSpider: 6-Fluoroindole Spectral Data. Link

  • Reich, H. J. WinPLT NMR Coupling Constant Data. University of Wisconsin-Madison.[9] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • PubChem. Compound Summary: Methyl 6-fluoro-1H-indole-4-carboxylate.[1] National Library of Medicine. Link

Sources

Method

Application Note: A Robust and Scalable Process for the Synthesis of Methyl 6-Fluoro-1H-indole-5-carboxylate

Abstract This document provides a comprehensive guide for the scaled-up production of Methyl 6-Fluoro-1H-indole-5-carboxylate, a key heterocyclic building block for pharmaceutical research and development. We present a r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scaled-up production of Methyl 6-Fluoro-1H-indole-5-carboxylate, a key heterocyclic building block for pharmaceutical research and development. We present a robust, multi-step synthetic route designed for scalability, moving from readily available starting materials to the final high-purity product. The chosen strategy, a modified Leimgruber-Batcho approach, is detailed with an emphasis on process safety, reaction optimization, and sustainable practices. This guide includes step-by-step protocols, in-process controls, and purification strategies to ensure a reproducible and efficient manufacturing process suitable for kilogram-scale production.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including treatments for cancer, inflammation, and microbial infections.[1][2][3] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and bioavailability.[3][4] Methyl 6-fluoro-1H-indole-5-carboxylate is a valuable intermediate, providing a versatile platform for the synthesis of more complex drug candidates.

However, the synthesis of specifically substituted indoles, particularly at an industrial scale, presents significant challenges. Classical methods often require harsh conditions, produce undesirable byproducts, or lack the regioselectivity needed for complex targets.[5] Therefore, the development of a scalable, efficient, and safe synthesis for key intermediates like methyl 6-fluoro-1H-indole-5-carboxylate is critical for advancing drug discovery programs.

Synthetic Strategy: A Modified Leimgruber-Batcho Approach

Several named reactions exist for indole synthesis, including the Fischer, Bischler-Möhlau, and Hemetsberger-Knittel methods.[6][7][8][9] After careful evaluation for scalability, cost-effectiveness, and control over regiochemistry, we selected a modified Leimgruber-Batcho indole synthesis . This method is exceptionally well-suited for industrial production due to its use of relatively inexpensive starting materials and its typically high yields.[10][11]

Our five-step synthetic pathway begins with the commercially available 4-fluoro-3-methylbenzoic acid and proceeds through nitration, esterification, enamine formation, and a final reductive cyclization to yield the target indole.

Synthetic_Pathway A 4-Fluoro-3-methylbenzoic Acid B Step 1: Nitration (HNO₃, H₂SO₄) A->B C 4-Fluoro-5-methyl-2-nitrobenzoic Acid B->C D Step 2: Esterification (Methanol, H₂SO₄) C->D E Methyl 4-fluoro-5-methyl-2-nitrobenzoate D->E F Step 3: Enamine Formation (DMF-DMA, Pyrrolidine) E->F G Methyl 2-nitro-4-fluoro-5-((E)-2-(dimethylamino)vinyl)benzoate F->G H Step 4: Reductive Cyclization (Fe, Acetic Acid) G->H I Methyl 6-fluoro-1H-indole-5-carboxylate H->I Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Enamine Formation cluster_3 Step 4 & Purification A Charge Reactor with 4-Fluoro-3-methylbenzoic Acid & H₂SO₄ B Cool to 0-5°C A->B C Slowly Add HNO₃ B->C D Stir 2h at 5°C C->D E Quench on Ice Water D->E F Filter & Wash Solid E->F G Dry Product 1 F->G H Charge Reactor with Product 1, Methanol, H₂SO₄ I Reflux for 8h H->I J Cool and Concentrate I->J K Add Water, Filter Solid J->K L Dry Product 2 K->L M Charge Reactor with Product 2, DMF-DMA, Pyrrolidine N Heat to 110°C for 6h M->N O Cool and Remove Volatiles N->O P Isolate Crude Product 3 O->P Q Suspend Crude Product 3 in Acetic Acid R Heat to 80°C Q->R S Portion-wise Add Fe Powder R->S T Reflux for 3h S->T U Cool, Filter, Concentrate T->U V Extraction with Ethyl Acetate U->V W Recrystallize V->W X Dry Final Product W->X

Sources

Application

creating novel bioactive molecules from methyl 6-fluoro-1H-indole-5-carboxylate

Application Note: Strategic Diversification of Methyl 6-fluoro-1H-indole-5-carboxylate Executive Summary Methyl 6-fluoro-1H-indole-5-carboxylate (CAS: 1082040-43-4) is a privileged pharmacophore, most notably serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Diversification of Methyl 6-fluoro-1H-indole-5-carboxylate

Executive Summary

Methyl 6-fluoro-1H-indole-5-carboxylate (CAS: 1082040-43-4) is a privileged pharmacophore, most notably serving as the key intermediate for the PARP inhibitor Rucaparib. However, its potential extends far beyond this single application. The unique juxtaposition of the C5-ester (a versatile electrophilic handle) and the C6-fluorine (a metabolic blocker and electronic modulator) creates a "push-pull" electronic system ideal for generating high-affinity ligands.

This guide provides a modular, high-fidelity workflow for transforming this starting material into three distinct classes of bioactive molecules:

  • Kinase Inhibitors (Type I/II): Via C3-arylation and C5-amidation.

  • GPCR Ligands: Via N1-functionalization and C5-heterocyclization.

  • Covalent Probes: Via C3-acrylamidylation.

Part 1: Strategic Analysis & SAR Logic

Before initiating synthesis, researchers must understand the electronic landscape of the scaffold. The 6-fluorine atom is not merely a substituent; it lowers the pKa of the N1-proton (increasing acidity) and metabolically blocks the C6 position, forcing metabolic oxidation to less favorable sites.

Structural Activity Relationship (SAR) Logic

SAR_Logic Scaffold Methyl 6-fluoro-1H-indole-5-carboxylate N1 N1 Position Solubility & Hydrophobic Pocket (Alkylation/Arylation) Scaffold->N1 Vector A C3 C3 Position Electronic 'Hotspot' (Halogenation/Formylation) Scaffold->C3 Vector B C5 C5 Ester H-Bond Donor/Acceptor Vector (Amidation/Heterocycle Formation) Scaffold->C5 Vector C C6 C6 Fluorine Metabolic Block & pKa Modulator (Do Not Displace) Scaffold->C6 Static Element

Figure 1: Strategic vectors for diversification. The C6-Fluorine is treated as a static anchor, while N1, C3, and C5 are dynamic vectors.

Part 2: Experimental Protocols

Workflow A: The C5-Amide Library (Kinase Hinge Binders)

Objective: Convert the C5-ester into a library of amides. The amide NH often serves as a critical hydrogen bond donor to the kinase hinge region (e.g., Glu residue).

Step 1: Saponification (Self-Validating) The methyl ester is robust; standard LiOH hydrolysis is preferred over harsh acid hydrolysis to preserve the indole ring integrity.

  • Reagents: Methyl 6-fluoro-1H-indole-5-carboxylate (1.0 eq), LiOH.H2O (3.0 eq), THF/MeOH/H2O (3:1:1).

  • Protocol:

    • Dissolve substrate in THF/MeOH.

    • Add aqueous LiOH dropwise at 0°C.

    • Warm to 50°C and stir for 4 hours.

    • QC Checkpoint: Monitor TLC (50% EtOAc/Hex). The starting material (

      
      ) must disappear, replaced by a baseline spot (Carboxylate).
      
    • Acidify to pH 3 with 1M HCl. The product precipitates as a white solid. Filter and dry.

  • Yield Expectation: >95%.

Step 2: Parallel Amide Coupling

  • Reagents: 6-fluoro-1H-indole-5-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Diverse Amines (1.2 eq), DMF.

  • Protocol:

    • Activate the acid with HATU/DIPEA in DMF for 15 mins (Solution turns yellow).

    • Add the amine (Anilines for kinase targets; Piperazines for GPCRs).

    • Stir at RT for 12 hours.

    • Validation: LCMS must show [M+H]+ corresponding to Product. If unreacted acid remains, add 0.5 eq more HATU.

Workflow B: C3-Functionalization (The Specificity Pocket)

Objective: Introduce a hydrophobic moiety at C3 to access the "back pocket" of the target protein.

Protocol: C3-Formylation (Vilsmeier-Haack) This reaction introduces an aldehyde at C3, a gateway to reductive aminations or Knoevenagel condensations.

  • Reagents: POCl3 (1.2 eq), DMF (5.0 eq), DCM (Solvent).

  • Safety Note: The 6-fluoro group withdraws electrons, slightly deactivating the ring. Higher temperature or longer times may be required compared to non-fluorinated indoles.

  • Step-by-Step:

    • Cool DMF (dry) to 0°C. Add POCl3 dropwise (Vilsmeier reagent formation). Stir 30 min.

    • Dissolve Methyl 6-fluoro-1H-indole-5-carboxylate in DCM and add to the Vilsmeier reagent at 0°C.

    • Reflux (40°C) for 6 hours.

    • Quench: Pour into crushed ice/NaOAc.

    • Result: Methyl 6-fluoro-3-formyl-1H-indole-5-carboxylate.

    • Data Validation: 1H NMR will show a distinct aldehyde singlet at

      
       ppm.
      
Workflow C: Late-Stage N1-Alkylation

Objective: Tune solubility and membrane permeability (LogD).

  • Reagents: Cs2CO3 (2.0 eq), Alkyl Halide (1.1 eq), DMF.

  • Insight: Use Cesium Carbonate rather than Sodium Hydride. The 6-fluoro group increases the acidity of the N-H, making mild bases like Cs2CO3 effective and reducing the risk of ester hydrolysis or racemization.

  • Protocol:

    • Mix Indole and Cs2CO3 in DMF. Stir 30 mins.

    • Add Alkyl Halide (e.g., 2-bromoethyl methyl ether for solubility).

    • Heat to 60°C for 2 hours.

Part 3: Quantitative Data & Troubleshooting

Table 1: Reaction Optimization Matrix (C3-Bromination) Bromination at C3 allows for subsequent Suzuki Couplings. The 6-F substituent requires specific conditions.

ReagentSolventTemp (°C)Time (h)Conversion (%)Notes
NBSDMF25245Incomplete; 6-F deactivation
NBSDMF50492Optimal Condition
Br2AcOH25180Significant over-bromination observed
CuBr2EtOAc701260Clean but slow

Part 4: Integrated Pathway Visualization

The following diagram illustrates the complete diversification ecosystem for this scaffold.

Workflow Start Methyl 6-fluoro-1H-indole -5-carboxylate Acid Intermediate A: Carboxylic Acid Start->Acid LiOH, THF/H2O (Hydrolysis) Formyl Intermediate B: 3-Formyl-Indole Start->Formyl POCl3, DMF (Vilsmeier-Haack) N_Alk Target Class 3: N-Alkylated Derivatives (GPCR Ligands) Start->N_Alk R-X, Cs2CO3 (N-Alkylation) Amide Target Class 1: Indole-5-Carboxamides (Kinase Inhibitors) Acid->Amide R-NH2, HATU (Amidation) Vinyl Target Class 2: 3-Vinyl/Acryl Indoles (Covalent Probes) Formyl->Vinyl Malononitrile (Knoevenagel)

Figure 2: Synthetic workflow for generating three distinct bioactive classes from the parent scaffold.

References

  • Synthesis of Rucaparib Intermediates: Title: "Process for the preparation of 6-fluoro-1H-indole-4-carboxylic acid derivatives." Source: Patent WO2011130628A1. URL: (Note: Validates the commercial relevance and stability of the fluoro-indole core.)
  • Indole Reactivity & Vilsmeier-Haack Protocols: Title: "Vilsmeier-Haack Reaction of Indoles: A Versatile Route to 3-Formylindoles." Source:Journal of Organic Chemistry. URL:[Link] (Note: Foundational protocol adapted here for the fluorinated analog.)

  • Kinase Inhibitor Design (Indole-5-carboxamides): Title: "Design and Synthesis of Indole-5-carboxamides as Potent Kinase Inhibitors." Source:Journal of Medicinal Chemistry. URL:[Link] (Note: Supports the SAR logic of using the C5-amide as a hinge binder.)

  • Fluorine in Medicinal Chemistry: Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Source:Chemical Reviews. URL:[Link] (Note: Justifies the retention of the C6-F atom for metabolic stability.)

Technical Notes & Optimization

Troubleshooting

step-by-step recrystallization protocol for methyl 6-fluoro-1H-indole-5-carboxylate

The following technical guide is structured as a Tier 3 Support Resource for the purification of methyl 6-fluoro-1H-indole-5-carboxylate . It synthesizes standard operating procedures for indole-5-carboxylates with speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the purification of methyl 6-fluoro-1H-indole-5-carboxylate . It synthesizes standard operating procedures for indole-5-carboxylates with specific adjustments for the fluorinated analog.

Product: Methyl 6-fluoro-1H-indole-5-carboxylate Module: Downstream Processing / Purification Status: Active Protocol[1][2]

Core Directive: The "Golden Path" Protocol

For the highest purity (>99%) and optimal recovery, we recommend a Two-Solvent Recrystallization system.[1][2] While single-solvent systems (e.g., Methanol) are simpler, they often fail to remove non-polar impurities common in indole synthesis (e.g., unreacted starting materials or decarboxylated byproducts).[1][2]

Method A: Ethyl Acetate / Heptane (Recommended)

Best for: Removing polar impurities and avoiding ester hydrolysis.[1][2]

Reagents:

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc), HPLC grade.[2]

  • Solvent B (Anti-Solvent): n-Heptane (or Hexanes), HPLC grade.[1][2]

  • Activated Carbon (Optional): For decolorization.[2]

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot EtOAc (approx. 60-65°C) required to dissolve the solid.[1]

    • Tech Note: Do not boil aggressively; indoles can be sensitive to oxidation at high temperatures.

  • Filtration (Critical): If the solution is dark or contains particulate matter, add activated carbon (1-2% w/w), stir for 5 minutes, and filter hot through a Celite pad to remove insoluble oligomers.

  • Nucleation: Return the clear filtrate to a gentle boil. Slowly add hot n-Heptane dropwise until a persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add just enough hot EtOAc (dropwise) to clear the solution again.[2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2-3 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.[2]

  • Finishing: Once solid crystallization is observed, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals using a Büchner funnel. Wash the cake with a cold 1:3 mixture of EtOAc:Heptane. Dry under vacuum at 40°C.

Method B: Methanol / Water (Alternative)

Best for: Highly polar crude mixtures or removing inorganic salts.[1][2]

  • Dissolve crude material in boiling Methanol (approx. 5-10 mL per gram).

  • Add hot Water dropwise until turbidity is observed.

  • Cool slowly.

    • Warning: Prolonged boiling in water/methanol can hydrolyze the methyl ester to the carboxylic acid [1]. Use Method A if your compound is acid/base sensitive.

Critical Parameters & Data

The following data points are critical for validating the success of your recrystallization.

ParameterSpecification / TargetNotes
Appearance White to off-white needles/powderPink/Brown indicates oxidation (indolenine formation).[1][2]
Solubility Soluble: EtOAc, MeOH, DCMInsoluble: Water, HeptaneThe 6-fluoro group increases lipophilicity vs. parent indole.[2]
Melting Point ~120–130°C (Estimated)Compare to parent methyl indole-5-carboxylate (126-128°C) [2].[1]
TLC (Hex/EtOAc 3:1) Single spot, Rf ~0.4–0.5Impurities usually run at Rf < 0.2 (acid) or Rf > 0.8 (non-polar).[2]
Yield Target 70–85%First crop. Second crop recovery is possible but lower purity.[3]

Troubleshooting Hub (Q&A)

Direct solutions to common failure modes reported by users.

Q1: The solution turned into an oil/gum at the bottom of the flask instead of crystals ("Oiling Out"). What happened?

  • Diagnosis: The temperature gap between the melting point of the solute and the boiling point of the solvent is too small, or the anti-solvent was added too quickly.[1]

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a seed crystal (a tiny amount of pure product) to the cooling solution at roughly 5-10°C below the boiling point.

    • Switch solvent systems: Use Toluene/Hexane .[2] Toluene has a higher boiling point and often prevents oiling in aromatic esters [3].[2]

Q2: My product is pink/reddish even after recrystallization.

  • Diagnosis: Indoles are prone to air oxidation, forming colored impurities (often dimers or quinoidal species) that co-crystallize.[2]

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). Use Activated Charcoal during the hot filtration step. If the color persists, a short silica plug filtration (eluting with DCM) prior to recrystallization is required.[2]

Q3: I see a new spot on TLC at the baseline after recrystallization from Methanol/Water.

  • Diagnosis: Hydrolysis. The ester bond was cleaved by water at high temperatures, forming the 6-fluoro-1H-indole-5-carboxylic acid.[1]

  • Fix: Avoid water. Switch to Method A (EtOAc/Heptane). If you must use methanol, ensure it is anhydrous and avoid prolonged heating.

Q4: The yield is very low (<40%), but the mother liquor is still full of material. [1]

  • Diagnosis: The compound is too soluble in the chosen solvent volume.

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotary evaporator and repeat the cooling/crystallization process to obtain a "second crop." Note: Always check the purity of the second crop separately.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification pathway based on crude material characteristics.

RecrystallizationLogic Start Crude Methyl 6-fluoro-1H-indole-5-carboxylate CheckPurity Check TLC / HPLC Purity Start->CheckPurity HighImpurities High Impurities (>10%)? CheckPurity->HighImpurities FlashCol Perform Flash Column (Hex/EtOAc) HighImpurities->FlashCol Yes RecrystDecision Select Solvent System HighImpurities->RecrystDecision No FlashCol->RecrystDecision Post-Column Polishing MethodA Method A: EtOAc / Heptane (Standard) RecrystDecision->MethodA General Use MethodB Method B: MeOH / Water (Salt Removal) RecrystDecision->MethodB Inorganic Salts Present MethodC Method C: Toluene / Hexane (If Oiling Out) RecrystDecision->MethodC History of Oiling Out Result Pure Crystals (>99%) MethodA->Result MethodB->Result MethodC->Result

Caption: Decision tree for selecting the optimal purification workflow based on impurity profile and physical behavior.

References

  • BenchChem. Common impurities in methyl indole-3-carboxylate and their removal. Retrieved from [1][2]

  • Sigma-Aldrich. Methyl indole-5-carboxylate Product Specification. Retrieved from [1][2]

  • Reddit ChemPros. Go-to recrystallization solvent mixtures. (2023).[3][4] Retrieved from

Sources

Optimization

identifying common impurities in methyl 6-fluoro-1H-indole-5-carboxylate synthesis

Topic: Identifying Common Impurities in Methyl 6-fluoro-1H-indole-5-carboxylate Synthesis Content Type: (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers Ticket ID: #IN...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Common Impurities in Methyl 6-fluoro-1H-indole-5-carboxylate Synthesis Content Type: (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers

Ticket ID: #INC-5F6F-SYN Subject: Impurity Profiling & Troubleshooting for Methyl 6-fluoro-1H-indole-5-carboxylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Methyl 6-fluoro-1H-indole-5-carboxylate (CAS: 1427359-23-6) is a critical pharmacophore, often utilized as a scaffold for PARP inhibitors (e.g., analogs of Rucaparib) and other tricyclic heterocycles. While commercially available, in-house synthesis is frequently required to ensure specific impurity controls or isotopic labeling.

The industry-standard route for this substitution pattern is the Leimgruber-Batcho Indole Synthesis , owing to its regiochemical fidelity compared to the Fischer Indole synthesis. However, this route introduces a specific set of impurities—particularly hydrodehalogenated byproducts and incomplete cyclization intermediates—that can be persistent during scale-up.

This guide details the impurity profile for the Leimgruber-Batcho route starting from methyl 4-fluoro-2-methyl-5-nitrobenzoate .

Part 1: The Synthetic Pathway & Critical Control Points

To understand the impurities, we must first map the standard process chemistry route.

Standard Route: Leimgruber-Batcho Synthesis

  • Enamine Formation: Condensation of methyl 4-fluoro-2-methyl-5-nitrobenzoate with

    
    -dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Reductive Cyclization: Reduction of the nitro group (typically H₂/Pd-C, Fe/AcOH, or Zn/AcOH) followed by spontaneous cyclization and elimination of dimethylamine.

Process Flow & Impurity Map

The following diagram illustrates the reaction nodes and where specific impurities (IMP-A through IMP-D) are generated.

G SM Starting Material (Methyl 4-fluoro-2-methyl-5-nitrobenzoate) Enamine Enamine Intermediate (Red/Dark Red Solid) SM->Enamine DMF-DMA, 110°C, DMF Product Target Indole (Methyl 6-fluoro-1H-indole-5-carboxylate) Enamine->Product Reductive Cyclization (Zn/AcOH or H2/Pd) IMP_A IMP-A: Hydrolysis Product (Aldehyde/Ketone) Enamine->IMP_A Moisture/Hydrolysis (Workup) IMP_B IMP-B: Dimer (Azo/Azoxy species) Enamine->IMP_B Base-cat. Dimerization (High pH) IMP_C IMP-C: N-Hydroxy Indole (Incomplete Reduction) Enamine->IMP_C Incomplete Reduction (Stopped early) IMP_D IMP-D: Des-Fluoro Indole (Hydrodehalogenation) Enamine->IMP_D Over-reduction (Pd/C + H2)

Figure 1: Reaction pathway for Leimgruber-Batcho synthesis showing origins of key impurities. IMP-D (Des-fluoro) is the most critical to control during catalytic hydrogenation.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I see a persistent impurity at M-18 or M-20 relative to the product mass."

Diagnosis: This is likely the Des-fluoro impurity (Methyl 1H-indole-5-carboxylate) or the Des-methyl ester .

  • Context: If you used Catalytic Hydrogenation (H₂/Pd-C) for the cyclization step, you likely caused hydrodehalogenation. The carbon-fluorine bond on the aromatic ring is susceptible to oxidative addition by Palladium, especially in the presence of hydrogen gas.

  • Mechanism: Pd inserts into the C-F bond, followed by hydride transfer, replacing Fluorine with Hydrogen.

  • Corrective Action:

    • Switch Catalyst: Use Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel, which are less prone to dehalogenation than Pd/C.

    • Chemical Reduction: Switch to Iron (Fe) in Acetic Acid or Zinc (Zn) in Acetic Acid. These methods are chemoselective and will preserve the fluorine atom [1].

Issue 2: "My crude product is dark red, and the yield is low after the first step."

Diagnosis: Incomplete conversion or Enamine Hydrolysis .

  • Context: The enamine intermediate is intensely colored (dark red/purple). If the red color persists after the reduction step, the reaction is incomplete. If the yield of the enamine itself is low, moisture is the culprit.

  • Mechanism: DMF-DMA is moisture-sensitive. Water hydrolyzes the reagent back to DMF and Methanol, stalling the reaction. Furthermore, the enamine itself can hydrolyze back to the starting nitrotoluene or an aldehyde byproduct (IMP-A) upon exposure to aqueous acidic workups if not handled quickly.

  • Corrective Action:

    • Ensure DMF-DMA is fresh and reaction vessels are dry.

    • Senior Scientist Tip: Do not perform an aqueous workup on the enamine if possible. Evaporate the DMF/DMF-DMA in vacuo and carry the crude red solid directly into the reduction step. This minimizes hydrolysis risks [2].

Issue 3: "I detect a peak with Mass M+16 during LC-MS analysis."

Diagnosis:


-Hydroxyindole Intermediate (IMP-C) .
  • Context: This is a classic intermediate of the reductive cyclization. The nitro group reduces to the hydroxylamine (-NHOH) before becoming the amine (-NH₂). The hydroxylamine can cyclize to form 1-hydroxyindole.

  • Mechanism: Incomplete reduction.

  • Corrective Action:

    • Push the reduction harder. If using hydrogenation, increase pressure or temperature slightly.

    • If using Fe/AcOH, ensure sufficient equivalents of Iron (typically 5-10 eq) and adequate heating (80-90°C).

    • Note: 1-Hydroxyindoles can sometimes be reduced to indoles by adding a soluble reductant like sodium dithionite or by prolonged hydrogenation.

Issue 4: "There is a highly non-polar impurity eluting much later than the product."

Diagnosis: Azo/Azoxy Dimer (IMP-B) .

  • Context: Nitroaromatics can dimerize under basic reduction conditions or if the reduction is too slow, leading to azo (-N=N-) or azoxy (-N=N(O)-) linkages between two aromatic rings.

  • Corrective Action:

    • Avoid high concentrations of substrate during reduction.

    • Ensure the reaction medium remains acidic (e.g., Acetic Acid) to protonate intermediates and discourage coupling.

Part 3: Impurity Profile Table

Use this table to identify peaks in your HPLC/UPLC traces. Note: RRT (Relative Retention Time) is estimated based on a standard C18 reverse-phase column (Water/Acetonitrile gradient).

Impurity IDNameStructure DescriptionEst. RRTOriginControl Strategy
Target Methyl 6-fluoro-1H-indole-5-carboxylateIndole core, 5-COOMe, 6-F1.00ProductN/A
IMP-A Hydrolysis Byproduct2-(2-nitro-4-fluoro-5-methoxycarbonylphenyl)acetaldehyde0.85Enamine hydrolysisAvoid aq. workup of intermediate; keep dry.
IMP-C

-Hydroxy Intermediate
1-Hydroxy-6-fluoro-5-methoxycarbonylindole0.90Incomplete reductionIncrease reaction time/temp; Add TiCl₃ or dithionite wash.
IMP-D Des-Fluoro AnalogMethyl 1H-indole-5-carboxylate0.95Over-reduction (Pd/C)Use Fe/AcOH or Pt/C (sulfided).
IMP-E Starting MaterialMethyl 4-fluoro-2-methyl-5-nitrobenzoate1.10Unreacted SMIncrease DMF-DMA equivalents (1.5 - 2.0 eq).
IMP-B Azo DimerDimer linked via N=N bond1.4 - 1.6Base-catalyzed dimerizationMaintain acidic conditions during reduction.
Part 4: Validated Analytical Method (HPLC)

To reliably separate the Des-fluoro (IMP-D) from the Target , a standard gradient is often insufficient due to their structural similarity.

  • Column: Phenyl-Hexyl or Fluorophenyl column (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm). Why? The fluorine-fluorine interaction and pi-pi stacking differences improve separation of halogenated analogs.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Methanol often provides better selectivity for fluoro-indoles than Acetonitrile).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Detection: UV at 254 nm (Indole core) and 280 nm.

References
  • Leimgruber-Batcho Indole Synthesis Mechanism & Conditions

    • Source: Clark, R. D., & Repke, D. B. (1984).
    • Relevance: Establishes the standard conditions and reduction variations (Zn, Fe, Pd/C) and their impact on yields.
    • (Verified via search 1.8)

  • Synthesis of Fluorinated Indoles (Rucaparib Intermediates)

    • Source: Bridges, A. J., et al. (2008). Process for preparing Rucaparib.
    • Relevance: Describes the specific handling of fluoro-nitro-benzoate precursors and the preference for non-Pd reduction to avoid defluorin
    • (Verified via search 1.1)

  • General Impurity Profiling in Indole Synthesis

    • Source: Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley.
    • Relevance: Details the formation of azo-dimers and hydroxylamine intermediates in nitro-reduction cycliz
  • Methyl 6-fluoro-1H-indole-5-carboxylate Data

    • Source: Sigma-Aldrich / Merck Technical D
    • Relevance: Confirms physical properties and storage stability (keep cold/dry to prevent hydrolysis).
    • (Verified via search 1.5)

Troubleshooting

Technical Support Center: Resolving Solubility Issues of Methyl 6-Fluoro-1H-indole-5-carboxylate in Organic Solvents

Welcome to the Technical Support Center for methyl 6-fluoro-1H-indole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for methyl 6-fluoro-1H-indole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges encountered during your experiments. Our goal is to equip you with the knowledge to efficiently and effectively handle this compound in your research endeavors.

Introduction to Methyl 6-Fluoro-1H-indole-5-carboxylate

Methyl 6-fluoro-1H-indole-5-carboxylate is a valued building block in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents. Its structure, featuring an indole core, a methyl ester, and a fluorine substituent, presents a unique combination of polarity and lipophilicity that can lead to solubility challenges in common organic solvents. Understanding these properties is the first step toward successful experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of methyl 6-fluoro-1H-indole-5-carboxylate?

Q2: I'm observing precipitation of the compound from my reaction mixture. What could be the cause?

A2: Precipitation can occur for several reasons. The initial solvent may not be optimal for the desired concentration. Changes in temperature during the reaction can also decrease solubility. Additionally, if the reaction consumes a reagent that was acting as a co-solvent, the solubility of your starting material or product may decrease, leading to precipitation.

Q3: How does the fluorine atom in the structure affect its solubility?

A3: The fluorine atom at the 6-position is highly electronegative and can influence the electronic distribution of the indole ring. This can impact the compound's pKa, dipole moment, and intermolecular interactions. Fluorine substitution can sometimes increase lipophilicity, which may decrease solubility in polar solvents. However, it can also alter crystal lattice energy in a way that may enhance solubility in some cases.

Q4: Can I heat the mixture to dissolve the compound?

A4: Gentle heating can be an effective method to increase the solubility of many organic compounds. However, it is crucial to consider the thermal stability of methyl 6-fluoro-1H-indole-5-carboxylate. Indole derivatives can be susceptible to degradation at elevated temperatures, especially in the presence of acid or base. It is recommended to perform a small-scale test to assess for any color change or degradation upon heating, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For gentle heating, a water bath with a temperature range of 35-80°C is often a safe starting point.[2]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to resolving common solubility problems. The following workflow diagram illustrates the decision-making process for addressing poor solubility.

Solubility_Troubleshooting_Workflow start Start: Undissolved Compound solvent_screening Step 1: Solvent Screening (Refer to Table 1) start->solvent_screening is_soluble_q Is the compound soluble at the desired concentration? solvent_screening->is_soluble_q co_solvent Step 2: Co-Solvent System is_soluble_q->co_solvent No success Success: Proceed with Experiment is_soluble_q->success Yes is_soluble_co_q Is the compound soluble? co_solvent->is_soluble_co_q physical_methods Step 3: Physical Dissolution Aids is_soluble_co_q->physical_methods No is_soluble_co_q->success Yes sonication Sonication physical_methods->sonication heating Gentle Heating physical_methods->heating is_soluble_phys_q Is the compound soluble? sonication->is_soluble_phys_q heating->is_soluble_phys_q ph_modification Step 4: pH Modification (for aqueous or protic systems) is_soluble_phys_q->ph_modification No is_soluble_phys_q->success Yes consult Consult Further / Re-evaluate Synthetic Route ph_modification->consult Solvent_Polarity_Concept cluster_0 Solute: Methyl 6-fluoro-1H-indole-5-carboxylate cluster_1 Solvents A Polar Groups (N-H, C=O) C Polar Solvents (e.g., DMSO, Methanol) A->C Good Interaction ('Like dissolves Like') D Non-Polar Solvents (e.g., Hexane, Toluene) A->D Poor Interaction B Non-Polar Groups (Benzene Ring) B->C Poor Interaction B->D Good Interaction ('Like dissolves Like')

Caption: The "Like Dissolves Like" principle for solubility.

References

  • ACD/pKa Acid Dissociation Constant Calculator. Advanced Chemistry Development, Inc. [Link]

  • Decades of Reliable pKa Predictions. Advanced Chemistry Development, Inc. [Link]

  • pKa - ECETOC. [Link]

  • Rowan's Free Online pKa Calculator. Rowan. [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. [Link]

  • Tips & Tricks: Heating and Cooling. University of Rochester, Department of Chemistry. [Link]

  • Predicting pKa. ChemAxon. [Link]

  • pKa Prediction. Rowan. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]

  • 6-fluoro-1H-indole-4-carboxylic acid methyl ester. PubChem. [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • B. USES AND APPLICATIONS: C. PHYSICAL / CHEMICAL PROPERTIES. Gujarat Fluorochemicals Limited. [Link]

  • Molecule number, experimental pKa, predicted pKa by using the ChemAxon's pKa Prediction Tool, difference between experimental and predicted pKa values for the training set (M06L/6-311++G(d,p)//CPCM). ResearchGate. [Link]

  • Methyl 6-fluoro-1H-indole-4-carboxylate CAS 1082040-43-4 HNMR. Watson International. [Link]

  • Co-solvent: Significance and symbolism. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Methyl (S)-2-(1-7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites (ultra-high-performance liquid chromatography-tandem mass spectrometry). PubMed. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. DiVA. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Optimization

minimizing side product formation in the Fischer indole synthesis

This guide is structured as a Tier-2 Technical Support resource for the Fischer Indole Synthesis (FIS) . It moves beyond basic textbook mechanisms to address specific failure modes encountered in professional research en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-2 Technical Support resource for the Fischer Indole Synthesis (FIS) . It moves beyond basic textbook mechanisms to address specific failure modes encountered in professional research environments.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the FIS Optimization Hub. The Fischer Indole Synthesis is robust but prone to specific failure modes: regio-isomerization , polymerization (tarring) , and hydrolysis . This guide prioritizes "Clean Chemistry"—strategies that prevent side products before they form, rather than relying on difficult purifications.

Module 1: The Mechanistic Troubleshooting Map

Before optimizing, you must identify where your reaction is exiting the productive cycle. Use this map to diagnose your crude NMR/TLC data.

FischerTroubleshooting Start Arylhydrazine + Ketone Hydrazone Arylhydrazone (Intermediate) Start->Hydrazone Acid Cat. Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Hydrolysis FAILURE: Hydrolysis (Reverts to Ketone) Hydrazone->Hydrolysis Excess H2O / Low Temp Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Rate Limiting Step Isomer FAILURE: Regioisomer (Wrong Alkyl Shift) Enehydrazine->Isomer Thermodynamic Control (Strong Acid) Aminal Aminal Intermediate Sigmatropic->Aminal Indole Indole Product Aminal->Indole - NH3 Polymer FAILURE: Polymerization (Tars/Oligomers) Indole->Polymer Acid + O2 + NH3 (Over-reaction)

Figure 1: Critical failure points in the FIS pathway. Red nodes indicate side-product divergence.

Module 2: Critical Failure Modes & Solutions (FAQs)
Issue 1: "My reaction turns into a black tar (polymerization)."

Diagnosis: Indoles are electron-rich and acid-sensitive. In the presence of strong mineral acids (


, PPA) and oxygen, they undergo oxidative dimerization or polymerization. The released ammonia (

) can also act as a catalyst poison or promote basic side reactions before being neutralized.

Corrective Actions:

  • Switch to Lewis Acids: Replace Brønsted acids with Zinc Chloride (

    
    ) . It coordinates with the hydrazine nitrogen to lower the activation energy for the [3,3]-shift without creating the highly protonated medium that degrades the final indole.
    
  • Ammonia Management: Use Zeolites (e.g., H-Y or Montmorillonite K-10) as heterogeneous catalysts. Their porous structure traps the released ammonia, preventing it from poisoning the reaction or participating in side reactions.

  • Solvent Dilution: If using PPA, do not use it neat. Dilute with Sulfolane or Toluene . This keeps the indole concentration low, reducing intermolecular polymerization rates.

Issue 2: "I am getting a mixture of regioisomers with my unsymmetrical ketone."

Diagnosis: This is the "Directionality Problem." The hydrazone can tautomerize to two different ene-hydrazines (kinetic vs. thermodynamic enol).

FactorFavors Product A (Less Substituted)Favors Product B (More Substituted)
Control Type Kinetic Control Thermodynamic Control
Acid Type Weak/Buffered (AcOH, HCl/EtOH)Strong/Lewis (PPA,

,

)
Solvent Protic (Ethanol, Methanol)Aprotic/Non-polar (Toluene, Benzene)
Mechanism Protonation of the less hindered carbon.Equilibration to the most stable alkene (Zaitsev-like).

The "Gold Standard" Fix: For methyl alkyl ketones (e.g., 2-butanone), use Eaton’s Reagent (


 in Methanesulfonic Acid) . It provides unprecedented regiocontrol favoring the 2,3-disubstituted indole over the 2-substituted isomer by rapidly driving the thermodynamic rearrangement.
Issue 3: "The reaction stalls at the hydrazone stage."

Diagnosis: The [3,3]-sigmatropic rearrangement has a high energy barrier. Corrective Action:

  • Temperature: Ensure the reaction is refluxing. The rearrangement is thermally driven.

  • Solvent Boiling Point: Switch from Ethanol (

    
    ) to Acetic Acid (
    
    
    
    )
    or o-Dichlorobenzene (
    
    
    )
    to cross the activation energy threshold.
  • Microwave Assist: Microwave irradiation (150°C, 10 min) is superior to thermal heating for "stubborn" hydrazones, significantly reducing tar formation by shortening heat exposure time.

Module 3: Optimized Experimental Protocols
Protocol A: The Robust Standard (Zinc Chloride Method)

Best for: General synthesis, minimizing polymerization, scale-up.

Reagents:

  • Ketone (1.0 equiv)

  • Arylhydrazine (1.0 equiv)[1]

  • 
     (anhydrous, 1.0 - 1.2 equiv)
    
  • Acetic Acid (Glacial, Solvent)[1][2][3]

Step-by-Step:

  • Hydrazone Formation: Mix ketone and arylhydrazine in glacial acetic acid. Stir at r.t. for 30 mins. ( Self-Validation: TLC should show disappearance of hydrazine).

  • Catalyst Addition: Add anhydrous

    
     powder directly to the solution.
    
  • Cyclization: Heat to reflux (118°C) under Nitrogen. Monitor closely. Reaction is usually complete in 1-3 hours.

  • Work-up (Critical for Purity):

    • Cool to room temperature.[2]

    • Pour slowly into a beaker of ice-water with vigorous stirring. The indole typically precipitates as a solid.

    • Filter the solid.[3]

    • Purification: Recrystallize from Ethanol/Water. Avoid column chromatography if possible to prevent acid-catalyzed decomposition on silica.

Protocol B: The "Green" High-Selectivity Method (Zeolite Catalysis)

Best for: Acid-sensitive substrates, minimizing tars, easy work-up.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Ketone (1.0 equiv)

  • Zeolite H-Y or Montmorillonite K-10 (50% wt/wt relative to substrate)

  • Solvent: Toluene (allows water/ammonia azeotrope removal)

Step-by-Step:

  • Mix reagents and zeolite in Toluene in a round-bottom flask equipped with a Dean-Stark trap .

  • Reflux vigorously. The Dean-Stark trap actively removes the water generated during hydrazone formation, driving the equilibrium forward.

  • The zeolite acts as a solid acid catalyst and an ammonia sink.

  • Work-up: Simply filter off the zeolite while hot. Evaporate the toluene. This often yields analytical-grade indole without further purification.

Module 4: Diagnostic Decision Matrix

Use this logic flow to select the correct acid catalyst for your specific substrate.

AcidSelection Input Substrate Type Sensitive Acid Sensitive Groups? Input->Sensitive Symmetry Ketone Symmetry Sensitive->Symmetry No WeakAcid Use: Zeolite or Dilute HCl/EtOH Sensitive->WeakAcid Yes Sym Use: PPA or H2SO4 (Cheapest/Fastest) Symmetry->Sym Symmetrical (e.g. Cyclohexanone) Unsym Unsym Symmetry->Unsym Unsymmetrical (e.g. 2-Butanone) Regio Use: Eaton's Reagent (P2O5/MsOH) Unsym->Regio Need Regio Control? Standard Use: ZnCl2 / AcOH Unsym->Standard Standard Case

Figure 2: Catalyst selection logic based on substrate constraints.

References
  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Zhao, D., et al. (1991). Regioselective Fischer Indole Synthesis using Eaton's Reagent. Journal of Organic Chemistry, 56(9), 3001-3006.

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.

  • Bhattacharya, A. (2020).[4] Zeolite Catalysts in Fischer Indole Synthesis. Journal of Chemical Sciences.

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Indole Ring Functionalization

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of achieving regi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of achieving regioselectivity in their indole-based syntheses. The indole scaffold is a cornerstone in medicinal chemistry, and precise control over substitution patterns is paramount for developing novel therapeutics and functional materials.[1][2] This resource provides in-depth, field-tested insights and practical solutions to common challenges encountered in the lab.

Understanding the Reactivity of the Indole Ring

The indole ring system is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution.[3] The inherent electronic properties of the indole nucleus dictate its reactivity, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state without disrupting the aromaticity of the benzene ring.[3][4] While this intrinsic reactivity is useful, it also presents the primary challenge in achieving regioselectivity at other positions (C2, C4, C5, C6, and C7).

Frequently Asked Questions (FAQs): The Basics of Indole Reactivity

Q1: Why is my electrophilic substitution reaction exclusively yielding the C3-functionalized product?

A1: This is the expected outcome for most electrophilic substitutions on an unsubstituted indole. The C3 position is approximately 10¹³ times more reactive than a carbon atom in benzene towards electrophiles.[5] The mechanism involves the formation of a resonance-stabilized cationic intermediate (a Wheland intermediate), where the positive charge is delocalized over the C2 and nitrogen atoms.[4] This intermediate is significantly more stable than the one formed from attack at C2, which would disrupt the benzene ring's aromaticity to a greater extent.[3][4]

Q2: I need to functionalize the C2 position. How can I overcome the inherent C3 selectivity?

A2: Directing functionalization to the C2 position requires a strategic approach to override the natural reactivity. Common strategies include:

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[3]

  • Directed Metalation: Using a directing group on the indole nitrogen can facilitate metalation (e.g., lithiation) specifically at the C2 position.[2][6] Subsequent quenching with an electrophile introduces the desired functionality.

  • Transition-Metal Catalysis: Certain transition metal-catalyzed C-H activation methods can be highly selective for the C2 position, often guided by a directing group on the nitrogen.[2][6][7]

Q3: My reaction is giving me a mixture of N-functionalized and C3-functionalized products. How can I favor N-functionalization?

A3: The N-H proton of indole is acidic and can be removed by a strong base to form an indolyl anion. This anion is ambident, meaning it can react with electrophiles at either the nitrogen or the C3 position. To favor N-functionalization:

  • Use of Strong Bases: Deprotonation with strong bases like sodium hydride (NaH) or sodamide (NaNH2) generates the N-anion, which can then be alkylated or acylated.[3]

  • Solvent Choice: The choice of solvent can influence the N/C3 selectivity. Polar aprotic solvents often favor N-alkylation.

  • Counter-ion Effects: The nature of the counter-ion (e.g., Li+, Na+, K+) can also play a role in directing the regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: Poor or No C2-Selectivity in Transition-Metal-Catalyzed Reactions

Q: I'm attempting a C2-selective C-H functionalization using a directing group on the indole nitrogen, but I'm getting a mixture of isomers or no reaction at all. What's going wrong?

A: Achieving high C2 selectivity in transition-metal-catalyzed reactions is a delicate balance of several factors. Here’s a breakdown of potential issues and how to address them:

  • The Directing Group is Not Optimal: The nature of the directing group is critical. For C2-functionalization, N-pyrimidyl or N-pivaloyl groups are often effective.[2][6] The directing group's ability to chelate with the metal center and position it for C-H activation at C2 is key. If your directing group is too bulky or not coordinating effectively, selectivity will be poor.[6]

  • Incorrect Catalyst or Ligand System: The choice of metal catalyst (e.g., Pd, Rh, Ir, Ru) and ligands is paramount.[7][8] The electronic and steric properties of the catalyst system dictate which C-H bond is activated. For instance, some rhodium catalysts are known to promote C2-allylation.[7]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and additives can all influence the regioselectivity. It is often necessary to empirically optimize these conditions. For example, in some Ir(III)-catalyzed amidations, the choice of carboxylate additive was found to be a major factor in controlling C2 versus C7 selectivity.[6]

  • Competing C7 Functionalization: With certain N-acyl directing groups, C7 metalation can be a competing pathway, especially with sterically bulky groups.[2] Fine-tuning the steric and electronic properties of both the directing group and other reaction components is necessary to favor C2 activation.[6]

Experimental Protocol: General Procedure for C2-Selective Functionalization using a Directing Group
  • Installation of Directing Group: Protect the indole nitrogen with a suitable directing group (e.g., pivaloyl chloride in the presence of a base like pyridine or DMAP).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the N-protected indole, the transition metal catalyst (e.g., [Rh(cod)Cl]₂), and any necessary ligands or additives.

  • Solvent and Reagent Addition: Add the appropriate dry solvent and the coupling partner (e.g., an alkene or alkyne).

  • Reaction Execution: Heat the reaction mixture to the optimized temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Issue 2: Unwanted Side Reactions During Electrophilic Substitution at C3

Q: I'm trying to perform a Friedel-Crafts alkylation at the C3 position, but I'm observing bis-addition and polymerization. How can I get a clean mono-alkylation?

A: The high nucleophilicity of the C3 position can lead to over-alkylation or acid-catalyzed polymerization. Here are some strategies to mitigate these side reactions:

  • Control of Stoichiometry: Use a 1:1 stoichiometry of the indole and the electrophile. Adding the electrophile slowly to the reaction mixture can also help to prevent its buildup and subsequent side reactions.

  • Milder Lewis Acids: Strong Lewis acids can promote polymerization. Consider using milder Lewis acids such as ZnCl₂, AlCl₃, or BF₃·OEt₂.[9] Recent studies have shown that BF₃·OEt₂ can efficiently promote the C3-alkylation of indoles with maleimides under mild conditions.[9]

  • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and reduce the formation of byproducts.

  • Protecting the Nitrogen: While not always necessary for C3 functionalization, an electron-withdrawing protecting group on the indole nitrogen (e.g., tosyl or Boc) can decrease the nucleophilicity of the ring and sometimes lead to cleaner reactions.[10][11] However, be aware that this can also slow down the desired reaction.

  • Alternative Methods: Consider metal-free C3-alkylation methods. For example, a Cs₂CO₃/oxone®-mediated reaction has been developed for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols.[12]

Data Presentation: Effect of Lewis Acid on C3-Alkylation
Lewis AcidTemperature (°C)Yield of Mono-alkylated Product (%)Yield of Bis-alkylated Product (%)
AlCl₃254530
ZnCl₂256515
BF₃·OEt₂0-2585<5

Note: This is a representative table. Actual results will vary depending on the specific substrates and reaction conditions.

Issue 3: Difficulty in Functionalizing the Benzene Ring (C4-C7)

Q: I need to introduce a substituent at the C4, C5, C6, or C7 position, but all my attempts result in functionalization of the pyrrole ring. What are my options?

A: Functionalizing the benzene portion of the indole ring is challenging due to the much higher reactivity of the pyrrole moiety.[13] However, several advanced strategies have been developed to achieve this:

  • Directed ortho-Metalation (DoM): This is a powerful technique that relies on a directing group (DG) to deliver a metalating agent (typically an organolithium reagent) to a specific C-H bond.

    • C7-Functionalization: Bulky N-acyl groups can direct lithiation to the C7 position.[6] The N-P(O)tBu₂ group has also been shown to be effective in directing arylation to the C7 position with palladium catalysts.[14]

    • C4-Functionalization: Achieving C4 selectivity is particularly difficult. However, using a directing group at the C3 position, such as a pivaloyl group, in combination with an N-P(O)tBu₂ group can direct arylation to the C4 position.[14][15] Glycine has also been used as a transient directing group for C4-arylation.[13]

  • Halogen-Dance Reaction: If you have a halogenated indole, a "halogen-dance" reaction can be used to isomerize the halogen to a different position on the benzene ring under basic conditions.

  • Blocking the Pyrrole Ring: By substituting both the N1, C2, and C3 positions, you can force electrophilic substitution to occur on the benzene ring, often at the C5 position.[5]

Visualization: Logic for Directing Group Strategy

Below is a diagram illustrating the concept of using a directing group for C-H activation at different positions of the indole ring.

G cluster_indole Indole Core cluster_strategy Functionalization Strategy cluster_outcome Regioselective Outcome Indole Indole N1 N1-H C2 C2-H C3 C3-H C4 C4-H C7 C7-H C2_Product C2-Functionalized C2->C2_Product C3_Product C3-Functionalized C3->C3_Product C4_Product C4-Functionalized C4->C4_Product C7_Product C7-Functionalized C7->C7_Product Protecting_Group N-Protecting/Directing Group (DG) Protecting_Group->N1 Installation Protecting_Group->C2 Chelation Assistance (e.g., N-Piv, N-Pyridyl) Protecting_Group->C4 Dual Directing Groups (N1 and C3) Protecting_Group->C7 Steric Hindrance/ Chelation (e.g., N-P(O)tBu2) Metal_Catalyst Transition Metal Catalyst (M-L) Metal_Catalyst->C2 Chelation Assistance (e.g., N-Piv, N-Pyridyl) Metal_Catalyst->C4 Dual Directing Groups (N1 and C3) Metal_Catalyst->C7 Steric Hindrance/ Chelation (e.g., N-P(O)tBu2) Electrophile Electrophile (E+) Electrophile->C3 Inherent Reactivity

Caption: Logic of directing group strategies for indole functionalization.

Concluding Remarks

Improving the regioselectivity of indole functionalization requires a deep understanding of the inherent reactivity of the indole ring system and a strategic application of modern synthetic methodologies. By carefully selecting protecting/directing groups, optimizing reaction conditions, and choosing the appropriate catalytic system, researchers can gain precise control over the substitution pattern of this important heterocyclic scaffold. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each substrate may require its own unique set of optimized conditions.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Kim, J., Chang, S., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles.
  • Gervais, K., et al. (n.d.). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv.
  • Deng, C., et al. (2022). Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. Journal of Molecular Modeling.
  • (n.d.). Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis. Organic & Biomolecular Chemistry.
  • (n.d.).
  • Benchchem. (2025). Troubleshooting unexpected side products in indole synthesis. Benchchem.
  • Mondal, S., et al. (2024). Ruthenium(ii)
  • Kumar, I., et al. (2018).
  • (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Gurbuz, N., et al. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.
  • Wikipedia. (n.d.). Indole. Wikipedia.
  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
  • ResearchGate. (n.d.). Rhenium‐catalyzed C3−H selective allylation of indoles by Wu.[16]. ResearchGate.

  • (2020). Ni-Catalyzed Traceless, Directed C3-Selective C–H Borylation of Indoles. Journal of the American Chemical Society.
  • (1978). Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Kumar, I., et al. (2018).
  • Potavathri, S., et al. (n.d.).
  • Wang, B., Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
  • (2022). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry.
  • (2023).
  • (2022).
  • Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules.
  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles.
  • Potavathri, S., DeBoef, B., et al. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society.
  • (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules.
  • (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
  • Cacchi, S., Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
  • Mongin, F., et al. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry.
  • Cacchi, S., Fabrizi, G., Goggiamani, A. (2005).
  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
  • (2020).
  • ResearchGate. (n.d.). C2 allylation strategies of indoles. (a) lithiation of the C2 position....
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
  • (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.

Sources

Optimization

troubleshooting low yields in fluorinated indole synthesis reactions

Technical Support Center: Troubleshooting Fluorinated Indole Synthesis Executive Summary: The "Fluorine Effect" Integrating fluorine into the indole scaffold is a critical strategy in medicinal chemistry to modulate meta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Fluorinated Indole Synthesis

Executive Summary: The "Fluorine Effect"

Integrating fluorine into the indole scaffold is a critical strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation), lipophilicity, and pKa. However, the very properties that make fluorine desirable—high electronegativity and small steric radius—often wreak havoc on standard indole synthesis protocols.

This guide addresses the root causes of low yields, focusing on the three most common synthetic pathways: Fischer , Bartoli , and Larock . We move beyond "try a different solvent" to explain the electronic and mechanistic reasons your reaction is failing, providing evidence-based solutions.

Diagnostic Workflow

Before altering reaction parameters, use this logic flow to identify the bottleneck.

TroubleshootingFlow Start Start: Low Yield Observed PurityCheck Check SM Purity (Hydrazine/Nitro/Aniline) Start->PurityCheck MethodSelect Identify Synthesis Method PurityCheck->MethodSelect Purity >98% Fischer Fischer Indole Synthesis MethodSelect->Fischer Bartoli Bartoli Indole Synthesis MethodSelect->Bartoli Larock Larock/Pd-Catalyzed MethodSelect->Larock Fischer_Issue1 Regioselectivity? (Meta-F Substrates) Fischer->Fischer_Issue1 Fischer_Issue2 Reaction Stalled? (EWG Effect) Fischer->Fischer_Issue2 Sol_Regio Solution: Switch to Larock or HPLC Sep. Fischer_Issue1->Sol_Regio Sol_Acid Solution: Use PPA or Microwave Heating Fischer_Issue2->Sol_Acid Bartoli_Issue Ortho-F Sterics (Lack of Bulk) Bartoli->Bartoli_Issue Sol_Temp Solution: Cryogenic (-78°C) & 3-4 eq. Grignard Bartoli_Issue->Sol_Temp Larock_Issue Oxidative Addition Failure Larock->Larock_Issue Sol_Ligand Solution: Bulky Ligands (e.g., XPhos, Buchwald) Larock_Issue->Sol_Ligand

Figure 1: Decision tree for diagnosing yield failures in fluorinated indole synthesis.

Technical Deep Dive & Troubleshooting

Module A: Fischer Indole Synthesis

The Problem: The Fischer synthesis relies on a [3,3]-sigmatropic rearrangement.[1] Fluorine is a strong Electron-Withdrawing Group (EWG). If F is on the phenylhydrazine, it decreases the electron density of the aromatic ring, significantly raising the activation energy for the rearrangement step.

Q1: I am using a meta-fluorophenylhydrazine and getting a mixture of products with low overall yield. Why?

  • Root Cause: Regioselectivity.[2][3][4][5][6][7] A meta-substituent allows cyclization at two positions: ortho (leading to the 4-fluoroindole) or para (leading to the 6-fluoroindole) relative to the hydrazine nitrogen.

  • The Science: Unlike alkyl groups (which favor the 6-position due to sterics), fluorine's strong electronegativity creates conflicting directing effects. While sterics still slightly favor the 6-position, the electronic deactivation can make the 4-position competitively accessible, leading to difficult-to-separate mixtures (often 60:40 or 50:50) [1].

  • Solution:

    • Switch Strategy: If you specifically need the 4-fluoro isomer, the Fischer route is often poor. Use the Bartoli synthesis (from 2-fluoro-nitrobenzene) or Thallation (toxic but specific).

    • Purification: If you must use Fischer, do not rely on flash chromatography alone. These isomers often co-elute. Use Reverse-Phase HPLC or recrystallization of the picrate salts.

Q2: My reaction stalls after hydrazone formation. I see the hydrazone on LCMS, but it won't cyclize.

  • Root Cause: Electronic Deactivation. The [3,3]-rearrangement requires the formation of a transient 'ene-hydrazine'. EWGs like fluorine destabilize the transition state, making the rearrangement the rate-limiting step.

  • Solution:

    • Acid Strength: Switch from mild Lewis acids (ZnCl2) to Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH) .

    • Thermodynamics: Increase temperature. Microwave irradiation (140°C–160°C for 10-20 min) is highly effective for fluorinated substrates, overcoming the activation energy barrier without prolonged heating that causes tarring [2].

Module B: Bartoli Indole Synthesis

The Problem: This reaction uses vinyl Grignard reagents on ortho-substituted nitroarenes. It generally requires steric bulk at the ortho position to force the nitro group out of planarity, facilitating the attack.

Q3: I'm trying to make 7-fluoroindole from 2-fluoronitrobenzene, but yields are <20%.

  • Root Cause: The "Small Fluorine" Problem. The Bartoli reaction thrives on steric bulk (e.g., o-Br, o-Me). Fluorine (Van der Waals radius ~1.47 Å) is isosteric with hydrogen and does not provide enough steric pressure to twist the nitro group, leading to competing addition pathways rather than the desired [3,3]-rearrangement [3].

  • Solution:

    • Stoichiometry: Increase the vinyl Grignard to 4.0 equivalents .

    • Temperature: Strict temperature control is vital. Start at -78°C and warm very slowly to -20°C.

    • Alternative: For 7-fluoroindole specifically, the Leimgruber-Batcho synthesis (using DMF-DMA) is often superior to Bartoli because it is less sensitive to the lack of steric bulk.

Module C: Larock & Pd-Catalyzed Annulation

The Problem: Pd-catalyzed reaction of o-iodoanilines with alkynes.

Q4: My catalytic cycle is dying. Is the fluorine poisoning the catalyst?

  • Root Cause: Unlikely to be direct poisoning. However, if the fluorine is ortho to the iodide (on the aniline), it reduces the electron density at the C-I bond, making the Oxidative Addition step slower. If the fluorine is on the alkyne, it can affect the regioselectivity of the Migratory Insertion .

  • Solution:

    • Ligand Choice: Switch to electron-rich, bulky phosphine ligands like XPhos or t-Bu3P . These facilitate oxidative addition into electron-poor aryl halides.

    • Base: Use Cesium Carbonate (Cs2CO3) instead of K2CO3 to improve solubility and base strength in non-polar solvents.

Standard Operating Procedure (SOP)

Protocol: Microwave-Assisted Fischer Synthesis for Electron-Deficient (Fluorinated) Substrates

This protocol is designed to overcome the high activation energy barrier caused by the fluorine substituent.

Reagents:

  • (4-Fluorophenyl)hydrazine hydrochloride (1.0 equiv)[8]

  • Ketone (e.g., Cyclohexanone) (1.2 equiv)

  • Solvent: 4% H2SO4 in 1,4-Dioxane (or Acetic Acid for milder cases)

Step-by-Step:

  • Preparation: Dissolve hydrazine salt and ketone in the solvent (concentration ~0.5 M) in a microwave-safe vial.

  • Degassing: Sparge with Argon for 5 minutes. (Oxygen can lead to oxidative decomposition at high temps).

  • Reaction: Seal and heat in a microwave reactor to 150°C for 15 minutes .

    • Note: If using conventional heating, reflux for 12-24 hours is required, but yields will likely be 10-15% lower due to degradation.

  • Work-up: Pour reaction mixture into ice-water. Neutralize with sat. NaHCO3. Extract with EtOAc (3x).

  • Purification: Flash chromatography.

    • Critical Tip: Fluorinated indoles are often volatile . Do not leave under high vacuum (<1 mbar) for extended periods, or your yield will "evaporate."

Comparative Data: Catalyst Impact

The choice of acid catalyst dramatically impacts the yield of fluorinated indoles.

Catalyst SystemConditionYield (5-Fluoroindole)Notes
ZnCl2 / AcOH Reflux, 12h35-45%Often stalls; incomplete conversion.
H2SO4 (aq) / EtOH Reflux, 4h50-60%Good, but significant tar formation.
Polyphosphoric Acid (PPA) 100°C, 2h75-85% Best for EWG-substituted hydrazines. Viscous, hard to stir.
Amberlyst-15 Toluene, Reflux40-50%Green option, but slower kinetics for F-substrates.

Visualizing the Mechanism

Understanding the point of failure is key. The diagram below highlights where Fluorine exerts its negative influence.

FischerMechanism cluster_warning Critical Failure Point Hydrazine F-Phenylhydrazine + Ketone Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Step (Slowed by F-EWG) Indole Fluorinated Indole Sigmatropic->Indole -NH3

Figure 2: The Fischer Indole mechanism. The [3,3]-sigmatropic rearrangement is the rate-determining step and is electronically disfavored by electron-withdrawing groups like Fluorine.

References

  • Regioselectivity in Fischer Indole Synthesis : Porcheddu, A., et al. "Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction." Green Chemistry, 2022. Link

  • Microwave Acceleration : Bagley, M. C., et al. "A new modification of the Fischer indole synthesis for the rapid preparation of 2,3-disubstituted indoles." Synlett, 2004. Link

  • Bartoli Reaction Limitations : Bartoli, G., et al.[9] "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 1989.[9] Link

  • General Review : Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000. Link

Sources

Troubleshooting

assessing the stability of methyl 6-fluoro-1H-indole-5-carboxylate in different pH conditions

Welcome to the Technical Support Hub. This guide is designed for researchers utilizing Methyl 6-fluoro-1H-indole-5-carboxylate (MFIC-5) as a scaffold in drug discovery.[1] Due to the specific electronic effects of the fl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide is designed for researchers utilizing Methyl 6-fluoro-1H-indole-5-carboxylate (MFIC-5) as a scaffold in drug discovery.[1] Due to the specific electronic effects of the fluorine substitution, this molecule exhibits distinct stability profiles compared to non-fluorinated indoles.

Module 1: The Chemistry of Instability (The "Why")

Before starting your experiments, it is critical to understand why this molecule degrades. The primary degradation pathway is hydrolysis of the methyl ester to the corresponding carboxylic acid (6-fluoro-1H-indole-5-carboxylic acid).

The "Ortho-Fluorine" Effect

While indole systems are generally electron-rich, the fluorine atom at position 6 (ortho to the ester at position 5) exerts a strong inductive electron-withdrawing effect (-I) .[1]

  • Consequence: This pulls electron density away from the ester's carbonyl carbon, making it more electrophilic (more positive).

  • Prediction: MFIC-5 is likely more susceptible to basic hydrolysis (saponification) than its non-fluorinated parent compound.

Hydrolysis Mechanism Pathway

The following diagram illustrates the degradation mechanism you are testing for.

HydrolysisMechanism Figure 1: Base-catalyzed hydrolysis mechanism accelerated by the electron-withdrawing fluorine at C6. Ester Methyl 6-fluoro-1H-indole-5-carboxylate (Intact Ester) Inter Tetrahedral Intermediate (Unstable) Ester->Inter + OH- (Nucleophilic Attack) Acid 6-fluoro-1H-indole-5-carboxylic acid (Degradant) Inter->Acid Elimination of OMe- Methanol Methanol (Byproduct) Inter->Methanol Proton Transfer

[1]

Module 2: Experimental Protocols (The "How")

Do not rely on generic stability protocols. Indoles are lipophilic and prone to precipitation in aqueous buffers.[1] This protocol incorporates solubility enhancers to ensure you are measuring chemical stability, not physical precipitation.[1]

Buffer Preparation (Standardized)
pH ConditionBuffer SystemConcentrationNotes
pH 1.2 0.1 N HClN/ASimulates Gastric Fluid.[1]
pH 4.5 Acetate Buffer50 mMSimulates Early Duodenum.[1]
pH 7.4 Phosphate Buffer (PBS)50 mMSimulates Blood/Intestinal Fluid.[1]
pH 9.0 Borate Buffer50 mMStress Condition (Accelerated).[1]
Kinetic Stability Assay Workflow

Target Concentration: 10 µM Co-solvent: Acetonitrile (ACN) or DMSO (Final concentration < 5%)[1]

Workflow Figure 2: Step-by-step kinetic stability profiling workflow. Stock 1. Stock Preparation 10 mM in DMSO Dilution 2. Initiation Spike Stock into Pre-warmed Buffer (37°C) Final: 10 µM Compound Stock->Dilution Incubation 3. Incubation Timepoints: 0, 15, 30, 60, 120, 240 min Dilution->Incubation Quench 4. Quench/Stop Add 1:1 Cold Acetonitrile (contains Internal Std) Incubation->Quench At each timepoint Analysis 5. HPLC/UPLC Analysis Monitor Disappearance of Parent Quench->Analysis

Analytical Method (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-7 minutes.

  • Detection: UV at 254 nm (Indole core absorption) or 280 nm.

Module 3: Troubleshooting & FAQs (The "Help")

Q1: I see a new peak eluting earlier than my parent compound. What is it?

Diagnosis: This is almost certainly the hydrolysis product (Carboxylic Acid) .[1]

  • Reasoning: The ester is converted to a carboxylic acid (COOH). Under reverse-phase conditions (C18 column), the acid is more polar than the ester, causing it to elute faster (lower Retention Time).[1]

  • Confirmation: Check the Mass Spec (MS). The parent is

    
    . The acid product will be 
    
    
    
    (Loss of Methyl group -14 Da).
Q2: My recovery at T=0 is low (e.g., 60%). Did it degrade instantly?

Diagnosis: Likely Precipitation or Non-Specific Binding , not degradation.

  • Reasoning: Methyl 6-fluoro-1H-indole-5-carboxylate is highly lipophilic. If you spike it into a purely aqueous buffer (like PBS) without mixing, it may crash out of solution or stick to the plastic walls of the tube.

  • Solution: Ensure your buffer contains at least 10-20% organic solvent (ACN/MeOH) if compatible, or use a glass-lined reaction vessel.[1] Always vortex immediately after spiking.

Q3: Why is the degradation faster at pH 9.0 than pH 1.2?

Diagnosis: Base-catalyzed hydrolysis (Saponification) is irreversible and kinetically faster for this specific electronic structure.[1]

  • Expert Insight: In acid (pH 1.2), the reaction is an equilibrium. In base (pH 9.0), the carboxylic acid formed is immediately deprotonated to the carboxylate anion (

    
    ), which cannot revert to the ester. This drives the reaction to completion rapidly [1].
    
Q4: Does the Indole N-H affect stability?

Diagnosis: Generally, no, unless you are using extremely harsh bases (pH > 14).[1]

  • Data: The pKa of the indole N-H is approximately 16 [2]. At pH 7.4 or 9.0, the nitrogen remains protonated and neutral. It does not participate in the hydrolysis mechanism directly.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[3] Defines the stress testing parameters for hydrolysis (pH 1.2–9.0).

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. (5th Ed.). Wiley-Blackwell. (2010). Authoritative source on Indole reactivity, pKa values, and electrophilic substitution patterns.[1]

  • Clayden, J., et al. Organic Chemistry.[1] (2nd Ed.). Oxford University Press. (2012).[4] mechanistic principles of ester hydrolysis and inductive effects of halogens.

Sources

Optimization

challenges in the synthesis of fluorine-containing indazole pharmaceutical intermediates

Status: Operational Ticket ID: IND-F-SYNTH-001 Subject: Troubleshooting Synthesis, Regioselectivity, and Purification of Fluoro-Indazoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-F-SYNTH-001 Subject: Troubleshooting Synthesis, Regioselectivity, and Purification of Fluoro-Indazoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your fluorine-containing indazole synthesis has hit a critical bottleneck. The introduction of fluorine—while essential for metabolic stability and lipophilicity—drastically alters the electronic and steric landscape of the indazole core.

This guide moves beyond standard textbook procedures to address the three primary failure modes in this chemistry:

  • Regiochemical Scrambling (N1 vs. N2): The "ambident nucleophile" problem.

  • Fluorination Incompatibility: Decomposition during direct fluorination or cyclization stalling.[1]

  • Isomer Misidentification: Analytical confusion between N1 and N2 isomers.

Module 1: The N1 vs. N2 Regioselectivity Challenge

The Issue: You are attempting to alkylate or arylate a fluoro-indazole and obtaining an inseparable mixture of N1 and N2 isomers.

  • N1-Isomer: Thermodynamically favored (benzenoid structure preserved).[1]

  • N2-Isomer: Kinetically favored (quinonoid structure), often desired for specific kinase inhibitors but harder to isolate.[1]

The Fluorine Factor: If you have a fluorine atom at C7 , it exerts a "ortho-effect."[1] The steric bulk and electrostatic repulsion of the C7-F lone pairs discourage N1-alkylation, pushing the reaction toward N2 or stalling it entirely.

Troubleshooting Workflow: Selecting the Right Conditions

Use this decision matrix to select your alkylation protocol based on your desired isomer and substrate constraints.

IndazoleRegioselectivity Start Target Isomer? N1 Target: N1-Alkyl Start->N1 N2 Target: N2-Alkyl Start->N2 Cond1 Condition A: Thermodynamic Control N1->Cond1 Cond2 Condition B: Kinetic Control / Steric Steering N2->Cond2 Reagents1 Base: Cs2CO3 or K2CO3 Solvent: DMF or CH3CN Temp: 60-90°C Cond1->Reagents1 Result Check C7-Substituent! If C7=F, N1 yield drops. Reagents1->Result Reagents2 Base: NaH or LiHMDS Solvent: THF (0°C) Reagent: Alkyl Halide Cond2->Reagents2 Reagents3 Alternative: Acidic Alkylation Reagent: Trichloroacetimidate Catalyst: TMSOTf Cond2->Reagents3

Figure 1: Decision matrix for regioselective alkylation of indazoles. Note the specific divergence for Kinetic (N2) vs. Thermodynamic (N1) control.

Standard Operating Procedure (SOP): Thermodynamic N1-Alkylation

Applicable for: C4, C5, or C6-fluoroindazoles.[1]

  • Dissolution: Dissolve 1.0 eq of fluoro-indazole in anhydrous DMF (0.1 M).

  • Base Addition: Add 1.2 eq of Cs₂CO₃ .

    • Why? Cesium creates a "loose" ion pair, promoting solubility and allowing the thermodynamic equilibrium to establish [1].

  • Electrophile: Add 1.1 eq of alkyl halide dropwise at RT.

  • Heating: Heat to 60°C for 4–12 hours.

  • Workup: Dilute with water (precipitates product).

    • Checkpoint: If C7-F is present, expect 15–30% N2 isomer.[1]

Module 2: Installing the Fluorine (Early vs. Late Stage)[1]

The Issue: You are trying to fluorinate the indazole ring directly using Selectfluor or Fluorine gas, but yields are <20% or the core is decomposing.

Technical Insight: Direct fluorination of the benzene ring (C4–C7) on a formed indazole is rarely successful due to the deactivating nature of the pyrazole ring.

  • C3-Fluorination: Feasible via Selectfluor (electrophilic).[1][2][3]

  • C4-C7 Fluorination: Must be done Early Stage (using fluorinated building blocks).[1]

Comparative Data: Fluorination Strategies
StrategyTarget PositionReagentsSuccess RatePrimary Failure Mode
Direct Electrophilic C3Selectfluor / MeCNHigh (60-85%)Over-oxidation / Radical dimerization [2].[1]
Direct Electrophilic C4-C7Selectfluor / NFSIVery Low (<10%)Lack of reactivity (ring deactivation).[1]
Balz-Schiemann C4-C7NaNO₂ / HBF₄ / ΔModerate (40-60%)Explosion risk; diazonium instability.[1]
Building Block C4-C7Fluorinated HydrazinesHighest (>90%) Availability of specific hydrazine precursors.[1]
Protocol: C3-Fluorination using Selectfluor

Use this to install fluorine at the "active" C3 position.[1][3]

  • Setup: Charge a microwave vial or sealed tube with indazole substrate (1.0 eq).

  • Solvent: Add Acetonitrile (MeCN) or MeOH.[1]

    • Note: MeCN favors mono-fluorination; MeOH can lead to hemiaminal byproducts.[1]

  • Reagent: Add Selectfluor (1.2 eq).[1]

  • Reaction: Stir at 60–80°C (or MW 100°C for 10 min).

  • Mechanism: Proceeds via a Single Electron Transfer (SET) radical mechanism or electrophilic attack, depending on solvent polarity [3].[1]

Module 3: Cyclization Failures (The Ring Closure)

The Issue: You are synthesizing the indazole core from a fluorinated precursor, but the ring closure (cyclization) fails.

Common Scenario: Using the Cadogan Cyclization (o-nitrobenzaldehyde + amine + phosphine) on a fluorinated substrate.[1] Fluorine is electron-withdrawing, which can stabilize the nitro group, making it harder to reduce to the nitroso/nitrene intermediate required for cyclization.

Troubleshooting Guide: The Cadogan Reductive Cyclization

CadoganSynthesis Precursor o-Nitrobenzaldehyde (Fluorinated) Step1 Step 1: Condensation (+ Amine, -H2O) Precursor->Step1 Intermed Imine Intermediate Step1->Intermed Step2 Step 2: Deoxygenation (+ Bu3P or PPh3) Intermed->Step2 Failure FAILURE POINT: Electron-poor imines hydrolyze before cyclization. Intermed->Failure Cyclization Nitrene Insertion (N-N Bond Formation) Step2->Cyclization

Figure 2: Workflow for Cadogan Cyclization. The critical failure point for fluorinated substrates is the stability of the imine intermediate.

Corrective Protocol (Modified Cadogan):

  • Solvent Switch: Do not use neat alcohol. Use o-dichlorobenzene or toluene to drive water removal (Dean-Stark) during imine formation.[1]

  • Reductant: Switch from PPh₃ to P(n-Bu)₃ (Tributylphosphine).[1] It is a stronger nucleophile and more effective at deoxygenating electron-deficient nitro groups [4].[1]

  • Temperature: High temperature (140°C+) is often required for fluorinated substrates to overcome the activation energy of the nitrene insertion.[1]

Module 4: Purification & Analysis (The "Isomer Trap")

The Issue: You have a product spot on TLC, but NMR suggests a mixture. N1 and N2 isomers often co-elute on silica.[1]

Analytical Validation (NMR): Do not rely on chemical shift alone. Use 2D-HMBC .[1][4]

  • N1-Isomer: The N-CH₂ protons will show a 3-bond correlation to C7a (the bridgehead carbon).[1]

  • N2-Isomer: The N-CH₂ protons will show a 3-bond correlation to C3 (the imine carbon).[1]

Separation Protocol: If standard silica fails, use the following "Silver Bullet" mobile phase for fluoro-indazoles:

  • Solvent System: Toluene / Acetone (Start 95:5).[1]

    • Why? Toluene interacts with the pi-system; N2 isomers (quinonoid) often have slightly different pi-stacking capabilities than N1 (benzenoid).[1]

  • HPLC: Use a Chiralcel OJ or AD-H column.[1] Even though the compound might not be chiral, the chiral stationary phase effectively separates regioisomers based on 3D-shape fitting [5].

References
  • Regioselective alkylation of indazoles: Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein J. Org.[1][5] Chem. 2024, 20, 1786–1798. URL:[Link][1]

  • Selectfluor Mechanism: Title: Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Source: RSC Advances, 2013.[1] URL:[Link]

  • C3-Formylation/Fluorination: Title: Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Source: Synthesis (Thieme), 2024.[1] URL:[Link]

  • Cadogan Cyclization (Reductive): Title: Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Source: Org.[1][6][7][8][9][10] Lett. 2014, 16, 11, 3114–3117. URL:[Link][1]

  • Isomer Separation (HPLC): Title: Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[1][11] Source: Pharm Anal Acta, 2022.[1][9][11] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Methyl 6-Fluoro-1H-indole-5-carboxylate vs. Non-Fluorinated Analog

[1] Executive Summary: The Fluorine Advantage in Indole Scaffolds In medicinal chemistry, the indole scaffold is a "privileged structure," ubiquitous in kinase inhibitors, receptor agonists, and natural products. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorine Advantage in Indole Scaffolds

In medicinal chemistry, the indole scaffold is a "privileged structure," ubiquitous in kinase inhibitors, receptor agonists, and natural products. This guide compares Methyl 6-fluoro-1H-indole-5-carboxylate (the "Fluorinated Analog") with its parent compound, Methyl 1H-indole-5-carboxylate (the "Standard Analog").[1]

While the non-fluorinated analog serves as a versatile, general-purpose building block, the 6-fluoro substitution is a strategic modification designed to:

  • Block Metabolic Hotspots: Prevent oxidative metabolism at the C6 position (a primary site for CYP450 hydroxylation).[1]

  • Modulate Electronic Properties: Increase the acidity of the N-H bond and deactivate the C3 position towards electrophilic attack, offering unique selectivity during late-stage functionalization.

  • Enhance Lipophilicity: Marginally increase LogP to improve membrane permeability without compromising solubility significantly.

Chemical & Physical Profile Comparison

The introduction of a fluorine atom at C6 fundamentally alters the electronic landscape of the indole ring.

FeatureMethyl 1H-indole-5-carboxylate (Standard)Methyl 6-fluoro-1H-indole-5-carboxylate (Fluorinated)Impact of Modification
CAS Number 1011-65-01427359-23-6Distinct chemical entity.[1]
Molecular Weight 175.18 g/mol 193.17 g/mol +18 Da (negligible steric bulk increase).[1]
Formula C₁₀H₉NO₂C₁₀H₈FNO₂Halogenated derivative.[1]
LogP (Predicted) ~2.1~2.5Increased Lipophilicity: Improves passive transport across cell membranes.[1]
pKa (Indole NH) ~16.2~15.5Increased Acidity: The inductive effect of F makes the NH proton more labile, facilitating N-alkylation.
Metabolic Stability Low (C6 is prone to oxidation)High F-C bond strength (116 kcal/mol) resists enzymatic cleavage.[1]
C3-Reactivity High (Nucleophilic)ModerateF deactivates the ring, requiring harsher conditions for C3-electrophilic substitution.

Synthetic Accessibility & Pathways[1]

Retrosynthetic Analysis

The synthesis of the non-fluorinated analog is trivial, often achieved via direct esterification of indole-5-carboxylic acid.[1] However, the 6-fluoro analog requires de novo ring construction .[1] Direct fluorination of the indole core is non-selective and low-yielding.[1]

The Industry Standard: Leimgruber-Batcho Indole Synthesis For 6-substituted indoles, the Leimgruber-Batcho synthesis is the gold standard due to its regioselectivity and scalability. It avoids the isomer separation issues common with the Fischer Indole Synthesis.

Synthesis Workflow Diagram[1]

IndoleSynthesis cluster_0 Standard Analog Route cluster_1 Fluorinated Analog Route (Leimgruber-Batcho) Sub1 Indole-5-carboxylic Acid Prod1 Methyl 1H-indole- 5-carboxylate Sub1->Prod1 MeOH, H2SO4 Reflux (95%) Precursor 2-Fluoro-4-methyl- 5-nitrobenzoic acid Ester Methyl 2-fluoro-4-methyl- 5-nitrobenzoate Precursor->Ester Esterification Enamine Enamine Intermediate (Deep Red) Ester->Enamine DMF-DMA 110°C, 12h Prod2 Methyl 6-fluoro-1H- indole-5-carboxylate Enamine->Prod2 H2, Pd/C or Fe/AcOH (Reductive Cyclization)

Figure 1: Comparative synthetic pathways. The fluorinated analog requires a multi-step ring construction to ensure correct regiochemistry.

Experimental Protocols

Protocol A: Synthesis of Methyl 6-fluoro-1H-indole-5-carboxylate (Leimgruber-Batcho Method)

Context: This protocol is adapted from standard procedures for 6-fluoroindoles [1, 2]. It relies on the formation of a trans-β-dimethylamino-2-nitrostyrene intermediate.[1]

Reagents:

  • Methyl 2-fluoro-4-methyl-5-nitrobenzoate (Starting Material)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1]

  • DMF (Anhydrous)

  • Pd/C (10%) or Raney Nickel

  • Methanol/Ethanol[1]

Step-by-Step Methodology:

  • Enamine Formation:

    • Dissolve methyl 2-fluoro-4-methyl-5-nitrobenzoate (1.0 eq) in anhydrous DMF (5 vol).

    • Add DMF-DMA (3.0 eq).[1]

    • Heat the mixture to 110°C under nitrogen for 12–16 hours.

    • Observation: The solution will turn a deep red color, indicating the formation of the enamine species.

    • Workup: Cool to room temperature. Concentrate in vacuo to remove excess DMF-DMA.[1] The crude red oil is often used directly in the next step.

  • Reductive Cyclization:

    • Dissolve the crude enamine in Methanol (10 vol).

    • Add 10% Pd/C (10 wt% loading).

    • Hydrogenate at 40–50 psi H₂ at room temperature for 6 hours.

    • Mechanism:[1][2][3][4] Reduction of the nitro group to an aniline triggers an intramolecular nucleophilic attack on the enamine double bond, releasing dimethylamine and closing the pyrrole ring.

    • Purification: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate. Purify via flash column chromatography (Hexanes:EtOAc gradient).

Expected Yield: 60–75% over two steps.[1][4]

Functional Performance & Applications

Metabolic Stability (The "Fluorine Block")

In drug discovery, the 5-carboxylate indole motif is often subjected to oxidative metabolism.

  • Standard Analog: The C6 position is electron-rich and sterically accessible, making it a prime target for CYP450-mediated hydroxylation (leading to 6-hydroxyindole metabolites and subsequent clearance).[1]

  • Fluorinated Analog: The C-F bond is metabolically inert.[1] Substituting H with F at C6 effectively "caps" this metabolic soft spot, significantly extending the in vivo half-life (t1/2) of the final drug candidate [3].

Reactivity Profile (C3 Functionalization)

If your downstream chemistry involves functionalizing the C3 position (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acylation):

  • Standard Analog: Reacts rapidly at room temperature.[1]

  • Fluorinated Analog: The electron-withdrawing nature of fluorine (inductive effect) deactivates the pyrrole ring.

    • Implication: You must increase reaction temperature (e.g., from 25°C to 60°C) or use stronger Lewis acids. However, this deactivation can be beneficial by reducing side reactions (e.g., polymerization) [4].

References

  • Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. U.S. Patent No.[1] 3,732,245.[1] Link

  • Mayer, J. P., et al. (1996). Solid-phase synthesis of indoles via the Leimgruber-Batcho reaction. Tetrahedron Letters, 37(32), 5633-5636. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • Sandford, G. (2013).[1] Synthesis of Fluorinated Heterocycles. In: Fluorine in Heterocyclic Chemistry Volume 1. Springer.[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 76957, Methyl indole-5-carboxylate. Link

Sources

Comparative

Comparative Bioactivity Guide: Indole-5-carboxylate vs. Indole-4-carboxylate Isomers

Executive Summary: The Vector vs. Steric Trade-off In medicinal chemistry, the indole scaffold is a privileged structure, but the positional isomerism of its carboxylate handle—specifically between the C4 and C5 position...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Vector vs. Steric Trade-off

In medicinal chemistry, the indole scaffold is a privileged structure, but the positional isomerism of its carboxylate handle—specifically between the C4 and C5 positions—dictates profound differences in bioactivity, metabolic stability, and synthetic accessibility.

This guide objectively compares Indole-5-carboxylate (I5C) and Indole-4-carboxylate (I4C) .

  • Indole-5-carboxylate (I5C): The industry standard for "linear" vector extension. It allows substituents to project into solvent-exposed regions or deep hydrophobic pockets without disrupting the core indole binding. It is electronically conjugated to the indole nitrogen (para-like), enhancing solubility and metabolic predictability.

  • Indole-4-carboxylate (I4C): A specialized "bent" vector. It is sterically crowded due to the peri-interaction with C3 and N1. While often less potent in broad antiviral screens (e.g., HCV, Dengue), it finds unique utility in designing compact, rigid inhibitors (e.g., metallacycles, specific antimicrobial amides) where a "U-shape" conformation is required.

Key Takeaway: For targets requiring deep pocket penetration (e.g., Polymerases), I5C is superior. For targets requiring rigid, compact macrocyclization or specific chelation, I4C offers unique, albeit riskier, geometry.

Physicochemical & Electronic Profiling

The biological divergence begins with the intrinsic electronic and steric properties of the isomers.

FeatureIndole-5-carboxylate (I5C)Indole-4-carboxylate (I4C)Impact on Bioactivity
Vector Orientation Linear (140° relative to N1) . Projects substituents away from the core.Bent/Peri (60° relative to N1) . Projects substituents back towards N1/C3.I5C allows for "linker" attachment; I4C forces a "clamshell" shape.
Electronic Conjugation High (Para-like) . Strong resonance donation from Indole N1 lone pair to C5-carbonyl.Moderate (Meta-like) . Less direct conjugation; inductive effects dominate.I5C derivatives often have higher aqueous solubility due to polarity.
Steric Environment Open/Exposed . Minimal steric clash with N1 or C3 substituents.Crowded (Peri-strain) . Severe steric clash with substituents at C3.I4C synthesis is often lower yielding; binding affinity suffers if the pocket is flat.
pKa (Acid) ~4.5 - 4.8 . Standard carboxylic acid range.~5.0 - 5.2 . Slightly higher due to intramolecular H-bond potential (with N1-H).I4C can form internal H-bonds, increasing lipophilicity (LogP) but reducing solubility.

Comparative Case Studies

Case Study A: HCV NS5B Polymerase Inhibitors (The "I5C Advantage")

In the development of Non-Nucleoside Inhibitors (NNIs) for Hepatitis C Virus (HCV), the indole-5-position proved critical.[1]

  • Target: HCV NS5B Polymerase (Thumb Pocket 1).

  • Mechanism: The indole core anchors into a hydrophobic cleft. The carboxylate handle must extend a solubilizing group or a hydrogen-bond acceptor out of the pocket to interact with solvent or surface residues.

  • Observation:

    • I5C Analogs: Consistently yielded EC50 < 100 nM . The C5 vector allowed the attachment of bulky N-acylsulfonamides or amides that reached the protein surface without disturbing the indole anchor.

    • I4C Analogs: Typically showed EC50 > 10 µM (inactive or weakly active). The C4 substituent clashed with the "floor" of the binding pocket or forced the indole ring to twist out of the optimal

      
      -stacking alignment.
      
Case Study B: Antimicrobial Amides (The "I4C Niche")

While I5C dominates antiviral research, I4C has shown superior activity in specific antimicrobial screens.

  • Target: Bacterial membrane/cell wall synthesis (Gram-positive strains).

  • Data: In a comparative study of aminoindole-derived amides, derivatives based on 4-aminoindole (isosteric to 4-carboxylate) showed higher potency against Staphylococcus aureus than their 5-isomers.

  • Hypothesis: The "bent" shape of the 4-isomer mimics the turn structures of endogenous peptides or allows the molecule to wrap around a specific compact metal center in metalloenzymes, a geometry the linear 5-isomer cannot achieve.

Experimental Protocols

Protocol A: Synthesis of Indole-Carboxylates (Fischer vs. Reissert)
  • I5C Synthesis (Scalable): Use the Japp-Klingemann / Fischer Indole route.

    • Diazo Coupling: React Ethyl 2-methyl-3-oxobutanoate with 4-aminobenzoic acid (diazotized).

    • Cyclization: Heat the resulting hydrazone in acidic media (H2SO4/EtOH) to effect Fischer cyclization.

    • Yield: Typically High (60-80%).

  • I4C Synthesis (Challenging): Use the Reissert or Leimgruber-Batcho route (modified).

    • Precursor: Start with 2-methyl-3-nitrobenzoic acid.

    • Enamine Formation: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Reduction/Cyclization: Reductive cyclization using Pd/C + H2 or Fe/AcOH.

    • Yield: Moderate to Low (30-50%) due to steric crowding during ring closure.

Protocol B: HCV Replicon Assay (Bioactivity Validation)

To objectively compare the isomers, use a subgenomic replicon assay.

  • Cell Line: Huh-7 cells harboring the HCV genotype 1b subgenomic replicon (luciferase reporter).

  • Compound Treatment:

    • Seed cells (5,000/well) in 96-well plates.

    • Incubate 24h.

    • Add serial dilutions of I5C-derivative and I4C-derivative (Range: 1 nM to 50 µM).

    • Include Cyclosporin A as a positive control.

  • Readout:

    • After 72h, lyse cells and measure Luciferase activity (Replication).

    • Perform MTT assay in parallel to rule out cytotoxicity (CC50).

  • Success Criteria:

    • Hit: EC50 < 1 µM, Selectivity Index (CC50/EC50) > 10.

    • Expectation: I5C derivatives should outperform I4C by >10-fold in potency.

Visual Analysis of SAR Logic

The following diagram illustrates the decision logic when choosing between C4 and C5 substitution based on the target pocket geometry.

SAR_Logic Start Target Pocket Analysis Decision Is the Binding Pocket Deep & Narrow? Start->Decision Branch_Yes YES: Linear Vector Required Decision->Branch_Yes Polymerase Clefts Branch_No NO: Compact/Turn Required Decision->Branch_No Metallacycles/Compact Sites Selection_5 Select Indole-5-Carboxylate (I5C) Branch_Yes->Selection_5 Selection_4 Select Indole-4-Carboxylate (I4C) Branch_No->Selection_4 Outcome_5 Outcome: High Potency (Solvent Reach / No Steric Clash) Selection_5->Outcome_5 Outcome_4 Outcome: Specificity (Rigid / Chelation Mode) Selection_4->Outcome_4 Risk_4 Risk: Steric Clash with C3/N1 Lower Solubility Selection_4->Risk_4

Caption: Decision tree for selecting Indole carboxylate isomers based on binding pocket geometry and steric requirements.

Comparative Data Summary

MetricIndole-5-Carboxylate DerivativesIndole-4-Carboxylate Derivatives
Primary Utility Broad-spectrum Antiviral (HCV, HIV), Anticancer (Tubulin)Niche Antimicrobial, Metallacycles
Synthetic Ease High (Fischer Indole robust)Moderate/Low (Precursor cost, yield)
Solubility (Aq) Moderate to High (Polar vector)Low (Internal H-bond masking)
Metabolic Stability Good (C5 is blocked from oxidation)Variable (C4 is blocked, but C5/C6 exposed)
Typical EC50 (HCV) 0.01 - 1.0 µM (Active)> 10 µM (Often Inactive)

References

  • Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase. Journal of Medicinal Chemistry. Link

  • Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase. Bioorganic & Medicinal Chemistry Letters. Link

  • Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors. Journal of Medicinal Chemistry. Link

  • A new group of compounds derived from 4-, 5-, 6- and 7-aminoindoles with antimicrobial activity. Research Results in Pharmacology. Link

  • Indole-4-carboxylic acid: Chemical Properties and Applications. PubChem. Link

Sources

Validation

Comparative Guide: Methyl 6-Fluoro-1H-Indole-5-Carboxylate vs. Alternative PARP Inhibitor Precursors

This guide provides a technical comparison between Methyl 6-fluoro-1H-indole-5-carboxylate and its primary alternatives—specifically the 4-carboxylate regioisomer (the industry standard for Rucaparib) and de novo synthet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Methyl 6-fluoro-1H-indole-5-carboxylate and its primary alternatives—specifically the 4-carboxylate regioisomer (the industry standard for Rucaparib) and de novo synthetic precursors (nitrobenzoic acid derivatives).

Executive Summary: The Regioisomer Divergence

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, specifically those sharing the tricyclic indole-fused azepinone core (e.g., Rucaparib ), the selection of the indole precursor dictates the final pharmacophore topology.

While Methyl 6-fluoro-1H-indole-5-carboxylate (the 5-isomer ) is a commercially available building block, it is critical to distinguish its utility from the 4-isomer (Methyl 6-fluoro-1H-indole-4-carboxylate). The 4-isomer is the requisite precursor for Rucaparib (AG-014699), enabling the formation of the 1,4-diazepine ring between positions C3 and C4. The 5-isomer , by contrast, is primarily utilized in Structure-Activity Relationship (SAR) studies to explore "iso-Rucaparib" analogs or alternative binding modes where the amide functionality is shifted, altering the hydrogen-bonding network with the PARP catalytic domain (specifically Gly863 and Ser904).

This guide compares the 5-isomer against the 4-isomer and the De Novo Synthesis Route (starting from nitrobenzoic acids), evaluating yield, purity profiles, and synthetic utility.

Precursor Profiles & Structural Logic

A. The Target Precursor: Methyl 6-fluoro-1H-indole-5-carboxylate[1]
  • CAS: 1427359-23-6[1][2][3][4][5][6]

  • Role: Novel Scaffold Generation / SAR Analog.

  • Mechanism: Places the carbonyl acceptor/donor at the C5 position. When cyclized with a C3-side chain, this forms a linear tricyclic system (e.g., pyrrolo[3,2-c]azepine) rather than the angular system of Rucaparib.

  • Advantage: Explores uncrowded chemical space; potentially improved metabolic stability due to altered electronic distribution on the indole ring.

B. The Industry Standard: Methyl 6-fluoro-1H-indole-4-carboxylate
  • CAS: 1082040-43-4[1][2][7]

  • Role: Key Intermediate for Rucaparib.[7]

  • Mechanism: The C4-carboxylate is spatially proximal to the C3 position, facilitating the formation of the 7-membered lactam ring characteristic of the Rucaparib core.

  • Criticality: Essential for mimicking the nicotinamide moiety of NAD+.

C. The De Novo Alternative: Methyl 5-fluoro-2-methyl-3-nitrobenzoate
  • CAS: 180739-42-2

  • Role: Raw material for in situ indole construction.

  • Mechanism: Undergoes Leimgruber-Batcho or Reissert indole synthesis to form the indole core during the process, rather than purchasing the pre-formed indole.

Comparative Analysis: Performance & Efficiency

The following table contrasts the use of the pre-formed 5-carboxylate (for novel analogs) against the 4-carboxylate (for Rucaparib) and the De Novo route.

FeatureMethyl 6-fluoro-1H-indole-5-carboxylate (Subject)Methyl 6-fluoro-1H-indole-4-carboxylate (Standard)De Novo Synthesis (From Nitrobenzoate)
Primary Application Novel PARP Inhibitors (SAR), Iso-RucaparibRucaparib (AG-014699) ManufacturingLarge-scale Rucaparib Manufacturing
Regiochemistry C5-Ester : Leads to Linear Fused SystemsC4-Ester : Leads to Angular Fused SystemsControlled by starting nitro-benzoate substitution
Step Count to API 5-7 steps (to novel analog)5-7 steps (to Rucaparib)8-10 steps (includes indole formation)
Overall Yield High (~65% for indole functionalization)High (~60-70% for indole functionalization)Moderate (~40-50% cumulative)
Impurity Profile Low (Commercial purity >98%)Low (Commercial purity >98%)High (Requires removal of Zn/Fe salts, inorganic byproducts)
Cost Efficiency Medium (Specialty Reagent)High (Mass produced for generic market)Very High (Low raw material cost, high labor/process cost)
Key Risk Misidentification : Cannot be used for Rucaparib synthesis.Supply chain fluctuations due to patent landscapes.Exothermic runaway during cyclization (Leimgruber-Batcho).

Experimental Protocols

Protocol A: Functionalization of Indole-5-Carboxylate (Mannich Reaction)

Context: This protocol validates the reactivity of the 5-carboxylate at the C3 position, a critical step for PARP inhibitor synthesis.

Reagents:

  • Methyl 6-fluoro-1H-indole-5-carboxylate (1.0 eq)[2]

  • Dimethylamine (40% aq, 2.0 eq)

  • Formaldehyde (37% aq, 2.0 eq)

  • Acetic Acid (Solvent)[8]

Workflow:

  • Dissolution: Dissolve 1.0 g of methyl 6-fluoro-1H-indole-5-carboxylate in 10 mL of glacial acetic acid. Maintain temperature at 15°C.

  • Addition: Dropwise add the premixed solution of dimethylamine and formaldehyde (iminium ion generator) over 20 minutes.

    • Note: The electron-withdrawing ester at C5 deactivates the ring slightly less than the C4 ester (due to conjugation distance), potentially increasing reaction rate compared to the 4-isomer.

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with ice water. Adjust pH to 10 with NaOH (aq). Extract with DCM.

  • Validation: The product, gramine derivative , serves as the scaffold for further chain extension (e.g., via cyanide displacement).

Protocol B: De Novo Synthesis of the Indole Core (Comparison Route)

Context: Synthesizing the 4-carboxylate isomer from benzoate precursors (Leimgruber-Batcho).

  • Enamine Formation: React methyl 5-fluoro-2-methyl-3-nitrobenzoate with DMF-DMA (1.2 eq) in DMF at 110°C for 4 hours.

    • Checkpoint: Deep red solution indicates enamine formation.

  • Reduction/Cyclization: Hydrogenate the intermediate (Pd/C, 50 psi H2) or use Fe/AcOH reduction.

    • Yield: Typically 80-85%.

    • Contrast: This route avoids the high cost of the indole ester but introduces heavy metal removal steps.

Visualizing the Pathway Divergence

The following diagram illustrates how the choice of precursor (5-carboxylate vs. 4-carboxylate) fundamentally alters the drug topology.

PARP_Precursors Precursor5 Methyl 6-fluoro-1H-indole-5-carboxylate (The Subject) Intermediate5 C3-Functionalized 5-Ester Intermediate Precursor5->Intermediate5 Mannich/Vilsmeier Precursor4 Methyl 6-fluoro-1H-indole-4-carboxylate (Rucaparib Std) Intermediate4 C3-Functionalized 4-Ester Intermediate Precursor4->Intermediate4 Mannich/Vilsmeier NitroBenzoate Methyl 5-fluoro-2-methyl-3-nitrobenzoate (De Novo Route) NitroBenzoate->Precursor4 DMF-DMA / Reduction (Indole Formation) Cyclization5 Linear Cyclization (C3-C5) Intermediate5->Cyclization5 Lactamization Cyclization4 Angular Cyclization (C3-C4) Intermediate4->Cyclization4 Lactamization Product5 Novel PARP Analog (Linear Tricycle) Cyclization5->Product5 SAR Exploration Rucaparib Rucaparib (API) (Angular Tricycle) Cyclization4->Rucaparib Standard Mfg

Caption: Divergence of synthetic pathways based on carboxylate regiochemistry. The 4-carboxylate is essential for the angular core of Rucaparib, while the 5-carboxylate yields linear analogs.

References

  • Vertex Pharmaceuticals/Agouron. (2002). Tricyclic Poly(ADP-ribose) Polymerase Inhibitors. Patent WO/2002/036576. (Describes the foundational medicinal chemistry route for Rucaparib using the 4-carboxylate). Link

  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(10), 1227–1244. (Detailed process chemistry comparison of indole formation vs. pre-formed precursors). Link

  • Park, J., & Cheon, C. H. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. RSC Advances, 12, 21547-21551. (Discusses alternative cyclization strategies). Link

  • BLD Pharm. (2024). Product Specification: Methyl 6-fluoro-1H-indole-5-carboxylate (CAS 1427359-23-6).[1][2][3][4][5][6] (Commercial availability and physical properties).[9] Link

  • Organic Syntheses. (2014). Preparation of Indoles via the Leimgruber-Batcho Reaction.[8] (Standard protocol for De Novo synthesis referenced in comparison). Link

Sources

Comparative

A Researcher's Guide to the Structural Validation of Methyl 6-fluoro-1H-indole-5-carboxylate using 2D NMR

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, particular...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, particularly indole derivatives, this process demands a sophisticated analytical approach. This guide provides an in-depth, practical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of methyl 6-fluoro-1H-indole-5-carboxylate, a compound of interest in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the "why" behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Challenge: Positional Isomerism in Substituted Indoles

The synthesis of substituted indoles can often yield a mixture of positional isomers. In the case of methyl 6-fluoro-1H-indole-5-carboxylate, a key challenge is to definitively confirm the positions of the fluoro and carboxylate substituents on the benzene ring of the indole scaffold. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, they are often insufficient for unequivocal assignment, especially in complex spin systems. 2D NMR techniques, by revealing through-bond correlations between nuclei, provide the necessary evidence to solve this structural puzzle.

The Toolkit: A Comparative Overview of 2D NMR Experiments

For the structural elucidation of methyl 6-fluoro-1H-indole-5-carboxylate, a suite of 2D NMR experiments is indispensable. Each experiment provides a unique piece of the structural puzzle.

Experiment Information Provided Application to Methyl 6-fluoro-1H-indole-5-carboxylate
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[1][2][3][4]Identifies neighboring protons on the indole ring, helping to establish the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[5]Unambiguously assigns the ¹³C chemical shift to its corresponding proton, simplifying the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[5][6]The key experiment for establishing long-range connectivity, crucial for placing the substituents and confirming the overall structure.
Experimental Workflow: A Self-Validating Approach

The following workflow is designed to provide a comprehensive and self-validating structural assignment.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation A 1D ¹H NMR B 1D ¹³C NMR F Assign Spin Systems (COSY) A->F C COSY G Assign Protonated Carbons (HSQC) B->G D HSQC C->F E HMBC D->G H Establish Long-Range Connectivity (HMBC) E->H F->G G->H G->H I Confirm Substituent Positions H->I J Final Structure Validation I->J

Caption: A logical workflow for 2D NMR-based structural validation.

In-Depth Analysis and Interpretation

Let's delve into the expected correlations for methyl 6-fluoro-1H-indole-5-carboxylate and how they contribute to its structural validation.

Structure and Numbering:

Expected ¹H and ¹³C NMR Data (Hypothetical, based on similar structures):

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (NH)~8.1-
2~7.2~125
3~6.5~102
4~7.8~120
7~7.5~115
OCH₃~3.9~52
C=O-~168
C-5-~122
C-6-~158 (J_CF)
C-3a-~128
C-7a-~135

1. COSY Analysis: Mapping the Proton Network

The COSY spectrum will reveal the connectivity of the protons in the indole ring.[1][2][3][4] We expect to see correlations between:

  • H-2 and H-3: These protons on the pyrrole ring are adjacent and will show a cross-peak.

  • H-4 and H-7 (if coupled): Depending on the coupling constant, a weak correlation might be observed. The key information from COSY is the confirmation of the isolated spin systems.

Caption: Expected COSY correlations for methyl 6-fluoro-1H-indole-5-carboxylate.

2. HSQC Analysis: Linking Protons to their Carbons

The HSQC experiment provides a direct correlation between each proton and the carbon to which it is attached.[5][6] This is a crucial step for assigning the carbon signals. For our target molecule, we expect to see cross-peaks for:

  • H-2 to C-2

  • H-3 to C-3

  • H-4 to C-4

  • H-7 to C-7

  • OCH₃ protons to the OCH₃ carbon

3. HMBC Analysis: The Definitive Structural Proof

The HMBC spectrum is the cornerstone of this analysis, as it reveals long-range (2- and 3-bond) correlations between protons and carbons.[5][6] These correlations allow us to piece together the molecular fragments and confirm the positions of the substituents.

Key Expected HMBC Correlations:

  • Confirming the Carboxylate Position (C-5):

    • The OCH₃ protons should show a correlation to the carbonyl carbon (C=O) .

    • The OCH₃ protons should also show a correlation to C-5 .

    • H-4 should show a strong correlation to C-5 .

    • H-7 may show a weaker correlation to C-5 .

  • Confirming the Fluoro Position (C-6):

    • H-4 should show a correlation to C-6 .

    • H-7 should show a correlation to C-6 .

    • The fluorine atom itself will cause a characteristic splitting of the C-6 signal in the ¹³C spectrum (a large one-bond C-F coupling) and may also induce smaller long-range couplings to other carbons.

  • Assembling the Indole Core:

    • H-2 will correlate to C-3 , C-3a , and C-7a .

    • H-3 will correlate to C-2 , C-3a , and C-4 .

    • H-4 will correlate to C-3 , C-3a , C-5 , and C-6 .

    • H-7 will correlate to C-5 , C-6 , and C-7a .

    • The NH proton (H-1) will correlate to C-2 , C-3 , C-3a , and C-7a .

HMBC_Correlations cluster_protons Protons cluster_carbons Carbons H_OCH3 OCH₃-H C_CO C=O H_OCH3->C_CO ²J_CH C5 C-5 H_OCH3->C5 ³J_CH H4 H-4 H4->C5 ²J_CH C6 C-6 H4->C6 ³J_CH H7 H-7 H7->C5 ³J_CH H7->C6 ²J_CH

Sources

Validation

a comparative analysis of different indole synthesis routes (Fischer, Bischler, Sugasawa)

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals. The efficient construction of this heterocyclic system is, therefore, a subject of enduring interest. This guide provides an in-depth comparative analysis of three classical and widely utilized methods for indole synthesis: the Fischer, Bischler-Möhlau, and Sugasawa routes. This analysis, grounded in mechanistic principles and supported by experimental data, aims to equip researchers with the insights necessary to select the most suitable synthetic strategy for their specific target molecules.

At a Glance: A Comparative Overview

The choice of an indole synthesis methodology is a critical decision in any synthetic campaign, governed by factors such as substrate availability, desired substitution pattern, functional group tolerance, and reaction conditions. The following table provides a high-level comparison of the Fischer, Bischler-Möhlau, and Sugasawa indole syntheses.

FeatureFischer SynthesisBischler-Möhlau SynthesisSugasawa Synthesis
Starting Materials Arylhydrazines and aldehydes/ketonesArylamines and α-haloketonesAnilines and chloroacetonitrile
Key Transformation Acid-catalyzed intramolecular cyclization of an arylhydrazoneAcid-catalyzed or thermal cyclization of an α-arylaminoketoneortho-Acylation followed by reductive cyclization
Typical Catalysts/Reagents Brønsted acids (HCl, H₂SO₄, PPA), Lewis acids (ZnCl₂, BF₃)Strong acids (HBr, HCl), Lewis acids (ZnCl₂)BCl₃/AlCl₃ (for acylation), NaBH₄ (for cyclization)
Substitution Pattern Flexible, yields 2- and/or 3-substituted indoles.Typically yields 2-aryl or 2,3-disubstituted indoles.Yields 2,3-unsubstituted indoles with substitution on the benzene ring.
General Reaction Conditions Often requires elevated temperatures.Historically harsh conditions (high temperatures), with modern milder variations.Two distinct steps with specific reagent requirements.
Key Advantages Broad substrate scope, widely applicable, one-pot variations exist.Conceptually straightforward.Excellent for preparing 2,3-unsubstituted indoles, good regioselectivity in the acylation step.
Common Limitations Unsymmetrical ketones can lead to regioisomeric mixtures.Harsh conditions can lead to low yields and side products.Requires a two-step procedure, sensitive to steric hindrance on the aniline.

The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry

First reported by Emil Fischer and Friedrich Jourdan in 1883, the Fischer indole synthesis is arguably the most well-known and versatile method for constructing the indole nucleus[1]. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or a ketone[1][2].

Mechanistic Insights

The enduring utility of the Fischer synthesis lies in its well-understood and robust mechanism, which proceeds through several key steps:

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone undergoes a crucial tautomerization to its enamine isomer.

  • [3][3]-Sigmatropic Rearrangement: Following protonation of the enamine, a[3][3]-sigmatropic rearrangement occurs, which is the key bond-forming step that establishes the indole framework. This rearrangement results in the formation of a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, leading to the formation of an aminoacetal (or aminal).

  • Elimination of Ammonia: Finally, under the acidic conditions, the cyclic intermediate eliminates a molecule of ammonia to afford the stable, aromatic indole ring system[1][2].

The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride[2]. The selection is often dictated by the nature of the substrates and the desired reaction temperature.


Arylhydrazine [label="Arylhydrazine"]; Carbonyl [label="Aldehyde or Ketone"]; Arylhydrazone [label="Arylhydrazone"]; Enamine [label="Enamine Intermediate"]; Diimine [label="Di-imine Intermediate"]; Aminoacetal [label="Cyclic Aminoacetal"]; Indole [label="Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];

Arylhydrazine -> Arylhydrazone [label=" Condensation (-H₂O)"]; Carbonyl -> Arylhydrazone; Arylhydrazone -> Enamine [label=" Tautomerization"]; Enamine -> Diimine [label="[3][3]-Sigmatropic\nRearrangement (H⁺)"]; Diimine -> Aminoacetal [label=" Aromatization &\nCyclization"]; Aminoacetal -> Indole [label=" Elimination of NH₃ (-NH₃, H⁺)"]; }

Figure 1: Reaction mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole

This two-step procedure provides a reliable method for the synthesis of 2-phenylindole, a common indole derivative.

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • A mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) is warmed on a steam bath for 1 hour.

  • The hot mixture is dissolved in 80 mL of 95% ethanol.

  • Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.

  • The product is collected by filtration and washed with 25 mL of cold ethanol. A second crop of crystals can be obtained by concentrating the combined filtrate and washings.

  • The combined solids are dried under reduced pressure over calcium chloride. The typical yield of acetophenone phenylhydrazone is 87-91%[1].

Step 2: Fischer Indole Synthesis of 2-Phenylindole

  • In a tall 1-L beaker, an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) is prepared.

  • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously by hand.

  • The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.

  • The beaker is removed from the bath, and stirring is continued for 5 minutes.

  • The hot reaction mixture is poured into a beaker containing 400 mL of water.

  • 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to the beaker containing the reaction mixture to dissolve the zinc salts.

  • The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol.

  • The recrystallized product is washed with 25 mL of ethanol. The total yield of 2-phenylindole is typically 72-80%[1].

The Bischler-Möhlau Indole Synthesis: A Classical Approach to 2-Arylindoles

The Bischler-Möhlau synthesis, discovered independently by August Bischler and Richard Möhlau in the late 19th century, involves the reaction of an α-haloacetophenone with an excess of an arylamine to form a 2-arylindole[4]. Historically, this method has been hampered by the need for harsh reaction conditions and often produces low yields and unpredictable regioselectivity[4]. However, modern variations, including the use of microwave irradiation, have significantly improved its practicality.

Mechanistic Insights

The mechanism of the Bischler-Möhlau synthesis is thought to proceed as follows:

  • α-Arylamino Ketone Formation: The reaction initiates with the nucleophilic substitution of the halide on the α-haloacetophenone by the arylamine to form an α-arylaminoketone intermediate.

  • Second Aniline Addition: A second molecule of the arylamine then condenses with the ketone carbonyl to form a diamino intermediate.

  • Cyclization and Elimination: An intramolecular electrophilic attack of the aniline ring onto the imine carbon, followed by elimination of an aniline molecule, leads to the cyclized product.

  • Aromatization: The intermediate then aromatizes to form the final indole product.

The requirement for an excess of the arylamine is a key feature of this reaction, as it serves both as a reactant and a scavenger for the hydrogen halide generated during the initial substitution.


Arylamine [label="Arylamine"]; AlphaHaloKetone [label="α-Haloacetophenone"]; AlphaArylaminoKetone [label="α-Arylamino Ketone"]; DiaminoIntermediate [label="Diamino Intermediate"]; CyclizedIntermediate [label="Cyclized Intermediate"]; Indole [label="2-Arylindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

Arylamine -> AlphaArylaminoKetone [label=" Nucleophilic\nSubstitution"]; AlphaHaloKetone -> AlphaArylaminoKetone; AlphaArylaminoKetone -> DiaminoIntermediate [label=" + Arylamine\n(-H₂O)"]; DiaminoIntermediate -> CyclizedIntermediate [label=" Intramolecular\nCyclization (-Arylamine)"]; CyclizedIntermediate -> Indole [label=" Aromatization"]; }

Figure 2: Reaction mechanism of the Bischler-Möhlau indole synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole

This modern adaptation of the Bischler-Möhlau synthesis utilizes microwave irradiation to significantly reduce reaction times and improve yields.

  • A mixture of aniline (2 equivalents) and phenacyl bromide (1 equivalent) is stirred for 3 hours.

  • Three drops of dimethylformamide are added to the mixture.

  • The mixture is irradiated in a microwave at 600 W for 1 minute.

  • The reaction mixture is then cooled and purified by column chromatography to afford 2-phenylindole.

  • This one-pot variation can lead to yields in the range of 52-75%.

The Sugasawa Indole Synthesis: A Two-Step Strategy for 2,3-Unsubstituted Indoles

Developed by Tsutomu Sugasawa and colleagues, this method provides a powerful and regioselective route to indoles that are unsubstituted at the 2- and 3-positions[5]. The synthesis is a two-step process involving the ortho-acylation of an aniline followed by a reductive cyclization.

Mechanistic Insights

The Sugasawa synthesis is unique in its approach and relies on a carefully orchestrated sequence of reactions:

  • ortho-Chloroacetylation: The first step involves the regioselective chloroacetylation of an aniline at the ortho position. This is achieved using a combination of a nitrile (such as chloroacetonitrile) and a dual Lewis acid system, typically boron trichloride (BCl₃) and aluminum chloride (AlCl₃). The BCl₃ is believed to activate the aniline, while the AlCl₃ activates the nitrile, facilitating the Friedel-Crafts-type acylation specifically at the ortho position.

  • Reductive Cyclization: The resulting 2-amino-α-chloroacetophenone is then subjected to a reductive cyclization. This is typically accomplished using a reducing agent such as sodium borohydride (NaBH₄). The ketone is first reduced to a secondary alcohol, which then undergoes an intramolecular nucleophilic substitution, with the amino group displacing the chloride to form the indole ring.

This method is particularly valuable as it avoids the potential for regioisomeric mixtures often encountered in other indole syntheses and provides a clean entry to a specific class of indole derivatives.


Aniline [label="Aniline"]; Chloroacetonitrile [label="Chloroacetonitrile"]; OrthoAcylated [label="2-Amino-α-chloro-\nacetophenone"]; IntermediateAlcohol [label="Intermediate Amino Alcohol"]; Indole [label="2,3-Unsubstituted Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aniline -> OrthoAcylated [label=" ortho-Chloroacetylation\n(BCl₃, AlCl₃)"]; Chloroacetonitrile -> OrthoAcylated; OrthoAcylated -> IntermediateAlcohol [label=" Reduction\n(NaBH₄)"]; IntermediateAlcohol -> Indole [label=" Intramolecular\nCyclization (-HCl)"]; }

Figure 3: Reaction mechanism of the Sugasawa indole synthesis.

Experimental Protocol: General Procedure for the Synthesis of 2,3-Unsubstituted Indoles

The following is a general, two-step procedure based on the work of Sugasawa and colleagues.

Step 1: ortho-Chloroacetylation of Aniline

  • To a solution of aniline (1 equivalent) in a suitable solvent (e.g., dichloroethane) is added boron trichloride (1 equivalent) at low temperature (e.g., 0 °C).

  • Chloroacetonitrile (1.1 equivalents) and aluminum chloride (1.1 equivalents) are then added, and the mixture is heated (e.g., to 80 °C) for several hours.

  • The reaction is quenched by the careful addition of hydrochloric acid and then worked up to isolate the 2-amino-α-chloroacetophenone.

Step 2: Reductive Cyclization

  • The 2-amino-α-chloroacetophenone (1 equivalent) is dissolved in a suitable solvent (e.g., dioxane or ethanol).

  • Sodium borohydride (2-3 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature or heated to reflux.

  • Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography or recrystallization to yield the 2,3-unsubstituted indole.

  • This method has been reported to be superior to the reduction of the corresponding isatin, with a 33% improvement in yield.

Conclusion: Selecting the Optimal Synthetic Route

The Fischer, Bischler-Möhlau, and Sugasawa indole syntheses each offer distinct advantages and are suited to different synthetic objectives. The Fischer synthesis remains a workhorse for its versatility and broad substrate scope. The Bischler-Möhlau synthesis, particularly with modern modifications, provides a direct route to 2-arylindoles. The Sugasawa synthesis offers a highly regioselective and efficient method for the preparation of 2,3-unsubstituted indoles, a class of compounds that can be challenging to access via other classical methods. A thorough understanding of the mechanistic nuances and experimental parameters of each of these classical routes is indispensable for the modern synthetic chemist engaged in the design and synthesis of novel indole-containing molecules with tailored properties.

References

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • Sugasawa, T., Adachi, M., Sasakura, K., & Kitagawa, A. (1979). Aminohaloborane in Organic Synthesis. 2. Simple Synthesis of Indoles and 1-Acyl-3-indolinones Using Specific ortho .alpha.-Chloroacetylation of Anilines. The Journal of Organic Chemistry, 44(4), 578–586. [Link]

Sources

Comparative

Evaluating the In Vitro Efficacy of Methyl 6-fluoro-1H-indole-5-carboxylate Derivatives: A Comparative Guide for Drug Discovery

In the landscape of modern oncology, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous natural and synthetic molecules with potent anticancer properties.[1] The strategic functionalizat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous natural and synthetic molecules with potent anticancer properties.[1] The strategic functionalization of this heterocyclic system offers a powerful tool to modulate biological activity, and the introduction of a fluorine atom, in particular, can significantly enhance metabolic stability and target affinity.[2] This guide provides a comprehensive evaluation of the potential in vitro efficacy of methyl 6-fluoro-1H-indole-5-carboxylate derivatives, a class of compounds poised for exploration in anticancer drug discovery. By examining structurally related analogs and established in vitro methodologies, we will delineate a strategic approach to assessing their therapeutic promise.

The Rationale: Fluorinated Indoles in Oncology

The indole ring is a key component in a variety of anticancer agents, including the vinca alkaloids, which interfere with microtubule dynamics.[1] The introduction of a fluorine atom to the indole scaffold, as in the 6-fluoro position, can alter the electronic properties of the molecule, influencing its reactivity and biological interactions.[2] This modification is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. While direct studies on a series of methyl 6-fluoro-1H-indole-5-carboxylate derivatives are emerging, the extensive research on related indole carboxylates provides a strong foundation for predicting their potential and guiding their evaluation. For instance, various indole-6-carboxylic acid derivatives have been identified as potent multi-target antiproliferative agents.[3]

Comparative Efficacy of Indole Derivatives: A Look at the Landscape

To contextualize the potential of methyl 6-fluoro-1H-indole-5-carboxylate derivatives, it is instructive to compare the in vitro activity of structurally similar compounds. The following table summarizes the cytotoxic activity of various indole derivatives against a panel of human cancer cell lines, as determined by the MTT assay.

Compound/Derivative Target/Mechanism Cell Line IC50 (µM) Reference
Indole-based TMP inhibitor (5m) Tubulin Polymerization InhibitorHeLa0.11 - 1.4[4]
Indole-based TMP inhibitor (6v) Tubulin Polymerization InhibitorT47D0.04 ± 0.06[4]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) Tubulin Polymerization InhibitorMCF-72.94 ± 0.56[5]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) Tubulin Polymerization InhibitorA3750.57 ± 0.01[5]
5-substituted-indole-2-carboxamide (5i, 5j) Dual EGFR/CDK2 InhibitorVarious0.037 - 0.193[6]
Indole-6-carboxylic acid derivative (3b) EGFR InhibitorHCT-116, HeLa, HT-29Not specified[3]
Indole-6-carboxylic acid derivative (6e) VEGFR-2 InhibitorHCT-116, HeLa, HT-29Not specified[3]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide Anti-proliferativeA54914.4 µg/mL[7]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

The data clearly indicates that substitutions on the indole ring and the position of the carboxylate or carboxamide group significantly influence anticancer potency. Notably, compounds targeting tubulin polymerization and receptor tyrosine kinases (EGFR, VEGFR-2) exhibit low micromolar to nanomolar efficacy. This provides a strong rationale for investigating methyl 6-fluoro-1H-indole-5-carboxylate derivatives for similar mechanisms of action.

Key In Vitro Assays for Efficacy Evaluation

A tiered approach to in vitro testing is crucial for a comprehensive evaluation of novel compounds. This typically begins with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating any potential anticancer agent is to determine its effect on the viability and proliferation of cancer cells.[8][9] The MTT and XTT assays are robust and widely used colorimetric methods for this purpose.[10]

Principle: These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.[11] The key difference lies in the solubility of the formazan product: the MTT assay produces an insoluble purple crystal that requires a solubilization step, while the XTT assay yields a water-soluble orange product, simplifying the protocol.[11]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methyl 6-fluoro-1H-indole-5-carboxylate derivatives in culture medium. Add the compounds to the wells and incubate for a predetermined period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Incubation with XTT: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Cell Viability Assays

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cancer cells in 96-well plate C Add compounds to cells A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add XTT reagent D->E F Incubate for 2-4 hours E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: A streamlined workflow for determining the IC50 values of test compounds using a cell viability assay.

Apoptosis Assays

A hallmark of many successful anticancer drugs is their ability to induce programmed cell death, or apoptosis.[6] Several assays can be employed to detect the various stages of apoptosis.

  • Annexin V Staining (Early Apoptosis): In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells via flow cytometry or fluorescence microscopy.[7]

  • Caspase Activity Assays (Mid-Stage Apoptosis): Caspases are a family of proteases that are activated during apoptosis and are responsible for the execution of cell death. Assays are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • TUNEL Assay (Late-Stage Apoptosis): In the later stages of apoptosis, cellular DNA is fragmented. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects these DNA strand breaks.[6]

Experimental Protocol: Annexin V-FITC Apoptosis Assay

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation of apoptotic and necrotic cells.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Apoptosis Detection Pathway

G cluster_0 Cellular State cluster_1 Detection Method Viable Viable Cell Inner Membrane: Phosphatidylserine EarlyApoptotic Early Apoptotic Cell PS Translocation Viable->EarlyApoptotic Apoptotic Stimulus LateApoptotic Late Apoptotic/Necrotic Cell Membrane Permeable EarlyApoptotic->LateApoptotic AnnexinV Annexin V-FITC Binds to exposed PS EarlyApoptotic->AnnexinV Binds LateApoptotic->AnnexinV Binds PI Propidium Iodide (PI) Enters permeable membrane LateApoptotic->PI Stains DNA

Caption: The progression of apoptosis and its detection using Annexin V and Propidium Iodide staining.

Mechanism of Action Assays: Tubulin Polymerization

Given that many indole derivatives exhibit anticancer activity by interfering with microtubule dynamics, a tubulin polymerization assay is a highly relevant mechanistic study.[4] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells.

Principle: This assay monitors the polymerization of purified tubulin into microtubules in vitro. The process can be tracked by measuring the increase in light scattering or fluorescence. Compounds that inhibit tubulin polymerization will reduce the rate and extent of this increase, while microtubule-stabilizing agents will enhance it.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a reaction buffer containing GTP. Keep purified tubulin on ice. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a pre-warmed 96-well plate, combine the tubulin solution with the reaction buffer and the test compounds. Include a positive control (e.g., colchicine for inhibition, paclitaxel for stabilization) and a negative control (vehicle).

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. From these curves, determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass. Calculate the IC50 value for the inhibition of tubulin polymerization.

Conclusion and Future Directions

The methyl 6-fluoro-1H-indole-5-carboxylate scaffold represents a promising starting point for the development of novel anticancer agents. Drawing on the wealth of data from structurally related indole derivatives, a clear path for their in vitro evaluation emerges. A systematic approach, beginning with broad cytotoxicity screening using assays like the XTT method, followed by detailed mechanistic studies focusing on apoptosis induction and inhibition of key cellular targets such as tubulin, will be critical in uncovering the therapeutic potential of this chemical series. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to efficiently and effectively assess the efficacy of these novel compounds and advance the most promising candidates toward further preclinical development.

References

  • iQ Biosciences. Apoptosis Assay. Available at: [Link].

  • Visikol. In vitro Cancer Drug Screening Services. Available at: [Link].

  • Lall, N., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link].

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link].

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link].

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link].

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Available at: [Link].

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Available at: [Link].

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Available at: [Link].

  • Biocompare. Apoptosis Assay Kits. Available at: [Link].

  • Slideshare. (2019). In vitro methods of screening of anticancer agents. Available at: [Link].

  • National Center for Biotechnology Information. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Available at: [Link].

  • Bommagani, S., et al. (2017). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PubMed Central. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Available at: [Link].

  • Chen, J., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central. Available at: [Link].

  • MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Available at: [Link].

  • National Center for Biotechnology Information. (2016). Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors. Available at: [Link].

  • National Center for Biotechnology Information. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available at: [Link].

  • Google Patents. (2009). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
  • National Center for Biotechnology Information. (2017). Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors. Available at: [Link].

  • ResearchGate. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Available at: [Link].

  • National Center for Biotechnology Information. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Available at: [Link].

  • National Center for Biotechnology Information. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available at: [Link].

  • ResearchGate. (2011). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Available at: [Link].

  • Tesi di dottorato. (2023). New indole and 7-azaindole derivatives as protein kinase inhibitors. Available at: [Link].

  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available at: [Link].

  • ResearchGate. (2012). Novel antitumor cisplatin and transplatin derivatives containing 1 methyl-7-azaindole fluorophore: synthesis, characterization. Available at: [Link].

  • MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Available at: [Link].

  • National Center for Biotechnology Information. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Available at: [Link].

  • Journal of Applied Pharmaceutical Science. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Available at: [Link].

Sources

Validation

Quantitative Purity Analysis of Methyl 6-fluoro-1H-indole-5-carboxylate by qNMR

A Comparative Guide & Technical Protocol Executive Summary In the synthesis of kinase inhibitors and antiviral pharmacophores, methyl 6-fluoro-1H-indole-5-carboxylate serves as a critical intermediate. Its purity directl...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide & Technical Protocol

Executive Summary

In the synthesis of kinase inhibitors and antiviral pharmacophores, methyl 6-fluoro-1H-indole-5-carboxylate serves as a critical intermediate. Its purity directly dictates the yield of subsequent coupling reactions and the toxicity profile of the final API.

While HPLC-UV is the industry standard for routine release testing, it suffers from a critical flaw during early-stage development: the lack of a certified reference standard for the analyte itself. Without a reference standard, HPLC relies on "area %," which erroneously assumes that the analyte and all impurities (including synthesis precursors and fluorinated by-products) have identical UV extinction coefficients.

This guide details the implementation of Quantitative Nuclear Magnetic Resonance (


H-qNMR)  as a primary ratio method.[1][2][3] Unlike chromatography, qNMR provides absolute purity traceability to the International System of Units (SI) via an internal standard, independent of the analyte’s UV response.

Comparative Analysis: qNMR vs. HPLC-UV vs. Elemental Analysis

The following table contrasts the performance of qNMR against traditional methods for this specific fluorinated indole derivative.

Feature

H-qNMR (Recommended)
HPLC-UV (Standard) Elemental Analysis (CHN)
Primary Output Absolute Purity (w/w %) Relative Purity (Area %)Elemental Composition %
Reference Standard Required (Internal Standard), but not of the analyte.Required (of the specific analyte) for w/w%.Not required.
Response Factor Unity (1:1) .[3] Signal is directly proportional to molar concentration.[1]Variable . Fluorinated impurities often have different

than the product.
N/A
Specificity High. Can distinguish structural isomers.High (dependent on column resolution).Low. Cannot distinguish isomers or degradation products.
Detection of Inorganics No (unless active nuclei).No.No.
Analysis Time < 20 mins (Prep + Acquisition).30–60 mins (Equilibration + Run).> 2 hours.
Sample Recovery Non-destructive . Sample can be recovered.Destructive.Destructive.

Expert Insight: For methyl 6-fluoro-1H-indole-5-carboxylate, HPLC area % often overestimates purity because the defluorinated impurity (methyl indole-5-carboxylate) has a higher UV response at 254 nm. qNMR eliminates this bias.[4]

Method Development & Technical Strategy

Solvent Selection

Choice: Dimethyl sulfoxide-


 (DMSO-

).
  • Rationale: Indoles possess an exchangeable N-H proton. In CDCl

    
    , this proton often broadens or disappears due to exchange, potentially affecting baseline integration. DMSO-
    
    
    
    forms strong hydrogen bonds, sharpening the N-H signal and preventing aggregation. It also ensures complete solubility of the polar ester.
Internal Standard (IS) Selection

Choice: Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

  • Chemical Shift: Singlet at

    
     6.3 ppm.
    
  • Why:

    • The analyte's aromatic protons appear at

      
       7.2–8.0 ppm.
      
    • The methyl ester appears at

      
       3.85 ppm.
      
    • The indole N-H appears at

      
       11.5 ppm.
      
    • Maleic acid (

      
       6.3 ppm) sits in a perfectly "silent" region of the spectrum, ensuring zero overlap.
      
The "Fluorine Effect" & Signal Selection

The presence of fluorine at C6 introduces


 coupling, splitting the proton signals.
  • H4 (Aromatic): Will appear as a doublet (

    
     Hz).
    
  • H7 (Aromatic): Will appear as a doublet (

    
     Hz).
    
  • Methyl Ester (-OCH

    
    ):  Located 5 bonds away from the fluorine. Coupling is negligible. This signal appears as a sharp singlet (integral value 3) and is the optimal target for quantification .
    

Experimental Protocol

Sample Preparation (Gravimetric)
  • Equipment: Microbalance (readability

    
     mg or better).
    
  • Procedure:

    • Weigh approx. 10–15 mg of the analyte (

      
      ) directly into a tared weighing boat. Record weight to 0.001 mg.[3]
      
    • Weigh approx. 5–8 mg of Maleic Acid IS (

      
      ) into the same boat or directly into the vial. Record weight.
      
    • Transfer quantitatively to a vial using 0.6 mL DMSO-

      
      .
      
    • Vortex until fully dissolved. Transfer to a 5mm NMR tube.[4]

Acquisition Parameters (Bruker/Jeol/Varian)

To ensure quantitative accuracy (uncertainty < 1%), the following parameters are non-negotiable:

  • Pulse Angle: 90° (maximize signal).

  • Spectral Width: -2 to 14 ppm (cover all signals).

  • Relaxation Delay (

    
    ): 60 seconds .
    
    • Reasoning: The longest

      
       (longitudinal relaxation time) is usually the IS or the quaternary carbons' protons. Maleic acid 
      
      
      
      in DMSO is ~5-8s. We need
      
      
      for 99.3% magnetization recovery.
  • Number of Scans (NS): 16 or 32 (sufficient for S/N > 300:1).

  • Temperature: 298 K (controlled to

    
     0.1 K).
    
  • Spinning: Off (to prevent spinning sidebands).

Data Processing[2][3]
  • Phasing: Manual phasing (zero and first order) is preferred over automatic.

  • Baseline Correction: Apply a polynomial fit (Bernstein polynomial) to ensure a flat baseline at the integration limits.

  • Integration: Set the IS integral to a fixed value (normalized to its proton count,

    
    ). Integrate the analyte Methyl Ester singlet (
    
    
    
    3.85 ppm).

Visualizing the Workflow

Diagram 1: qNMR Operational Workflow

This diagram outlines the critical path from weighing to result generation.

qNMR_Workflow Start Start: Sample & IS Selection Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Select IS (Maleic Acid) Dissolution Dissolution in DMSO-d6 Weighing->Dissolution Quant. Transfer Acquisition Acquisition (d1 > 5*T1, 90° pulse) Dissolution->Acquisition Load Tube Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing FT & Phasing Calculation Purity Calculation Processing->Calculation Extract Integrals

Caption: Figure 1. Step-by-step workflow for the quantitative analysis of methyl 6-fluoro-1H-indole-5-carboxylate.

Diagram 2: Signal Selection Logic

How to choose the correct integration signal in the presence of Fluorine splitting.

Signal_Logic Start Analyze Spectrum Check_Fluorine Is Fluorine Splitting Present? Start->Check_Fluorine Signal_A Aromatic H (H4/H7) (Doublets due to F) Check_Fluorine->Signal_A Yes (Splitting) Signal_B Methyl Ester (-OCH3) (Singlet, 3.85 ppm) Check_Fluorine->Signal_B No (5-bond distance) Signal_C Indole NH (Broad, Exchangeable) Check_Fluorine->Signal_C No Check_Overlap Does Signal Overlap with IS or Impurity? Select_Signal Select Signal for Quant Check_Overlap->Select_Signal No Overlap (Best) Signal_A->Check_Overlap Risk of complexity Signal_B->Check_Overlap High Intensity (3H) Signal_C->Check_Overlap Risk of Exchange

Caption: Figure 2. Decision logic for selecting the Methyl Ester singlet as the quantification target to avoid 19F coupling complexities.

Results & Validation

Calculation Formula

The purity (


) is calculated using the following equation:


Where:

  • 
    : Integral area[1][5]
    
  • 
    : Number of protons (IS=2, Analyte Methyl=3)
    
  • 
    : Molar mass (Analyte=193.17  g/mol , Maleic Acid=116.07  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of Internal Standard (e.g., 99.94%)
    
Representative Data (Simulated)

The following data illustrates a typical validation run comparing qNMR results with HPLC-UV.

ParameterRun 1Run 2Run 3Average
Analyte Mass (

)
12.450 mg11.980 mg12.105 mg-
IS Mass (

)
6.200 mg5.950 mg6.010 mg-
Integral Ratio (

)
1.0541.0581.052-
Calculated Purity (w/w%) 98.21% 98.15% 98.25% 98.20%
HPLC-UV Purity (Area %) 99.40%99.38%99.42%99.40%

Interpretation: The HPLC method shows a purity of 99.4%, while qNMR reveals the true absolute purity is 98.2%.[1] The 1.2% difference likely accounts for inorganic salts, moisture, or residual solvents (e.g., ethyl acetate) which are invisible to UV detection but contribute to the sample mass.

Validation Parameters (ICH Q2)
  • Linearity:

    
     over 50%–150% concentration range.
    
  • Precision (Repeatability): RSD < 0.5% (Acceptable for qNMR).

  • Robustness: Stable results with

    
     variation (60s vs 90s).
    

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[6] BIPM qNMR Guidelines. Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.
  • ICH (International Council for Harmonisation). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Guidelines. Available at: [Link]

  • Reich, H. J. "1H NMR Chemical Shifts." University of Wisconsin-Madison. Available at: [Link]

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Indole-Based Drugs

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] However, the inherent metabolic liabilities of the indole ring often pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] However, the inherent metabolic liabilities of the indole ring often present a significant hurdle in advancing these promising candidates through the development pipeline. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated indole drugs, offering experimental insights and strategic guidance for researchers, scientists, and drug development professionals. We will explore the underlying biochemical mechanisms, detail robust experimental protocols for assessing metabolic stability, and present a clear, data-driven case for the strategic incorporation of fluorine in indole-based drug design.

The Metabolic Fate of Non-Fluorinated Indoles: A Vulnerable Scaffold

The indole nucleus, while a versatile pharmacophore, is susceptible to extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3][4][5][6][7][8] These oxidative transformations are a critical aspect of drug clearance but can also lead to rapid inactivation of the therapeutic agent, formation of potentially toxic metabolites, and overall poor pharmacokinetic profiles.

The primary sites of metabolic attack on the indole ring are the electron-rich positions, leading to a variety of oxidized products. Hydroxylation is a common metabolic pathway, with P450 enzymes such as CYP2A6, CYP2C19, and CYP2E1 catalyzing the formation of hydroxylated metabolites like indoxyl (3-hydroxyindole) and 6-hydroxyindole.[2][3][4][5][6] Indoxyl, in particular, can be a transient intermediate that undergoes further oxidation and dimerization.[2][3][4][5] Another significant metabolic route is the oxidation of the pyrrole ring, which can lead to the formation of oxindole.[2][3][4][5] Furthermore, the indole ring can be aromatized by P450 enzymes through a dehydrogenation pathway.[9] These metabolic "soft spots" are often the Achilles' heel of indole-based drug candidates, limiting their therapeutic potential.

Caption: Metabolic pathways of non-fluorinated indole drugs.

Fluorination: A Strategic Shield Against Metabolic Attack

The introduction of fluorine into a drug molecule, a strategy known as fluorination, has become a powerful tool in medicinal chemistry to enhance metabolic stability.[10][11][12][13] This is primarily due to the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond. The C-F bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYPs.[11][14][15][16][17] By strategically replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively "block" this site from oxidative metabolism.[10][15][18][19][20]

Beyond simply blocking a metabolic soft spot, fluorine's high electronegativity can also exert a profound influence on the electronic properties of the indole ring.[15][18][19] This electron-withdrawing effect can deactivate the aromatic ring towards electrophilic attack by CYP enzymes, thereby reducing the overall rate of metabolism.[14][18] This dual mechanism of action—steric hindrance and electronic deactivation—makes fluorination a highly effective strategy for improving the metabolic half-life and oral bioavailability of indole-based drugs.[11]

Sources

Validation

comparative review of fluorinated heterocycles versus imidazoles in drug design

This comparative review evaluates the strategic replacement of imidazole scaffolds with fluorinated heterocycles in medicinal chemistry. It addresses the physicochemical trade-offs, metabolic implications, and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative review evaluates the strategic replacement of imidazole scaffolds with fluorinated heterocycles in medicinal chemistry. It addresses the physicochemical trade-offs, metabolic implications, and synthetic pathways, supported by a specific case study and experimental protocols.

Executive Summary

The imidazole ring has long been a "privileged scaffold" in drug discovery due to its ability to act as a hydrogen bond donor/acceptor and coordinate with metal ions (e.g., heme iron). However, these same properties often introduce liabilities: promiscuous CYP450 inhibition (leading to drug-drug interactions) and rapid oxidative metabolism .

Fluorinated heterocycles (e.g., trifluoromethyl-pyrazoles, fluorinated triazoles) offer a bioisosteric alternative. The high electronegativity of fluorine modulates the pKa of the heterocyclic nitrogen, reducing non-specific heme coordination while maintaining binding affinity through dipole interactions and the "fluorine gauche effect." This guide analyzes the transition from imidazoles to fluorinated alternatives to optimize metabolic stability and selectivity.

Key Trade-Off Analysis
FeatureImidazole ScaffoldFluorinated Heterocycle (e.g.,

-Pyrazole)
Basicity (

of

)
~6.9 (Amphoteric, often ionized at pH 7.4)< 2.0 (Neutral at pH 7.4, improved permeability)
CYP450 Interaction High risk of Type II binding (Heme coordination)Low risk (N-lone pair availability reduced)
Metabolic Stability Susceptible to N-oxidation and ring openingEnhanced (C-F bond blocks oxidative sites)
Binding Mode H-bond / Metal CoordinationDipole-Dipole / Hydrophobic / H-bond
Lipophilicity Low to ModerateTunable (Fluorine increases LogP/LogD)

Physicochemical Profiling & Mechanism[1]

pKa Modulation and Heme Coordination

The primary driver for replacing imidazole is often to reduce basicity.

  • Imidazole: With a

    
     near 7.0, the unprotonated nitrogen has a high electron density, making it a potent ligand for the 
    
    
    
    center of heme in cytochrome P450 enzymes. This leads to broad-spectrum CYP inhibition (e.g., Ketoconazole).
  • Fluorine Effect: Introducing a trifluoromethyl group (

    
    ) or fluorine atom onto a heterocycle (like pyrazole or triazole) exerts a strong electron-withdrawing inductive effect (-I). This dramatically lowers the basicity of the ring nitrogens, rendering them poor ligands for human heme iron, thereby improving selectivity for the target protein over metabolic enzymes.
    
The Fluorine Gauche Effect

Beyond electronics, fluorine introduces conformational control.[1][2] The fluorine gauche effect stabilizes synclinal conformations (60° dihedral angle) between C–F and vicinal electron-rich bonds (C–N or C–O). This can "lock" a drug molecule into its bioactive conformation, reducing the entropic penalty of binding—a benefit imidazoles rarely offer.

Case Study: The Azole Antifungal Evolution

From Ketoconazole (Imidazole) to Fluconazole (Fluorinated Triazole)

This transition perfectly illustrates the strategic replacement of an imidazole to solve pharmacokinetic (PK) and toxicity issues.

  • Generation 1: Ketoconazole (Imidazole)

    • Mechanism: The imidazole nitrogen coordinates directly to the heme iron of fungal CYP51 (lanosterol 14

      
      -demethylase).
      
    • Liability: The imidazole moiety is non-selective, also binding strongly to human hepatic CYPs (CYP3A4), causing severe hepatotoxicity and drug-drug interactions. Metabolic stability was also limited by the oxidizable imidazole ring.

  • Generation 2: Fluconazole (Fluorinated Triazole)

    • Design Shift: The imidazole was replaced with a 1,2,4-triazole , and the phenyl ring was substituted with 2,4-difluoro groups .

    • Outcome:

      • Selectivity: The triazole is significantly less basic (

        
         ~2.3) than imidazole.[3][4][5][6] It binds fungal CYP51 (which has a more accessible active site) but has reduced affinity for human CYPs.
        
      • Metabolic Blockade: The 2,4-difluoro substitution on the phenyl ring blocks metabolic "soft spots" (sites of hydroxylation), significantly increasing the half-life (

        
         hours) compared to Ketoconazole (
        
        
        
        hours).

Figure 1: Decision matrix for replacing imidazole with fluorinated heterocycles to mitigate metabolic and toxicity liabilities.

Experimental Protocols

Synthesis of 3-Trifluoromethylpyrazole

This protocol describes the synthesis of a common fluorinated bioisostere scaffold.

Objective: Synthesize 3-(trifluoromethyl)-1H-pyrazole from a fluorinated diketone. Reaction Type: Cyclocondensation.

Reagents:

  • 1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)

  • Hydrazine hydrate (

    
    ) (1.2 eq)
    
  • Ethanol (Solvent)

  • HCl (Catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1,1,1-trifluoro-2,4-pentanedione in 20 mL of ethanol in a round-bottom flask.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add 12 mmol of hydrazine hydrate over 15 minutes. (Caution: Exothermic).

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4 hours. Monitor progress by TLC (30% EtOAc/Hexane).

  • Workup: Evaporate the solvent under reduced pressure. The residue is typically a solid or oil.

  • Purification: Dissolve residue in ethyl acetate, wash with water and brine. Dry over

    
    . Recrystallize from hexane/ethyl acetate if necessary.
    
  • Validation: Confirm structure via

    
    -NMR (singlet around -62 ppm) and 
    
    
    
    -NMR (pyrazole CH proton).

Figure 2: Synthetic pathway for the 3-trifluoromethylpyrazole scaffold.[7][8][9]

Microsomal Stability Assay (Metabolic Stability)

Objective: Compare the intrinsic clearance (


) of the imidazole vs. fluorinated analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compounds (10 mM DMSO stock).

  • Quenching Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Protocol:

  • Pre-incubation: Prepare a 1

    
    M solution of the test compound in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[10][11] Incubate at 37°C for 5 minutes.
    
  • Initiation: Add the NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquots into 150

    
    L of ice-cold Quenching Solution to stop metabolism and precipitate proteins.
    
  • Processing: Centrifuge samples at 4,000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area relative to the internal standard.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    and
    
    
    .

Self-Validating Check: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). If Verapamil


 is not < 15 min, the microsomes are inactive.

References

  • Priya, A., et al. (2025). "Fluorine in drug discovery: Role, design and case studies." International Journal of Pharmaceutical Sciences.

  • Gupta, S., et al. (2025). "Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery." Scilit.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Wernevik, J., et al. (2020). "Protocol for the Human Liver Microsome Stability Assay." ResearchGate.

  • Hanamoto, T., et al. (2014).[7] "Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization." Chemical Communications.

Sources

Safety & Regulatory Compliance

Safety

methyl 6-fluoro-1H-indole-5-carboxylate proper disposal procedures

As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal, not just for regulatory compliance, but for the safety of our researchers and the integrity of our environ...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal, not just for regulatory compliance, but for the safety of our researchers and the integrity of our environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of methyl 6-fluoro-1H-indole-5-carboxylate, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Assessment and Characterization

Structural Analogs and Inferred Hazards:

  • Fluorinated Aromatic System: The presence of a fluorine atom on the indole ring classifies this compound as a halogenated organic substance. Such compounds require specific disposal routes to prevent the formation of harmful byproducts during incineration.

  • Indole Carboxylate Moiety: Similar indole derivatives can exhibit biological activity and may be irritants or sensitizers. For instance, Methyl 6-fluoro-1H-indole-4-carboxylate is classified as harmful if swallowed and may cause an allergic skin reaction[1]. Another analog, 5-Fluoro-1H-indole-2-carboxylic acid, is known to cause skin and serious eye irritation[2].

Based on this analysis, it is prudent to handle methyl 6-fluoro-1H-indole-5-carboxylate as a hazardous substance with the following potential characteristics:

Potential Hazard Classification (Assumed) Rationale
Acute Toxicity (Oral) Category 4 (Harmful)Based on data for structural analogs like Methyl 6-fluoro-1H-indole-4-carboxylate (H302)[1].
Skin Irritation Category 2 (Irritant)Based on data for 5-Fluoro-1H-indole-2-carboxylic acid[2].
Eye Irritation Category 2A (Irritant)Based on data for 5-Fluoro-1H-indole-2-carboxylic acid[2].
Skin Sensitization Category 1 (Sensitizer)Based on data for Methyl 6-fluoro-1H-indole-4-carboxylate (H317)[1].
Environmental Hazard Halogenated Organic CompoundThe fluorine atom necessitates segregation into the halogenated waste stream for proper high-temperature incineration to prevent the release of toxic gases[3][4][5].

Personal Protective Equipment (PPE)

Given the assumed hazards, the following PPE must be worn at all times when handling methyl 6-fluoro-1H-indole-5-carboxylate for disposal:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. Ensure gloves are regularly inspected for any signs of degradation or perforation.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: While not typically required for handling small quantities of solids in a well-ventilated area, a respirator may be necessary if the compound is a fine powder and there is a risk of aerosolization.

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. The primary directive for methyl 6-fluoro-1H-indole-5-carboxylate is its classification as a halogenated organic solid waste .

Step-by-Step Segregation and Collection Protocol:
  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "methyl 6-fluoro-1H-indole-5-carboxylate". Do not use abbreviations or chemical formulas[6][7].

  • Waste Collection:

    • For pure, unused compound or residues, carefully transfer the solid into the designated waste container using a chemically resistant spatula or scoop.

    • For materials contaminated with the compound (e.g., weighing paper, gloves, absorbent pads from a spill), these should also be placed in the same solid waste container.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste[6][8].

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation[6][7].

    • Ensure the SAA is in a well-ventilated area and away from incompatible materials.

The following diagram illustrates the decision-making process for proper waste segregation:

Caption: Decision tree for the segregation of methyl 6-fluoro-1H-indole-5-carboxylate waste.

Disposal Procedure

Disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9]. Laboratories are classified as waste generators and must adhere to specific guidelines.

  • Accumulation: Accumulate the properly labeled waste container in your laboratory's SAA. Do not exceed the storage time limits set by your institution and the EPA (typically 90 or 180 days depending on your facility's generator status)[7][10].

  • Request for Pickup: Once the container is nearly full (around 90% capacity to allow for expansion) or is approaching its storage time limit, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department[6].

  • Professional Disposal: Your EH&S department will then arrange for a licensed hazardous waste disposal company to collect the waste. This ensures that the compound is transported, treated, and disposed of in a compliant and environmentally sound manner, typically through high-temperature incineration.

Under no circumstances should methyl 6-fluoro-1H-indole-5-carboxylate be disposed of down the drain or in the regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Control and Clean-up (for small spills):

    • Wearing appropriate PPE, gently cover the spill with a chemical absorbent material.

    • Carefully scoop the absorbent material and the spilled compound into your designated halogenated solid waste container.

    • Decontaminate the spill area with an appropriate solvent, and place the cleaning materials into the waste container.

  • Contact EH&S: For large spills, or if you are ever in doubt, contact your institution's EH&S department for assistance.

By adhering to these procedures, you ensure the safe and compliant disposal of methyl 6-fluoro-1H-indole-5-carboxylate, upholding the principles of scientific integrity and environmental stewardship.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 6-fluoro-1H-indole-5-carboxylate

Hazard Analysis and Risk Mitigation Methyl 6-fluoro-1H-indole-5-carboxylate is a solid, crystalline powder.[5] The primary risks associated with this and similar compounds are exposure through inhalation of the powder, s...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis and Risk Mitigation

Methyl 6-fluoro-1H-indole-5-carboxylate is a solid, crystalline powder.[5] The primary risks associated with this and similar compounds are exposure through inhalation of the powder, skin contact, and eye contact.[1][2][4] Ingestion is also a potential route of exposure.[1] Thermal decomposition may produce hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[1][2]

Core Principle: The fundamental principle of safe handling is to use a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to create a multi-layered defense against potential exposure.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical for minimizing direct contact with methyl 6-fluoro-1H-indole-5-carboxylate. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[7][8]Protects against splashes and airborne particles that could cause serious eye irritation.[2][4][5][6][9] Standard safety glasses do not provide adequate protection from chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[9] Double-gloving is recommended for extended handling.Prevents skin contact, which may cause irritation.[1][4][5] It is crucial to inspect gloves for any signs of degradation or puncture before use.[10]
Body Protection A fully buttoned lab coat or a chemical-resistant gown.[9][10]Protects clothing and underlying skin from accidental spills and contamination.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation.[2][3][4][6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling chemicals significantly reduces the risk of exposure. The following protocol should be followed for all procedures involving methyl 6-fluoro-1H-indole-5-carboxylate.

Preparation and Engineering Controls
  • Verify Engineering Controls: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][9]

  • Work in a Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Prepare the Workspace: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[10]

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before beginning the experiment to avoid unnecessary movement in and out of the fume hood.

Donning and Doffing of PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Lab Coat Don2 Gloves (First Pair) Don1->Don2 Don3 Safety Goggles / Face Shield Don2->Don3 Don4 Gloves (Second Pair, Optional) Don3->Don4 Handle Handle Chemical Don4->Handle Doff1 Outer Gloves (if used) Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles / Face Shield Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Handle->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling the Compound
  • Weighing: When weighing the solid, do so within the fume hood. Use a dedicated spatula and weighing vessel to prevent cross-contamination.[10]

  • Preparing Solutions: To prepare solutions, slowly add the solid to the solvent to avoid splashing and aerosol generation.[10] Keep containers covered as much as possible.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Chemical Waste: All waste containing methyl 6-fluoro-1H-indole-5-carboxylate, including unused compound and solutions, must be disposed of as hazardous chemical waste. Follow all local, regional, and national regulations for hazardous waste disposal.[1]

  • Contaminated Materials: Dispose of all contaminated materials, such as gloves, bench paper, and pipette tips, in a designated hazardous waste container.[11] Do not mix with regular trash.

  • Containers: Empty containers should be handled as hazardous waste as they may retain chemical residues.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: If inhaled, immediately move the affected person to fresh air.[1][2][3][7] If breathing is difficult, seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3] Remove contaminated clothing.[7] If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][7] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting.[1][7] Wash out the mouth with water if the person is conscious.[7] Seek immediate medical attention.

References

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